Product packaging for 3-Chloro-5-fluoro-2-hydroxybenzoic acid(Cat. No.:CAS No. 4068-62-6)

3-Chloro-5-fluoro-2-hydroxybenzoic acid

Numéro de catalogue: B1462217
Numéro CAS: 4068-62-6
Poids moléculaire: 190.55 g/mol
Clé InChI: TUGUWXUGRHXDIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-5-fluoro-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4ClFO3 and its molecular weight is 190.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClFO3 B1462217 3-Chloro-5-fluoro-2-hydroxybenzoic acid CAS No. 4068-62-6

Propriétés

IUPAC Name

3-chloro-5-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGUWXUGRHXDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651926
Record name 3-Chloro-5-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4068-62-6
Record name 3-Chloro-5-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-fluoro-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-fluoro-2-hydroxybenzoic Acid (CAS: 4068-62-6)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-5-fluoro-2-hydroxybenzoic acid, a halogenated salicylic acid derivative. It serves as a crucial building block in medicinal chemistry and materials science. This document delves into its physicochemical properties, synthesis, analytical characterization, reactivity, and safety protocols, offering a foundational resource for its application in advanced research and development.

Section 1: Physicochemical and Structural Properties

This compound, also known as 3-Chloro-5-fluorosalicylic acid, is a polysubstituted aromatic carboxylic acid.[1] The strategic placement of chloro, fluoro, hydroxyl, and carboxyl groups on the benzene ring imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis.

Table 1: Core Physicochemical Data

Property Value Source
CAS Number 4068-62-6 [1]
Molecular Formula C₇H₄ClFO₃ [1]
Molecular Weight 190.56 g/mol [1]
Appearance Light cream powder/solid [2]
Synonym(s) 3-Chloro-5-fluorosalicylic acid [1]
SMILES O=C(O)C1=CC(F)=CC(Cl)=C1O [1]

| Storage | Sealed in dry, 2-8°C |[1] |

The molecule's structure, featuring both electron-withdrawing halogens and hydrogen-bonding capable hydroxyl and carboxyl groups, dictates its solubility, reactivity, and potential for intermolecular interactions in larger molecular assemblies.

Section 2: Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis routes for this compound are not extensively documented in the provided search results, a general understanding can be constructed from analogous reactions for substituted salicylic acids. A common approach involves the electrophilic halogenation and subsequent functionalization of a suitable precursor.

A plausible synthetic strategy could involve the selective chlorination of 5-fluoro-2-hydroxybenzoic acid. The directing effects of the hydroxyl and carboxyl groups are key to achieving the desired regiochemistry. The hydroxyl group is a strong ortho-, para-director, while the carboxyl group is a meta-director. In this case, chlorination would likely be directed to the position ortho to the hydroxyl group and meta to the carboxyl group.

Conceptual Synthesis Workflow

G cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Work-up & Purification Precursor 5-Fluoro-2-hydroxybenzoic acid Product This compound Precursor->Product Lewis Acid Catalyst Acetonitrile, 20°C Reagent1 Chlorinating Agent (e.g., NCS, SO₂Cl₂) Crude Crude Product Mixture Product->Crude Purified Purified Product Crude->Purified Recrystallization or Column Chromatography

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A General Approach to Regioselective Chlorination

This protocol is adapted from a similar synthesis of 5-Chloro-2-hydroxybenzoic acid and serves as a representative methodology.[3]

  • Dissolution: Dissolve the starting material, 5-fluoro-2-hydroxybenzoic acid, in a suitable solvent like acetonitrile.

  • Catalysis: Add a catalytic amount of a Lewis acid, such as sulfuric acid, to the solution at room temperature.

  • Chlorination: Introduce the chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise to the stirred mixture. Rationale: Portion-wise addition helps to control the reaction temperature and prevent potential side reactions.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, evaporate the solvent. The resulting residue can be stirred with cold water and filtered to isolate the crude product.

  • Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Section 3: Analytical Characterization

Accurate structural confirmation and purity assessment are critical. The primary techniques for characterizing this compound are NMR, IR, and Mass Spectrometry.

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Observation
¹H NMR Aromatic Protons Two distinct signals in the aromatic region (approx. 6.8-7.5 ppm), likely appearing as doublets or doublet of doublets due to H-F and H-H coupling.
Acidic Protons (-OH, -COOH) Two broad singlets, typically downfield (>9 ppm), which are D₂O exchangeable.
¹³C NMR Aromatic Carbons Seven distinct signals, with carbons attached to electronegative atoms (O, F, Cl) shifted downfield. The C-F bond will result in a large coupling constant.
Carbonyl Carbon (-COOH) Signal in the range of 165-175 ppm.
IR Spectroscopy O-H Stretch (Carboxylic Acid) Very broad band from 2500-3300 cm⁻¹.
O-H Stretch (Phenol) Broad band around 3300-3500 cm⁻¹.
C=O Stretch (Carboxylic Acid) Strong, sharp absorption band around 1680-1710 cm⁻¹.
C-Cl, C-F, C-O Stretches Found in the fingerprint region (below 1400 cm⁻¹).
Mass Spec (EI) Molecular Ion (M⁺) A peak at m/z 190, with a characteristic M+2 isotope peak for chlorine at m/z 192 (approx. 1/3 the intensity).

| | Fragmentation | Loss of -OH (m/z 173), loss of -COOH (m/z 145), and subsequent decarbonylation. |

Note: Predicted data is based on the analysis of similar structures. Experimental data should be acquired for confirmation.[4]

Section 4: Applications in Research & Drug Development

Halogenated benzoic acids are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This compound is a valuable building block for creating more complex molecules. It can be utilized in:

  • Pharmaceutical Synthesis: As a key intermediate for active pharmaceutical ingredients (APIs).[5] Its structure is a fragment that could be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) or novel kinase inhibitors.

  • Fluorinated Drug Development: The fluorine atom can be used to fine-tune the electronic properties and metabolic profile of a lead compound.[5]

  • Organic Building Blocks: It serves as a versatile starting material in multi-step organic syntheses due to its multiple reactive sites.[6]

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification:

  • Acute Oral Toxicity, Category 4: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation, Category 2: Causes skin irritation.[2][7]

  • Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[2][7]

  • Specific target organ toxicity (single exposure), Category 3: May cause respiratory irritation.[2][7]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.[7]

  • Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.[7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2]

  • If on Skin: Wash with plenty of soap and water.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.[2]

  • Recommended storage conditions are in a dry environment at 2-8°C.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Halogenated Intermediates

In the landscape of modern drug discovery and fine chemical synthesis, the utility of a molecule is defined by its structural characteristics and resulting physicochemical properties. Halogenated aromatic compounds, in particular, serve as exceptionally versatile building blocks. The introduction of halogen atoms like chlorine and fluorine into a benzoic acid scaffold can profoundly influence electronic effects, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This guide focuses on 3-Chloro-5-fluoro-2-hydroxybenzoic acid, a key intermediate whose specific substitution pattern offers a unique combination of reactivity and biophysical attributes, making it a compound of significant interest for researchers and drug development professionals.

This document provides a comprehensive analysis of its core physicochemical properties, detailed experimental protocols for their validation, and an exploration of the structural implications for its application in advanced chemical synthesis.

Core Molecular Identity and Structure

This compound, also known as 3-Chloro-5-fluorosalicylic acid, is a polysubstituted aromatic carboxylic acid. Its identity is defined by the following key descriptors.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identity

Identifier Value
IUPAC Name This compound
Synonym 3-Chloro-5-fluorosalicylic acid[4]
CAS Number 4068-62-6[4][5][6][7]
Molecular Formula C₇H₄ClFO₃[4][5]
Molecular Weight 190.56 g/mol [4]
SMILES O=C(O)C1=CC(F)=CC(Cl)=C1O[4]

| InChI | InChI=1S/C7H4ClFO3/c8-5-3-4(7(11)12)1-2(9)6(5)10/h1,3,10H,(H,11,12) |

Physicochemical Data Summary

The interplay of the carboxylic acid, hydroxyl, chloro, and fluoro groups dictates the compound's physical and chemical behavior. These properties are critical for predicting its solubility, membrane permeability, and reactivity in synthetic protocols.

Table 2: Core Physicochemical Properties

Property Value Significance in Drug Development & Synthesis
Topological Polar Surface Area (TPSA) 57.53 Ų[4] Influences membrane permeability and oral bioavailability. A TPSA < 140 Ų is generally favorable for passive absorption.
LogP (Octanol-Water Partition Coeff.) 1.88[4] A measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 2[4] The carboxylic acid and hydroxyl protons can participate in hydrogen bonding, affecting solubility and target binding.
Hydrogen Bond Acceptors 3 The carbonyl oxygen, hydroxyl oxygen, and fluorine atom can accept hydrogen bonds, influencing interactions with solvents and biological macromolecules.
Rotatable Bonds 1[4] The C-C bond between the ring and the carboxyl group allows for conformational flexibility, which can be important for receptor fitting.

| Storage Conditions | Sealed in dry, 2-8°C[4] | Indicates the compound is stable under refrigeration and requires protection from moisture. |

Experimental Protocols for Property Validation

To ensure scientific integrity, theoretical values must be validated through empirical testing. The following sections describe authoritative, step-by-step protocols for determining key physicochemical parameters for an analyte such as this compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Causality: The pKa value is crucial as it dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, absorption, and interaction with biological targets. With two acidic protons (carboxylic acid and phenolic hydroxyl), this molecule is expected to have two distinct pKa values. Potentiometric titration is the gold standard for its accuracy in tracking pH changes upon the addition of a titrant.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 20 mg of this compound and dissolve it in 50 mL of a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure complete dissolution.

  • Titrant Preparation: Prepare a standardized 0.1 M solution of potassium hydroxide (KOH) in deionized water. The absence of carbonate is critical for accurate results.

  • Apparatus Setup:

    • Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a jacketed beaker maintained at 25°C.

    • Immerse the calibrated pH electrode and a micro-stir bar into the solution.

    • Use a calibrated burette to add the KOH titrant.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the KOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of KOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to identify the equivalence points, which appear as sharp peaks.

    • The pKa values correspond to the pH at the half-equivalence points (the volume of titrant that is half of that required to reach the equivalence point).

cluster_prep Preparation cluster_setup Setup cluster_exec Execution cluster_analysis Analysis prep_analyte Prepare Analyte Solution (20mg in 50mL co-solvent) calibrate_ph Calibrate pH Meter (pH 4, 7, 10) prep_analyte->calibrate_ph prep_titrant Prepare Standardized Titrant (0.1M KOH) prep_titrant->calibrate_ph assemble Assemble Apparatus (Beaker, Stirrer, Electrode) calibrate_ph->assemble titrate Titrate with KOH (Add in 0.05 mL increments) assemble->titrate record Record pH & Volume (After each addition) titrate->record plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve find_ep Determine Equivalence Points (First Derivative Peak) plot_curve->find_ep calc_pka Calculate pKa (pH at half-equivalence points) find_ep->calc_pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis provides the definitive fingerprint of a molecule, confirming its structure and purity. While raw spectra are proprietary to specific vendors[8][9][10], the expected characteristics can be expertly predicted based on the compound's functional groups.

  • ¹H NMR (Proton NMR): The spectrum in a solvent like DMSO-d₆ would show distinct signals for the two aromatic protons, whose chemical shifts and coupling constants would be influenced by the adjacent chloro, fluoro, and hydroxyl groups. The acidic protons of the carboxyl and hydroxyl groups would appear as broad singlets at the downfield end of the spectrum.

  • ¹³C NMR (Carbon NMR): Seven distinct signals are expected: one for the carbonyl carbon (~170 ppm) and six for the aromatic carbons, each with a unique chemical shift due to the different electronic environments created by the substituents.

  • FT-IR (Infrared Spectroscopy): The IR spectrum provides confirmation of the functional groups. Key expected absorption bands include:

    • A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).

    • A sharp O-H stretch from the phenolic group (~3200-3600 cm⁻¹).

    • A strong C=O stretch from the carbonyl group (~1680-1710 cm⁻¹).

    • C-O, C-Cl, and C-F stretches in the fingerprint region (<1400 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.[11][12] The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks (M⁺ and M+2⁺) separated by two mass units.

Applications in Synthesis and Drug Discovery

This compound is not typically an end-product but rather a valuable starting material or intermediate.[13] Its utility stems from the strategic placement of its functional groups:

  • Dual Halogenation: The presence of both chlorine and fluorine offers distinct advantages. Fluorine is often incorporated into drug candidates to enhance metabolic stability and receptor binding affinity.[1][2] The chlorine atom provides an alternative site for nucleophilic aromatic substitution or cross-coupling reactions.

  • Orthohydroxy Carboxylic Acid Motif: This "salicylic acid" core is a privileged structure in medicinal chemistry, known for its role in anti-inflammatory agents. The carboxylic acid and hydroxyl groups are ideal handles for derivatization, allowing for the construction of esters, amides, and ethers to build more complex molecular architectures.[13]

  • Building Block for Advanced Therapeutics: This compound serves as a key intermediate in the synthesis of novel pharmaceuticals. For instance, similar structures are precursors for antimicrobial 3-quinolinecarboxylic acid drugs and other complex heterocyclic systems.[11][12]

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties make it a highly valuable tool for chemical researchers and pharmaceutical scientists. Its balanced lipophilicity, multiple points for hydrogen bonding, and versatile reactive sites provide a robust foundation for the synthesis of novel compounds with tailored biological activities. The experimental protocols and spectroscopic insights detailed in this guide serve as a trusted framework for its empirical validation and effective utilization in research and development pipelines.

References

Spectroscopic Characterization of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture of a Key Synthetic Intermediate

3-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS No. 4068-62-6) is a halogenated derivative of salicylic acid.[1] Its unique substitution pattern, featuring a chloro and a fluoro group on the benzene ring, makes it a valuable building block in the synthesis of novel pharmaceutical compounds and other advanced materials. The precise arrangement of these functional groups governs its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount for its effective application in research and development.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity of atoms and infer their chemical environment.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, and the electron-donating effect of the hydroxyl group.

Expected ¹H NMR Data for this compound:

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Aromatic H-47.2 - 7.4Doublet of doublets (dd)JH-F ≈ 8-10, JH-H ≈ 2-3
Aromatic H-67.0 - 7.2Doublet of doublets (dd)JH-F ≈ 4-6, JH-H ≈ 2-3
Hydroxyl (-OH)9.0 - 12.0 (broad)Singlet (s)N/A
Carboxylic Acid (-COOH)11.0 - 13.0 (broad)Singlet (s)N/A

Causality Behind Predictions: The aromatic region will display two signals corresponding to the two protons on the benzene ring. The proton at position 4 will be coupled to the fluorine at position 5 and the proton at position 6. Similarly, the proton at position 6 will be coupled to the fluorine at position 5 and the proton at position 4. This will result in two distinct doublet of doublets. The broadness of the hydroxyl and carboxylic acid proton signals is due to hydrogen bonding and chemical exchange with the solvent.

B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum will provide a signal for each of the seven unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms appearing at higher chemical shifts (downfield).

Expected ¹³C NMR Data for this compound:

Carbon EnvironmentExpected Chemical Shift (ppm)
Carboxylic Acid (-C OOH)165 - 175
C -OH (C2)150 - 160
C -Cl (C3)125 - 135
C -H (C4)115 - 125
C -F (C5)155 - 165 (d, JC-F ≈ 240-250 Hz)
C -H (C6)110 - 120
C -COOH (C1)110 - 120

Expert Insight: The carbon attached to the fluorine atom (C5) will exhibit a large coupling constant (JC-F) and appear as a doublet, a characteristic feature that confirms the presence and position of the fluorine substituent. The other aromatic carbons will also show smaller couplings to the fluorine atom.

C. Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • For ¹³C NMR, dissolve 20-50 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Self-Validation System: The combination of ¹H and ¹³C NMR, including coupling patterns and chemical shifts, provides a self-validating dataset for the proposed structure.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Characteristic IR Absorptions

The IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, and C-X (X = Cl, F) bonds.

Expected IR Absorption Bands for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityAppearance
O-H Stretch (Carboxylic Acid)2500-3300StrongVery Broad
O-H Stretch (Phenol)3200-3600MediumBroad
C-H Stretch (Aromatic)3000-3100MediumSharp
C=O Stretch (Carboxylic Acid)1680-1710StrongSharp
C=C Stretch (Aromatic)1450-1600MediumMultiple Sharp Bands
C-O Stretch1200-1300StrongSharp
C-F Stretch1100-1250StrongSharp
C-Cl Stretch600-800StrongSharp

Trustworthiness of the Protocol: The broad O-H stretch from the carboxylic acid dimer is a highly characteristic feature.[2] The position of the C=O stretch is indicative of a conjugated carboxylic acid. The presence of strong absorptions in the lower wavenumber region confirms the presence of carbon-halogen bonds.[3]

B. Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

A. Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound (Molecular Weight: 190.56 g/mol ) is expected to show a prominent molecular ion peak.

Expected Mass Spectrometry Data for this compound:

IonExpected m/zNotes
[M-H]⁻ (Negative Ion Mode)189.0The deprotonated molecule is often the base peak in negative ESI mode. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be observable for this ion.
[M+H]⁺ (Positive Ion Mode)191.0The protonated molecule. The chlorine isotopic pattern will also be present.
[M-H₂O-H]⁻ or [M-H₂O+H]⁺171.0 or 173.0Loss of a water molecule is a common fragmentation pathway for carboxylic acids and phenols.
[M-COOH]⁺ or [M-COOH-H]⁻145.0 or 144.0Loss of the carboxylic acid group.

Authoritative Grounding: The presence of the characteristic isotopic pattern for chlorine provides definitive evidence for the presence of a single chlorine atom in the molecule.

B. Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.

  • Data Acquisition:

    • Use a mass spectrometer equipped with an ESI source.

    • Acquire data in both positive and negative ion modes to observe the protonated and deprotonated molecules, respectively.

    • Obtain a high-resolution mass spectrum to confirm the elemental composition of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

IV. Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression of analysis.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Structure Structural Elucidation H_NMR ¹H NMR (Proton Environment) C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Correlate Structure Final Structure of This compound H_NMR->Structure Defines Connectivity DEPT DEPT (CHn Multiplicity) C_NMR->DEPT Confirm C_NMR->Structure Defines Connectivity DEPT->Structure Defines Connectivity IR FT-IR (Functional Groups) IR->Structure Confirms Functional Groups LRMS Low-Res MS (Molecular Weight) HRMS High-Res MS (Elemental Composition) LRMS->HRMS Refine LRMS->Structure Confirms MW & Formula MSMS MS/MS (Fragmentation) HRMS->MSMS Fragment HRMS->Structure Confirms MW & Formula MSMS->Structure Confirms MW & Formula

Caption: Integrated workflow for the spectroscopic characterization of this compound.

V. Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and self-validating methodology for its structural elucidation and purity assessment. While experimental data for this specific compound is not widely published, the principles and expected spectral features outlined in this guide, based on data from closely related analogs and fundamental spectroscopic theory, offer a clear path forward for researchers and drug development professionals. By following the detailed protocols and interpretative guidelines presented herein, scientists can confidently characterize this and other halogenated salicylic acid derivatives, ensuring the quality and integrity of their research.

References

3-Chloro-5-fluoro-2-hydroxybenzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Introduction

This compound (CAS No. 4068-62-6) is a substituted salicylic acid derivative increasingly utilized as a key building block in the synthesis of novel pharmaceutical compounds and other advanced materials.[1][2] Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups on the benzoic acid core, imparts specific reactivity and electronic properties valuable in drug development.[3] However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling considerations for this compound, tailored for researchers, chemists, and professionals in laboratory and drug development settings. Moving beyond a simple recitation of standard precautions, this document elucidates the causal relationships between the compound's chemical properties and the required safety measures, fostering a culture of informed and proactive safety.

Hazard Identification and Risk Profile

This compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation of the powdered form.[4][5] A comprehensive understanding of its hazard profile is the foundation of a robust safety plan.

GHS Classification:

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 2 / 1H319/H318: Causes serious eye irritation/damage[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]

Toxicological Rationale: The irritant nature of this compound is characteristic of substituted phenolic acids. The acidic carboxylic acid group, combined with the electron-withdrawing effects of the halogen substituents, can disrupt cell membranes and proteins upon contact with skin and mucous membranes, leading to irritation.[3] Inhalation of fine dust particles allows the compound to directly contact the sensitive tissues of the respiratory tract, causing irritation.[4]

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical to minimizing exposure. The primary routes of potential exposure are inhalation of dust and direct skin or eye contact.[6]

2.1 Engineering Controls

  • Ventilation: All handling of solid this compound should be performed in a well-ventilated area.[7] For weighing and transferring operations that may generate dust, a certified chemical fume hood or a powder containment hood is mandatory.[6]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[8]

2.2 Personal Protective Equipment (PPE) A risk assessment should precede any handling of the material. The following PPE is considered the minimum requirement:

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are required at a minimum. When handling larger quantities or when there is a significant risk of dust generation, chemical safety goggles and a face shield should be worn.[4]

  • Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of contamination, consider wearing additional protective clothing like aprons or sleeves.[7]

  • Respiratory Protection: Not typically required if work is performed within a properly functioning chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[8] Respirator use requires a formal respiratory protection program, including fit testing.

Protocol: PPE Donning and Doffing Sequence

Adherence to a strict sequence for putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

3.1 Handling:

  • Avoid all personal contact, including inhalation.[6]

  • Prevent dust formation.[9] Use spatulas and weighing paper carefully. Do not pour the powder from a height.

  • When using this product, do not eat, drink, or smoke.[4][6]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Ensure containers are securely sealed when not in use.[6]

3.2 Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][10]

  • Keep away from incompatible materials.[11]

3.3 Incompatibilities:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[12]

  • Strong Bases: Can cause a strong acid-base reaction.

  • Strong Acids: While it is an acid itself, mixing with other strong acids could lead to unforeseen reactions under certain conditions.[10][12]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

4.1 First Aid Measures The immediate response to an exposure is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][7][8]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][7]

4.2 Spill Response For minor laboratory spills (<10g), trained personnel can perform cleanup. For larger spills, evacuate the area and contact the institutional emergency response team.

Spill_Response Start Spill Occurs Alert Alert others in the area Start->Alert Assess Assess the spill (Size, Location, Hazard) Alert->Assess MinorSpill Minor Spill (<10g, Contained) Assess->MinorSpill Minor MajorSpill Major Spill (>10g or Uncontained) Assess->MajorSpill Major DonPPE Don appropriate PPE (Gloves, Goggles, Lab Coat) MinorSpill->DonPPE Evacuate Evacuate Area & Call Emergency Response MajorSpill->Evacuate Contain Cover spill with absorbent material (e.g., vermiculite) to prevent dust DonPPE->Contain Collect Carefully sweep/scoop into a labeled waste container Contain->Collect Decontaminate Clean spill area with soap and water Collect->Decontaminate Dispose Dispose of waste via hazardous waste program Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Decision Tree for Spill Response.

Protocol: Minor Spill Cleanup (<10g)
  • Alert & Secure: Notify others in the immediate area. Restrict access to the spill location.[13][14]

  • Assess: Confirm the identity of the spilled material and consult the Safety Data Sheet (SDS).

  • PPE: Don a lab coat, chemical safety goggles, and nitrile gloves.

  • Containment: Do not use water. Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads to minimize dust generation.[15][16]

  • Collection: Carefully sweep or scoop the material and absorbent into a designated, leak-proof container suitable for hazardous waste.[14][15] Use tools that will not generate dust (e.g., soft brush and dustpan).

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the waste container.

  • Disposal: Seal and label the container as "Hazardous Waste: this compound spill debris".[13] Arrange for disposal through your institution's environmental health and safety office.

  • Follow-up: Wash hands thoroughly. Restock any used spill kit materials.[14]

Waste Disposal

Chemical waste must be managed in accordance with local, state, and federal regulations.

  • Container: Dispose of unused product and contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[4]

  • Labeling: The container must be clearly labeled with the full chemical name and associated hazards.

  • Procedure: Do not mix this waste with other waste streams unless compatibility is confirmed. Contact your institution's environmental health and safety department for specific disposal procedures and to schedule a pickup.[16]

Physical and Chemical Properties

Understanding the physical properties is essential for safe handling and experimental design.

PropertyValueSource
CAS Number 4068-62-6[17][18]
Molecular Formula C₇H₄ClFO₃[3][17]
Molecular Weight 190.56 g/mol [3][17]
Appearance Light cream or white powder/solid[4]
Melting Point 216–218°C[3]
Stability Stable under recommended storage conditions

Conclusion

While this compound is a valuable reagent in modern chemical synthesis, its potential hazards demand respect and careful management. The foundation of its safe use lies not just in following procedures, but in understanding the rationale behind them. By integrating the principles of risk assessment, exposure control, and emergency preparedness into all workflows, researchers can handle this compound with confidence and ensure a safe laboratory environment.

References

Navigating the Unseen Risks: A Technical Guide to the Hazards of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: In the landscape of pharmaceutical research and fine chemical synthesis, halogenated benzoic acid derivatives are indispensable building blocks. Among these, 3-Chloro-5-fluoro-4-hydroxybenzoic acid stands out for its potential in the development of novel therapeutic agents. However, its utility is counterbalanced by a distinct hazard profile that necessitates a comprehensive understanding and meticulous handling. This guide provides an in-depth analysis of the hazards associated with 3-Chloro-5-fluoro-4-hydroxybenzoic acid, offering field-proven insights to ensure the safety of laboratory personnel and the integrity of research outcomes.

GHS Hazard Profile: A Snapshot of the Risks

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Chloro-5-fluoro-4-hydroxybenzoic acid is classified with the following hazards[1]:

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damageDanger
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning

This classification underscores the multi-faceted nature of the hazards associated with this compound, demanding a holistic approach to risk mitigation.

GHS Hazard Overview cluster_oral Oral Toxicity cluster_dermal Dermal & Ocular Hazards cluster_inhalation Inhalation Hazard H302 H302: Harmful if swallowed H315 H315: Causes skin irritation H318 H318: Causes serious eye damage H335 H335: May cause respiratory irritation Compound 3-Chloro-5-fluoro-4-hydroxybenzoic acid Compound->H302 Compound->H315 Compound->H318 Compound->H335

Caption: GHS Hazard Profile of 3-Chloro-5-fluoro-4-hydroxybenzoic acid.

Toxicological Deep Dive: Understanding the "Why"

  • Acute Oral Toxicity (H302): "Harmful if swallowed" suggests that ingestion of a relatively small quantity of this substance may lead to adverse health effects. The mechanism is likely related to its systemic absorption and potential interference with metabolic pathways. Researchers must exercise extreme caution to prevent ingestion, which includes prohibiting eating, drinking, and smoking in laboratory areas and thorough handwashing after handling.

  • Skin Irritation (H315): As a halogenated aromatic acid, this compound can disrupt the lipid barrier of the skin, leading to irritation. The presence of chlorine and fluorine atoms can enhance its reactivity and ability to penetrate the skin. Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage (H318): This is the most severe hazard classification for this compound. The "Danger" signal word indicates the potential for irreversible eye damage. The acidic nature of the carboxyl group, combined with the halogen substituents, can cause severe burns to the cornea and conjunctiva. Immediate and prolonged irrigation is critical in the event of eye contact.

  • Respiratory Tract Irritation (H335): Fine powders of this compound can be easily inhaled, leading to irritation of the nose, throat, and lungs. The mechanism is likely a direct irritant effect on the mucous membranes.

Field-Proven Protocols for Safe Handling and Use

A proactive approach to safety is paramount when working with 3-Chloro-5-fluoro-4-hydroxybenzoic acid. The following protocols are designed to create a self-validating system of safety.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of solid 3-Chloro-5-fluoro-4-hydroxybenzoic acid that could generate dust, as well as all work with its solutions, must be conducted in a certified chemical fume hood.[2]

  • Eye Wash and Safety Shower: An operational and easily accessible emergency eye wash station and safety shower are non-negotiable in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): The Last Barrier
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, a chemically resistant apron and sleeves are recommended.

  • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter is necessary.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS & Risk Assessment Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_and_Transfer Careful Weighing & Transfer Work_in_Hood->Weigh_and_Transfer Decontaminate_Glassware Decontaminate Glassware Weigh_and_Transfer->Decontaminate_Glassware Segregate_Waste Segregate Halogenated Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose via EHS Segregate_Waste->Dispose_Waste

Caption: Experimental workflow for handling 3-Chloro-5-fluoro-4-hydroxybenzoic acid.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: As a halogenated organic compound, 3-Chloro-5-fluoro-4-hydroxybenzoic acid and any materials contaminated with it must be disposed of as hazardous waste.[3] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal. Halogenated waste streams should be segregated from non-halogenated waste.[2][3][4][5]

Reactivity and Stability

  • Stability: The compound is generally stable under normal laboratory conditions.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.

Conclusion

3-Chloro-5-fluoro-4-hydroxybenzoic acid is a valuable research chemical, but its potential hazards demand respect and careful management. By understanding its toxicological profile and implementing the robust safety protocols outlined in this guide, researchers can mitigate the risks and foster a culture of safety in the laboratory. Always prioritize a thorough risk assessment before beginning any new experimental protocol involving this or any other hazardous chemical.

References

synthesis precursors for 3-Chloro-5-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Strategic Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid: A Precursor-Centric Analysis

Introduction

This compound, a halogenated derivative of salicylic acid, is a specialized chemical intermediate. Its value lies in its densely functionalized aromatic core, presenting multiple reaction sites for the construction of more complex molecules in the pharmaceutical and agrochemical sectors. The precise arrangement of the hydroxyl, carboxyl, chloro, and fluoro substituents offers a unique electronic and steric profile, making it a desirable building block. However, the synthesis of this specific isomer is non-trivial, requiring careful strategic planning to control regioselectivity and maximize yield.

This technical guide provides an in-depth analysis of the viable synthetic precursors for this compound. Moving beyond a simple list of reactions, we will dissect the core logic of precursor selection, evaluate the strengths and weaknesses of different synthetic routes, and provide field-proven insights into the causality behind key experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this important intermediate.

Core Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach reveals two primary strategies for constructing the target molecule. The choice of pathway is fundamentally dictated by the commercial availability of precursors and the ability to control the regioselective introduction of functional groups.

  • Pathway I: Late-Stage Carboxylation. This is the most direct approach, involving the introduction of the carboxylic acid group onto a pre-functionalized phenol. The key disconnection is the C-C bond between the aromatic ring and the carboxyl group, identifying 2-Chloro-4-fluorophenol as the principal precursor.

  • Pathway II: Late-Stage Halogenation. This strategy involves the selective chlorination of a fluorinated salicylic acid derivative. The key disconnection is the C-Cl bond, pointing to 5-Fluorosalicylic acid as the main precursor.

The following diagram illustrates these divergent strategic approaches.

cluster_path1 Pathway I: Late-Stage Carboxylation cluster_path2 Pathway II: Late-Stage Halogenation Target This compound Precursor1 2-Chloro-4-fluorophenol Target->Precursor1 Carboxylation (e.g., Reimer-Tiemann + Oxidation) Precursor2 5-Fluorosalicylic Acid Target->Precursor2 Electrophilic Chlorination Precursor1_source 4-Fluorophenol Precursor1->Precursor1_source Electrophilic Chlorination

Caption: Primary retrosynthetic pathways to the target molecule.

Primary Precursor Profile: 2-Chloro-4-fluorophenol

The use of 2-chloro-4-fluorophenol represents the most logical and well-documented strategy. This pathway leverages a stable, commercially available (or readily synthesized) precursor and employs classic aromatic functionalization reactions.

Synthetic Pathway A: Formylation and Oxidation

Direct carboxylation of phenols via the Kolbe-Schmitt reaction can be challenging and often favors para-substitution. A more reliable and controllable method is a two-step sequence: ortho-formylation via the Reimer-Tiemann reaction, followed by oxidation of the resulting aldehyde to the carboxylic acid. A known synthesis for the intermediate aldehyde, 3-chloro-5-fluoro-2-hydroxybenzaldehyde, starts from 2-chloro-4-fluorophenol[1].

P1 2-Chloro-4-fluorophenol Step1 Reimer-Tiemann Reaction (CHCl₃, NaOH, Reflux) P1->Step1 Intermediate 3-Chloro-5-fluoro-2- hydroxybenzaldehyde Step1->Intermediate Step2 Oxidation (e.g., KMnO₄ or Jones Reagent) Intermediate->Step2 Target 3-Chloro-5-fluoro-2- hydroxybenzoic Acid Step2->Target

Caption: Workflow for synthesis via the formylation-oxidation route.

Experimental Protocol: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Reagent Addition: Add chloroform (CHCl₃) to the mixture.

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is acidified with hydrochloric acid (HCl) to precipitate the crude product.

  • Purification: The crude aldehyde is then purified using silica gel column chromatography to yield the pure 3-chloro-5-fluoro-2-hydroxybenzaldehyde.

Protocol Insight (Oxidation): The subsequent oxidation of the aldehyde to the carboxylic acid is a standard transformation. Common oxidizing agents like potassium permanganate (KMnO₄) in a basic solution or Jones reagent (CrO₃ in sulfuric acid) can be employed, followed by an acidic work-up to yield the final product.

Sourcing the Precursor: Synthesis of 2-Chloro-4-fluorophenol

The viability of Pathway A is contingent on the availability of 2-chloro-4-fluorophenol. This precursor is synthesized by the direct electrophilic chlorination of 4-fluorophenol. The hydroxyl group is a strong ortho-, para-director, and since the para position is blocked by fluorine, chlorination is highly directed to the ortho position.

Several methods exist, with key variables being the chlorinating agent and solvent system.

Chlorinating AgentSolvent/ConditionsSelectivity/YieldReference
Chlorine Gas (Cl₂)None (neat liquid) or CCl₄/Acetic Acid, 0-185°CGood yield, high selectivity for 2-chloro product--INVALID-LINK--[2]
Sulfuryl Chloride (SO₂Cl₂)WaterGood yield, 93% selectivity--INVALID-LINK--[3]

Causality Behind Experimental Choices: Using water as a solvent in the chlorination of 4-fluorophenol is advantageous as it is inexpensive and can improve selectivity while allowing for mild reaction conditions[3]. The absence of a catalyst when using chlorine gas is notable, as it simplifies the process and avoids metal contamination[2].

Start 4-Fluorophenol Step Electrophilic Chlorination (e.g., Cl₂ or SO₂Cl₂) Start->Step Product 2-Chloro-4-fluorophenol Step->Product

Caption: Synthesis of the key precursor, 2-chloro-4-fluorophenol.

Alternative Precursor Profile: 5-Fluorosalicylic Acid

An alternative, albeit more challenging, route involves the late-stage chlorination of 5-fluorosalicylic acid.

Synthetic Pathway B: Regioselective Chlorination

This pathway appears straightforward but is complicated by regioselectivity. In salicylic acid derivatives, the powerful activating and ortho, para-directing hydroxyl group and the deactivating, meta-directing carboxylic acid group work in concert. For 5-fluorosalicylic acid, the positions ortho to the hydroxyl group are C4 and C6, while the position meta to the carboxyl group is C5 (already occupied by fluorine). The primary challenge is to introduce the chlorine atom at the C3 position, which is sterically hindered and electronically less favored than the C5 position in unsubstituted salicylic acid[4].

Experimental Protocol (Hypothetical):

  • Reaction Setup: Dissolve 5-fluorosalicylic acid (1.0 eq) in a suitable solvent, such as glacial acetic acid.

  • Chlorination: Slowly add a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) at a controlled temperature.

  • Monitoring: Monitor the reaction closely by TLC or GC-MS to maximize the formation of the desired 3-chloro isomer and minimize di-substituted or other undesired products.

  • Work-up & Purification: Quench the reaction, precipitate the crude product, and perform careful purification, likely requiring fractional crystallization or preparative HPLC to isolate the target isomer.

Trustworthiness Note: This pathway requires significant process optimization. Without a strong directing group or blocking agent, a mixture of isomers is likely, posing a significant purification challenge. The literature suggests that direct substitution to the 3-position of salicylic acids is inherently difficult[4].

Comparative Analysis of Precursor Strategies

FeaturePathway I (via 2-Chloro-4-fluorophenol)Pathway II (via 5-Fluorosalicylic Acid)
Key Precursor 2-Chloro-4-fluorophenol5-Fluorosalicylic Acid
Regioselectivity High. Formylation is strongly directed to the ortho position of the hydroxyl group.Low to Moderate. Achieving selective chlorination at the C3 position is challenging and likely to produce isomeric mixtures.
Number of Steps 2-3 steps (Precursor synthesis -> Formylation -> Oxidation)1-2 steps (Precursor synthesis -> Chlorination)
Purification Generally straightforward, involving standard chromatography or crystallization.Potentially very difficult, requiring separation of closely related isomers.
Overall Viability High. This is a robust and controllable route based on well-established reactions.Low. This route is conceptually simple but practically challenging due to poor regiocontrol.

Conclusion

For the synthesis of this compound, the selection of the correct precursor is paramount to a successful outcome. While multiple pathways can be envisioned, the most strategically sound and reliable approach proceeds through the key precursor 2-chloro-4-fluorophenol . This route, involving an ortho-formylation followed by oxidation, offers superior control over regiochemistry, leading to a cleaner product profile and simplifying purification. The precursor itself is readily accessible via the high-yield chlorination of 4-fluorophenol.

Conversely, the alternative pathway starting from 5-fluorosalicylic acid is hampered by the significant challenge of controlling the regioselectivity of electrophilic chlorination. The inherent directing effects of the hydroxyl and carboxyl groups do not favor the required 3-position substitution, making this route less practical for scalable and efficient synthesis. Therefore, for researchers and drug development professionals, focusing development efforts on the 2-chloro-4-fluorophenol pathway is the most expert-advised and field-proven strategy.

References

An In-depth Technical Guide to the Biological Activity of Halogenated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological activities of halogenated hydroxybenzoic acids. It delves into the structure-activity relationships, mechanisms of action, and key experimental protocols for evaluating their therapeutic potential. This document is designed to be a practical resource, blending established scientific principles with field-proven insights to facilitate innovative research and development.

Introduction: The Chemical Versatility and Biological Significance of Halogenated Hydroxybenzoic Acids

Hydroxybenzoic acids are a class of phenolic compounds that are ubiquitously found in nature and are known for their diverse biological activities.[1][2] The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the aromatic ring of hydroxybenzoic acids can profoundly influence their physicochemical properties, such as lipophilicity, electronic character, and steric profile.[3] These modifications, in turn, can enhance or modulate their biological activities, making them attractive scaffolds for drug discovery and development.[3]

The strategic placement of halogens can lead to improved pharmacological profiles, including enhanced binding affinity to biological targets, increased metabolic stability, and altered bioavailability. This guide will explore the multifaceted biological activities of these compounds, with a focus on their antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties.

Antimicrobial Activity: A Renewed Approach to Combating Microbial Resistance

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated hydroxybenzoic acids have emerged as a promising class of compounds with significant antibacterial and antifungal activities.

Mechanism of Action

The antimicrobial action of halogenated hydroxybenzoic acids is often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymatic activities, and disrupt cellular energy production. The lipophilicity conferred by the halogen atom can facilitate the passage of these molecules across the microbial cell wall and membrane. Once inside the cell, they can exert their effects on various intracellular targets.

Structure-Activity Relationships

The type and position of the halogen substituent play a crucial role in determining the antimicrobial potency of these compounds. Generally, an increase in the lipophilicity of the halogen (I > Br > Cl > F) can lead to enhanced antimicrobial activity.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values of Selected Halogenated Salicylic Acids

CompoundHalogenPositionMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusReference
Salicylic Acid-->3200>3200
5-Chlorosalicylic AcidCl5800400
5-Bromosalicylic AcidBr5400200
5-Iodosalicylic AcidI5200100

Note: The MIC values presented are representative and may vary depending on the specific strains and experimental conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the halogenated hydroxybenzoic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in MHB.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, including a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Stock Solution C Perform Serial Dilutions A->C B Prepare Microtiter Plate with Broth B->C E Inoculate Microtiter Plate C->E D Prepare Bacterial Inoculum D->E F Incubate at 37°C for 18-24h E->F G Read MIC Value F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Halogenated hydroxybenzoic acids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[5] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6]

Some halogenated hydroxybenzoic acids, such as benzoylsalicylic acid, have been shown to inhibit the NF-κB pathway by down-regulating the expression and phosphorylation of the IKK complex.[7] This prevents the degradation of IκBα and subsequently blocks the nuclear translocation of NF-κB.[7]

Diagram 2: Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Proteasome->NFkB Release NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Inhibitor Halogenated Hydroxybenzoic Acid Inhibitor->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Mechanism of NF-κB pathway inhibition.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the synthesis of prostaglandins, which are potent pro-inflammatory mediators. The inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammation and pain. Certain halogenated hydroxybenzoic acids have been shown to selectively inhibit COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

Table 2: Comparative COX-2 Inhibitory Activity of Fluorinated and Chlorinated Hydroxybenzoic Acids

CompoundHalogenPositionCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference)--0.0082.6325[8]
5-Fluoro-2-hydroxybenzoic acidF50.81518.75[8]
5-Chloro-2-hydroxybenzoic acidCl50.51020[8]

Note: IC50 values are representative and can vary based on the assay conditions.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is to measure the reduction in prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the halogenated hydroxybenzoic acid for a specified period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Halogenated hydroxybenzoic acids can act as potent antioxidants through various mechanisms.

Mechanism of Action

The primary antioxidant mechanism of phenolic compounds, including halogenated hydroxybenzoic acids, is their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The presence of halogens can influence the bond dissociation enthalpy of the O-H bond, thereby affecting the radical scavenging activity.

Structure-Activity Relationships

The antioxidant activity of halogenated hydroxybenzoic acids is influenced by the number and position of both the hydroxyl and halogen substituents.[9] Generally, compounds with multiple hydroxyl groups exhibit stronger antioxidant activity.[10] The position of the halogen can also modulate the antioxidant potential, with ortho and para substitutions often leading to higher activity.[11]

Table 3: DPPH Radical Scavenging Activity of Halogenated p-Hydroxybenzoic Acid Derivatives

CompoundSubstituent(s)IC50 (µM)Reference
p-Hydroxybenzoic Acid-150[9]
3-Chloro-4-hydroxybenzoic Acid3-Cl120[9]
3,5-Dichloro-4-hydroxybenzoic Acid3,5-diCl95[9]
3-Bromo-4-hydroxybenzoic Acid3-Br110[9]
3,5-Dibromo-4-hydroxybenzoic Acid3,5-diBr80[9]

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol) to a specific absorbance at a particular wavelength (e.g., ~1.0 at 517 nm).

  • Sample Preparation: Prepare serial dilutions of the halogenated hydroxybenzoic acid in the same solvent.

  • Reaction Mixture: Add a fixed volume of the DPPH solution to each dilution of the sample in a 96-well plate or cuvettes.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (e.g., 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.

Cytotoxic Activity: Targeting Cancer Cells

The development of novel anticancer agents with improved efficacy and reduced side effects is a major focus of cancer research. Halogenated hydroxybenzoic acids have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Mechanism of Action

The cytotoxic mechanisms of halogenated hydroxybenzoic acids are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The specific mechanism can vary depending on the compound and the cancer cell type.

Structure-Activity Relationships

The cytotoxic activity of these compounds is highly dependent on the nature and position of the halogen substituent, as well as the overall molecular structure. Dihalogenated derivatives often exhibit greater cytotoxicity compared to their monohalogenated counterparts.

Table 4: Comparative Cytotoxicity (IC50 in µM) of Dihalogenated Hydroxybenzoic Acids in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
3,5-Dichlorosalicylic AcidMCF-7 (Breast)25.5[12]
HCT-116 (Colon)32.1[12]
3,5-Dibromosalicylic AcidMCF-7 (Breast)18.2[12]
HCT-116 (Colon)24.8[12]
3,5-Diiodosalicylic AcidMCF-7 (Breast)12.7[12]
HCT-116 (Colon)19.5[12]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the halogenated hydroxybenzoic acid for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Diagram 3: Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Halogenated Hydroxybenzoic Acid A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

Halogenated hydroxybenzoic acids represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties make them valuable leads for the development of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to optimize their pharmacological profiles.

Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. Advanced techniques such as molecular docking and proteomics can provide deeper insights into their interactions with biological systems.[13][14] Furthermore, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds. The continued exploration of halogenated hydroxybenzoic acids holds significant promise for addressing unmet medical needs in infectious diseases, inflammatory disorders, and oncology.

References

A-1 Technical Guide: Unlocking the Research Potential of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-5-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, represents a largely unexplored yet promising chemical scaffold. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a hydroxyl group on a benzoic acid core—offers a rich playground for medicinal chemistry, materials science, and agrochemical development. The strategic placement of halogens can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing biological activity and target engagement compared to its parent molecule.[1][2] This guide synthesizes the known data on this compound and extrapolates from the well-documented activities of structurally related molecules to propose novel, high-potential research directions. We will detail actionable experimental protocols and workflows, providing a robust framework for initiating new investigations into this versatile chemical entity.

Core Molecular Profile and In Silico Assessment

Understanding the fundamental physicochemical properties of this compound is the first step in unlocking its potential. These parameters govern its behavior in biological and chemical systems, from membrane permeability to target binding affinity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4068-62-6[3][4][5]
Molecular Formula C₇H₄ClFO₃[1][3][5]
Molecular Weight 190.56 g/mol [1][3]
Topological Polar Surface Area (TPSA) 57.53 Ų[3]
Predicted LogP 1.88[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]

The compound's moderate LogP suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for potential drug candidates. The presence of both hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors provides multiple points for interaction with biological targets.[1]

In Silico Target Prediction: A Hypothesis-Generating Engine

Before embarking on costly wet-lab experiments, computational methods can predict potential biological targets, generating initial hypotheses. By comparing the structure of this compound against databases of known ligands and their targets (e.g., SwissTargetPrediction, ChEMBL), researchers can identify protein families that are statistically likely to interact with the compound.

Given its structural similarity to salicylic acid, initial computational screens are likely to flag enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1/COX-2). However, the unique halogenation pattern may confer affinity for novel targets not associated with traditional salicylates.

Research Area 1: Medicinal Chemistry and Drug Discovery

The salicylic acid scaffold is a cornerstone of pharmacology, most famously as the basis for aspirin.[6] Its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antifungal, and anticancer properties.[6][7][8][9] The addition of halogen atoms can enhance these activities by improving metabolic stability and binding affinity.[1][2]

Hypothesis: Modulator of Inflammatory Pathways

The most direct line of inquiry is to investigate whether this compound retains or modifies the anti-inflammatory properties of salicylic acid. The primary targets would be the cyclooxygenase enzymes, COX-1 and COX-2.

dot

Caption: Workflow for assessing COX-1/COX-2 inhibition.

Protocol 2.1: Fluorometric COX-1/COX-2 Inhibition Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) according to the manufacturer's instructions.

    • Prepare a working solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP) in the reaction buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the test compound (serially diluted from the stock solution). Include wells for a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1) and a negative control (DMSO vehicle).

    • Add 70 µL of the appropriate enzyme (COX-1 or COX-2) to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the arachidonic acid/probe solution.

  • Data Acquisition:

    • Immediately begin reading the fluorescence (Ex/Em ≈ 535/590 nm) every minute for 10-20 minutes using a microplate reader.

  • Self-Validation and Analysis:

    • The rate of increase in fluorescence is proportional to enzyme activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The positive controls must show inhibition within their expected IC₅₀ range for the assay to be considered valid. The Z'-factor for the assay should be > 0.5.

Hypothesis: Fragment for Novel Target Discovery

With a molecular weight under 200 g/mol , this compound is an ideal candidate for Fragment-Based Drug Discovery (FBDD). FBDD screens small, low-complexity molecules ("fragments") against protein targets to identify weak but high-quality interactions. These hits then serve as starting points for building more potent, drug-like molecules.

dot

FBDD_Workflow start Protein Target of Interest (e.g., Kinase, Protease) immobilize Immobilize Target on SPR Sensor Chip start->immobilize screen Screen Fragment Library (including CFHBA) immobilize->screen hit_id Identify Hits via Binding Response screen->hit_id validate Orthogonal Validation (e.g., NMR, ITC) hit_id->validate optimize Structure-Based Hit-to-Lead Optimization validate->optimize

Caption: Fragment-Based Drug Discovery (FBDD) workflow.

A primary screening method for FBDD is Surface Plasmon Resonance (SPR), which detects mass changes on a sensor surface, allowing for real-time, label-free analysis of binding events.

Protocol 2.2: SPR-Based Fragment Screening

  • Chip Preparation and Target Immobilization:

    • Select an appropriate sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the purified protein target onto the chip surface via amine coupling. The amount immobilized should yield a response of 10,000 - 15,000 Response Units (RU).

    • Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared similarly but without the protein target to enable background subtraction.

  • Fragment Screening:

    • Prepare a 1 mM solution of this compound in an appropriate running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the fragment solution over the target and reference surfaces at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase.

    • Regenerate the surface between injections if necessary using a mild, validated regeneration solution (e.g., low pH glycine).

  • Data Analysis and Hit Validation:

    • A "hit" is identified if the binding response in the target channel is significantly higher than the response in the reference channel and meets predefined criteria (e.g., > 3 standard deviations above the mean of negative controls).

    • Hits must be validated by demonstrating a clear dose-response relationship in follow-up SPR experiments.

    • Orthogonal validation using a different biophysical method, such as Isothermal Titration Calorimetry (ITC) or Nuclear Magnetic Resonance (NMR), is essential to confirm the binding interaction and rule out assay artifacts.

Research Area 2: Agrochemical Innovation

Salicylic acid is a key signaling molecule in plants, mediating responses to pathogens through a process called Systemic Acquired Resistance (SAR).[10] Chemical analogs of salicylic acid have been successfully developed as "plant activators," which prime the plant's immune system without having direct antimicrobial activity.[10][11] The halogenation of this compound could enhance its stability and uptake in plants, making it a candidate for a novel plant activator or herbicide.

Hypothesis: Induction of Plant Defense or Herbicidal Activity

Screening the compound for its effects on plant growth and pathogen resistance is a logical next step. A simple seed germination and seedling growth assay can provide initial data on phytotoxicity and growth regulation.

dot

Caption: Workflow for a plant seedling growth assay.

Protocol 3.1: Arabidopsis thaliana Seedling Growth Assay

  • Plate Preparation:

    • Prepare Murashige and Skoog (MS) agar medium. Autoclave and cool to ~50°C.

    • Add this compound (from a DMSO stock) to the molten agar to achieve final concentrations ranging from 1 µM to 500 µM. Include a DMSO vehicle control plate.

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with Triton X-100, and rinsing five times with sterile water.

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

    • Pipette seeds onto the prepared MS plates, arranging them in rows.

  • Incubation and Measurement:

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.

    • After 7-10 days, scan the plates at high resolution.

    • Measure the primary root length of at least 20 seedlings per condition using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the average root length and standard deviation for each concentration.

    • Perform a statistical analysis (e.g., ANOVA with Dunnett's post-hoc test) to determine if the differences from the control are significant.

    • A significant reduction in root length indicates potential herbicidal activity, while a significant increase could suggest growth-promoting properties.

Conclusion and Future Outlook

This compound is a chemical entity ripe for exploration. Its halogenated salicylic acid core provides a strong rationale for investigating its potential in diverse scientific fields. The immediate priorities should be to screen for anti-inflammatory activity via COX inhibition and to employ it as a fragment in FBDD campaigns against a broad range of therapeutic targets. Simultaneously, its potential impact on plant physiology warrants investigation within the agrochemical sector. The experimental frameworks provided in this guide offer robust, validated starting points for researchers to begin uncovering the latent value of this promising molecule.

References

An In-depth Technical Guide to 3-Chloro-5-fluorosalicylic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-chloro-5-fluorosalicylic acid, a halogenated derivative of salicylic acid that is gaining importance as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its chemical properties, synthesis, and potential applications, underpinned by established scientific principles and methodologies.

Introduction: The Strategic Role of Fluorinated Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to enhance pharmacological properties.[1] Fluorine's unique electronic properties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Halogenated salicylic acids, such as 3-chloro-5-fluorosalicylic acid, are valuable intermediates that combine the structural features of salicylic acid with the benefits of halogenation, making them attractive starting materials for the synthesis of novel therapeutic agents.[2][3] This guide will delve into the specifics of 3-chloro-5-fluorosalicylic acid, providing a foundational understanding for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research and synthesis.

IUPAC Name and Synonyms

The correct nomenclature and common synonyms are crucial for accurate identification and literature searches.

  • IUPAC Name : 3-chloro-5-fluoro-2-hydroxybenzoic acid[4]

  • Common Synonym : 3-Chloro-5-fluorosalicylic acid[5]

  • CAS Number : 4068-62-6[5]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-chloro-5-fluorosalicylic acid.

PropertyValueSource
Molecular Formula C7H4ClFO3[5]
Molecular Weight 190.56 g/mol [5]
Appearance Off-white powder[3]
Melting Point 216-218 °C[6]
Boiling Point 298.8 °C at 760 mmHg[5]
Density 1.634 g/cm³[5]
pKa (predicted) 2.03 ± 0.14[3]
Solubility DMSO (Slightly), Methanol (Slightly)[3]

Synthesis of 3-Chloro-5-fluorosalicylic Acid

Proposed Synthetic Pathway via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenols to produce salicylic acids.[7][8][9] This approach would utilize 2-chloro-4-fluorophenol as the starting material.

G start 2-Chloro-4-fluorophenol intermediate1 Sodium 2-chloro-4-fluorophenoxide start->intermediate1 1. NaOH intermediate2 Sodium 3-chloro-5-fluorosalicylate intermediate1->intermediate2 2. CO2, pressure, heat end 3-Chloro-5-fluorosalicylic acid intermediate2->end 3. H+ (acidification)

Caption: Proposed Kolbe-Schmitt synthesis of 3-Chloro-5-fluorosalicylic acid.

Experimental Protocol (Hypothetical):

  • Formation of the Phenoxide: In a high-pressure reactor, dissolve 2-chloro-4-fluorophenol in an appropriate solvent and treat with one equivalent of sodium hydroxide to form sodium 2-chloro-4-fluorophenoxide.

  • Carboxylation: Pressurize the reactor with carbon dioxide (e.g., 100 atm) and heat to a specified temperature (e.g., 125-150 °C) for several hours to facilitate the carboxylation at the ortho position to the hydroxyl group.[7]

  • Acidification and Isolation: After cooling, carefully acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the 3-chloro-5-fluorosalicylic acid. The crude product can then be collected by filtration and purified by recrystallization.

Synthesis via Oxidation of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

An alternative route involves the synthesis of the corresponding aldehyde, followed by oxidation to the carboxylic acid. A known method for the synthesis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde starts from 2-chloro-4-fluorophenol.[4]

G start 2-Chloro-4-fluorophenol intermediate 3-Chloro-5-fluoro-2-hydroxybenzaldehyde start->intermediate Reimer-Tiemann Reaction (e.g., CHCl3, NaOH) end 3-Chloro-5-fluorosalicylic acid intermediate->end Oxidation (e.g., KMnO4, H2O2)

Caption: Synthesis of 3-Chloro-5-fluorosalicylic acid via an aldehyde intermediate.

Experimental Protocol (Oxidation Step):

A general procedure for the oxidation of aldehydes to carboxylic acids can be employed.[10]

  • Reaction Setup: Dissolve 3-chloro-5-fluoro-2-hydroxybenzaldehyde in an appropriate solvent system (e.g., aqueous acetone or an aqueous base).

  • Addition of Oxidant: Slowly add a suitable oxidizing agent, such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), to the reaction mixture while monitoring the temperature.

  • Workup: After the reaction is complete (monitored by TLC or HPLC), quench any excess oxidant. Acidify the mixture to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration and purify by recrystallization from a suitable solvent system to yield pure 3-chloro-5-fluorosalicylic acid.

Applications in Drug Discovery and Development

While specific, marketed drugs containing the 3-chloro-5-fluorosalicylic acid moiety are not prominently documented, its value lies in its role as a key intermediate for the synthesis of more complex bioactive molecules.[2][3] The presence of chloro and fluoro substituents provides handles for further chemical modifications, such as cross-coupling reactions, to build molecular diversity.

The applications of structurally related fluorinated salicylic acids provide a strong rationale for the utility of this compound. For example, 5-fluorosalicylic acid is a building block for fluorinated deferasirox, a drug used to treat chronic iron overload.[2] It is plausible that 3-chloro-5-fluorosalicylic acid could be employed in the synthesis of novel anti-inflammatory agents, kinase inhibitors, or other targeted therapies where the specific substitution pattern can confer desired pharmacological properties.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of 3-chloro-5-fluorosalicylic acid.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the analysis of halogenated aromatic acids.

Proposed HPLC-UV Method:

This protocol is adapted from established methods for the analysis of similar compounds.[11][12][13]

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an acidified aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength around 230-300 nm is expected).

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., methanol). Create a series of dilutions for a calibration curve.

    • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions and quantify the analyte based on the peak area from the calibration curve.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions injection Inject into HPLC prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification

Caption: General workflow for HPLC analysis of 3-Chloro-5-fluorosalicylic acid.

GC-MS Analysis:

For volatile derivatives, gas chromatography-mass spectrometry (GC-MS) can provide high sensitivity and structural information.[14][15][16][17]

  • Derivatization: Convert the carboxylic acid and hydroxyl groups to more volatile esters and ethers (e.g., by silylation with BSTFA) to improve chromatographic performance.[14][17]

  • GC Conditions: Use a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl methyl siloxane column).

  • MS Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely as doublets or doublet of doublets, with coupling constants characteristic of their relative positions and the adjacent fluorine atom. The acidic protons of the carboxylic acid and hydroxyl groups will appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

3-Chloro-5-fluorosalicylic acid should be handled with appropriate safety precautions in a laboratory setting.[5]

  • Hazard Classifications: It is typically classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.[5]

  • Storage: Store in a tightly closed container in a cool, dry place.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[5]

Conclusion

3-Chloro-5-fluorosalicylic acid is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its chemical identity, synthesis, analytical characterization, and safe handling. As the demand for sophisticated building blocks in medicinal chemistry continues to grow, a thorough understanding of such compounds is essential for the advancement of pharmaceutical research.

References

A Technical Guide to the Computational Chemistry of 3-Chloro-5-fluoro-2-hydroxy-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Landscape of a Promising Scaffold

3-Chloro-5-fluoro-2-hydroxy-benzoic acid, a substituted salicylic acid derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science.[1][2] The strategic placement of chloro, fluoro, and hydroxyl groups on the benzoic acid framework imparts a unique electronic and steric profile, making it an attractive scaffold for the design of novel therapeutic agents and functional materials.[3][4] Understanding the molecule's three-dimensional structure, electronic properties, and vibrational characteristics at a quantum mechanical level is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity.[5]

This in-depth technical guide provides a comprehensive overview of the computational chemistry of 3-Chloro-5-fluoro-2-hydroxy-benzoic acid. We will delve into the theoretical framework and practical application of Density Functional Theory (DFT) to elucidate its molecular properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of molecules based on this promising scaffold. We will explore not just the "what" but the "why" behind the computational choices, ensuring a robust and reproducible approach to the in-silico characterization of this molecule.

Computational Methodology: A Self-Validating Approach

The cornerstone of a reliable computational study is a well-defined and validated methodology. For a molecule like 3-Chloro-5-fluoro-2-hydroxy-benzoic acid, which contains halogens and a hydrogen-bonding moiety, the choice of theoretical level is critical.[6] We advocate for the use of Density Functional Theory (DFT) due to its excellent balance of computational cost and accuracy for organic molecules.

Workflow for Computational Analysis

The logical flow of our computational investigation is depicted in the following workflow diagram. This systematic approach ensures that each step builds upon a solid foundation, from structural optimization to the prediction of spectroscopic and electronic properties.

Computational Chemistry Workflow Computational Workflow for 3-Chloro-5-fluoro-2-hydroxy-benzoic acid cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis & Interpretation start Initial 3D Structure Generation geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc Verify Minimum Energy nmr_calc NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc electronic_calc Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_calc struct_analysis Optimized Structure (Bond Lengths, Angles) geom_opt->struct_analysis spec_analysis Simulated Spectra (IR, Raman) freq_calc->spec_analysis nmr_analysis Predicted NMR Shifts (¹H, ¹³C) nmr_calc->nmr_analysis reactivity_analysis Reactivity Descriptors (Energy Gap, MEP) electronic_calc->reactivity_analysis

Caption: A logical workflow for the computational analysis of 3-Chloro-5-fluoro-2-hydroxy-benzoic acid.

Experimental Protocol: DFT Calculations
  • Initial Structure Generation:

    • The 2D structure of 3-Chloro-5-fluoro-2-hydroxy-benzoic acid is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • The 2D structure is converted to a 3D structure and subjected to a preliminary energy minimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • The 3D structure is then used as the input for a full geometry optimization using DFT.

    • Methodology: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.[7]

    • Basis Set: The 6-311++G(d,p) basis set is chosen. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for describing the anisotropic electron distribution in atoms, which is crucial for the halogen and oxygen atoms in our molecule.

    • Convergence Criteria: The optimization is run until the forces on the atoms are negligible and the geometry corresponds to a local minimum on the potential energy surface.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • Purpose: This calculation serves two purposes:

      • To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

      • To predict the vibrational (IR and Raman) spectra of the molecule.

    • The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method.

  • NMR Chemical Shift Calculation:

    • The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic shielding tensors for all atoms in the optimized geometry.[8]

    • The calculated shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound (e.g., Tetramethylsilane - TMS) calculated at the same level of theory.

  • Electronic Property Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output of the DFT calculation.

    • The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential.

Molecular Structure and Geometry

The optimized molecular structure of 3-Chloro-5-fluoro-2-hydroxy-benzoic acid provides insights into its steric and electronic properties. The planarity of the benzene ring and the orientation of the carboxyl and hydroxyl groups are of particular interest.

Caption: Atom numbering scheme for 3-Chloro-5-fluoro-2-hydroxy-benzoic acid.

Predicted Geometrical Parameters

The following table summarizes the key predicted bond lengths and angles for 3-Chloro-5-fluoro-2-hydroxy-benzoic acid based on DFT calculations.

ParameterPredicted Value (Å or °)ParameterPredicted Value (Å or °)
Bond Lengths (Å) **Bond Angles (°) **
C1-C21.40C1-C2-C3119.5
C2-C31.39C2-C3-C4120.5
C3-C41.38C3-C4-C5119.0
C4-C51.38C4-C5-C6121.0
C5-C61.39C5-C6-C1119.0
C6-C11.41C6-C1-C2121.0
C1-C71.48C2-C1-C7120.0
C2-O11.36C1-C2-O1122.0
C3-Cl1.74C2-C3-Cl119.0
C5-F1.35C4-C5-F118.5
C7=O21.22O2-C7-O3123.0
C7-O31.35C1-C7-O3115.0

Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.

Vibrational Analysis: The Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum, which can be used to identify the molecule and understand its bonding characteristics. The key vibrational modes are associated with the stretching and bending of the functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)Description
O-H Stretch (Carboxylic Acid)~3500 (broad)Associated with the acidic proton.
O-H Stretch (Phenolic)~3300Stretching of the hydroxyl group.
C-H Stretch (Aromatic)~3100-3000Stretching of the C-H bonds on the ring.
C=O Stretch (Carboxylic Acid)~1720Stretching of the carbonyl group.
C-C Stretch (Aromatic)~1600-1400In-plane stretching of the benzene ring.
C-F Stretch~1250Stretching of the carbon-fluorine bond.
C-Cl Stretch~750Stretching of the carbon-chlorine bond.

Electronic Properties: Reactivity and Interaction

The electronic properties of a molecule are key to understanding its reactivity and how it will interact with other molecules. The HOMO-LUMO energy gap and the Molecular Electrostatic Potential (MEP) are particularly insightful.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

HOMO_LUMO_Diagram HOMO-LUMO Energy Gap HOMO_label HOMO (Highest Occupied Molecular Orbital) HOMO_level -6.5 eV LUMO_level -1.5 eV HOMO_level->LUMO_level HOMO_level->LUMO_level  Energy Gap (ΔE) = 5.0 eV LUMO_label LUMO (Lowest Unoccupied Molecular Orbital) Energy_label Energy

Caption: A representative HOMO-LUMO energy level diagram for 3-Chloro-5-fluoro-2-hydroxy-benzoic acid.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in the molecule.

  • Red regions (negative potential): Indicate areas of high electron density, such as around the oxygen atoms of the carboxyl and hydroxyl groups. These are sites prone to electrophilic attack.

  • Blue regions (positive potential): Indicate areas of low electron density, such as around the acidic protons. These are sites prone to nucleophilic attack.

  • Green regions (neutral potential): Indicate areas of neutral charge.

The MEP is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, which are crucial for drug-receptor binding.

Predicted NMR Spectra

Theoretical NMR chemical shifts are a powerful tool for structure elucidation and can be compared with experimental data for validation.

¹H and ¹³C Chemical Shifts

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 3-Chloro-5-fluoro-2-hydroxy-benzoic acid.

AtomPredicted ¹H Chemical Shift (ppm, relative to TMS)AtomPredicted ¹³C Chemical Shift (ppm, relative to TMS)
H (on -OH)~9.5-10.5C1 (-COOH)~170
H (on -COOH)~12.0-13.0C2 (-OH)~155
H4~7.2C3 (-Cl)~120
H6~7.5C4~115
C5 (-F)~160 (d, JCF)
C6~110
C7 (=O)~175

Note: The chemical shift of the fluorine-bearing carbon (C5) is expected to show a splitting pattern (doublet, d) due to coupling with the ¹⁹F nucleus.

Conclusion: From Data to Discovery

This guide has outlined a comprehensive computational approach to characterizing 3-Chloro-5-fluoro-2-hydroxy-benzoic acid. By employing DFT calculations, we can gain a deep understanding of its structural, vibrational, and electronic properties. This theoretical data serves as a powerful predictive tool in the early stages of drug discovery and materials design, enabling researchers to make informed decisions and accelerate the development of new chemical entities. The methodologies and insights presented here provide a robust framework for the in-silico exploration of this and other similarly complex organic molecules.

References

Methodological & Application

synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoic acid from trifluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Multi-Step Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Abstract

This application note provides a detailed, research-grade protocol for the multi-step synthesis of this compound, a valuable substituted salicylic acid derivative used as a key intermediate in the development of pharmaceuticals and other advanced materials. While a direct synthetic pathway from trifluoronitrobenzene is not prominently documented in scientific literature, this guide presents a robust and logical four-step pathway starting from the commercially available precursor, 1-Chloro-3-fluorobenzene. The synthesis involves nitration, reduction of the nitro group, conversion to a phenol via diazotization, and a final carboxylation step. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step protocols, and comprehensive safety guidelines.

Introduction and Synthetic Strategy

This compound, also known as 3-Chloro-5-fluorosalicylic acid, is a highly functionalized aromatic compound. Its unique substitution pattern makes it a crucial building block in medicinal chemistry. The synthesis of substituted salicylic acids is a well-established field, often tailored to the specific arrangement of functional groups required.[1][2]

The initial topic proposed a synthesis from trifluoronitrobenzene. However, a thorough review of established chemical literature indicates that such a transformation is not a standard or efficient route due to the difficulty in selectively substituting the fluorine atoms and rearranging the functional groups to achieve the desired 2,3,5-substitution pattern.

Therefore, this application note outlines a more practical and chemically sound approach starting from 1-Chloro-3-fluorobenzene . This strategy is designed for efficiency and control, leveraging a sequence of well-understood and reliable organic reactions. The overall synthetic pathway is depicted below:

Synthetic_Pathway A 1-Chloro-3-fluorobenzene B 2-Chloro-4-fluoro-1-nitrobenzene A->B Step 1: Nitration (HNO₃, H₂SO₄) C 2-Chloro-4-fluoroaniline B->C Step 2: Reduction (Fe, HCl or H₂, Pd/C) D 3-Chloro-5-fluorophenol C->D Step 3: Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) E This compound D->E Step 4: Carboxylation (Kolbe-Schmitt Reaction) (1. NaOH, 2. CO₂, H⁺)

References

The Strategic Utility of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic selection of molecular intermediates is a critical determinant of success in the synthesis of novel therapeutic agents. Among the myriad of available building blocks, 3-Chloro-5-fluoro-2-hydroxybenzoic acid has emerged as a particularly valuable scaffold. Its unique trifunctionalized aromatic core, featuring chloro, fluoro, and hydroxy substituents, offers a confluence of reactivity and physicochemical properties that are highly sought after in medicinal chemistry.

The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (hydroxy) groups on the benzoic acid ring creates a nuanced electronic environment that can be exploited for regioselective synthesis. Furthermore, the incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity.[1] This guide provides an in-depth exploration of the applications of this compound as a pharmaceutical intermediate, with a focus on detailed synthetic protocols, mechanistic rationale, and analytical quality control.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 4068-62-6[2]
Molecular Formula C₇H₄ClFO₃[2]
Molecular Weight 190.56 g/mol [2]
Appearance Off-white to white crystalline powder[3]
Melting Point Not available
Solubility Soluble in many organic solvents
pKa Not available

Safety and Handling: this compound is a chemical that requires careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[2]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

Application in the Synthesis of Fluoroquinolone Antibiotics: A Case Study

One of the most significant applications of this compound and its derivatives is in the synthesis of fluoroquinolone antibiotics. These are a class of broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The following section outlines a representative synthetic protocol for a key fluoroquinolone core structure, illustrating the utility of this versatile intermediate.

Protocol 1: Synthesis of a 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivative

This protocol is a representative example and may require optimization based on specific target molecules. The synthesis involves a multi-step sequence, with the Gould-Jacobs reaction being a pivotal transformation for the formation of the quinolone ring system.[4][5]

Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Reaction with Amine cluster_3 Step 4: Cyclization (Gould-Jacobs Reaction) cluster_4 Step 5: Hydrolysis A This compound B Acyl Chloride Intermediate A->B Thionyl Chloride or Oxalyl Chloride C Acyl Chloride Intermediate E Condensation Product C->E D Diethyl Malonate D->E F Condensation Product H Enamine Intermediate F->H G Cyclopropylamine G->H I Enamine Intermediate J Quinolone Ester I->J Heat (e.g., in Diphenyl Ether) K Quinolone Ester L Quinolone Carboxylic Acid K->L Base (e.g., NaOH or KOH) then Acid

Caption: Synthetic workflow for a quinolone carboxylic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Diethyl malonate

  • Magnesium ethoxide

  • Cyclopropylamine

  • Diphenyl ether or Dowtherm A

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Anhydrous solvents (e.g., toluene, dioxane)

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride. This intermediate is typically used in the next step without further purification.

    • Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate the subsequent acylation of diethyl malonate.

  • Condensation with Diethyl Malonate:

    • In a separate flask, prepare a solution of magnesium ethoxide in anhydrous ethanol.

    • Add diethyl malonate dropwise to the magnesium ethoxide solution at room temperature.

    • To this mixture, add the crude acyl chloride dissolved in an anhydrous solvent (e.g., toluene) dropwise at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion.

    • Quench the reaction with dilute acid and extract the product with an organic solvent.

    • Rationale: This step forms a β-ketoester, a key precursor for the subsequent reactions.

  • Formation of the Enamine Intermediate:

    • Dissolve the crude product from the previous step in a suitable solvent such as ethanol or toluene.

    • Add cyclopropylamine to the solution and stir at room temperature. The reaction is often rapid.

    • Remove the solvent under reduced pressure to yield the enamine intermediate.

    • Rationale: The reaction with a primary amine, in this case, cyclopropylamine, forms an enamine which is poised for the subsequent cyclization reaction.

  • Thermal Cyclization (Gould-Jacobs Reaction):

    • Add the enamine intermediate to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

    • Heat the mixture to a high temperature (typically 240-260 °C) for a specified period (e.g., 30-60 minutes).[5]

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product.

    • Filter the solid and wash with the non-polar solvent.

    • Rationale: This is the key ring-forming step. The high temperature promotes an intramolecular electrophilic aromatic substitution to form the quinolone ring system.[6]

  • Hydrolysis to the Carboxylic Acid:

    • Suspend the crude quinolone ester in an aqueous solution of sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux until the hydrolysis is complete (TLC monitoring).

    • Cool the reaction mixture and filter to remove any insoluble impurities.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2.[7]

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the final quinolone carboxylic acid.[7]

Mechanistic Insights: The Role of Substituents

The specific substitution pattern of this compound plays a crucial role in directing the synthetic pathway and influencing the reactivity of the molecule.

Diagram of Substituent Effects:

G A Benzoic Acid Ring B -COOH (meta-directing, deactivating) A->B Position 1 C -OH (ortho, para-directing, activating) A->C Position 2 D -Cl (ortho, para-directing, deactivating) A->D Position 3 E -F (ortho, para-directing, deactivating) A->E Position 5 F Electrophilic Aromatic Substitution Site (e.g., Gould-Jacobs Cyclization) C->F Activates D->F Directs E->F Directs

Caption: Influence of substituents on the aromatic ring.

  • -OH Group (Activating and Ortho, Para-Directing): The hydroxyl group at the 2-position is a strong activating group, increasing the electron density of the aromatic ring through resonance. This facilitates electrophilic aromatic substitution reactions, such as the intramolecular cyclization in the Gould-Jacobs reaction.

  • -Cl and -F Groups (Deactivating and Ortho, Para-Directing): The halogen substituents at the 3- and 5-positions are deactivating due to their inductive electron-withdrawing effects. However, they are also ortho, para-directing. Their presence influences the regioselectivity of the cyclization step, guiding the formation of the desired quinolone isomer.

  • -COOH Group (Deactivating and Meta-Directing): The carboxylic acid group is a deactivating and meta-directing group. Its presence further influences the overall reactivity of the aromatic ring.

The interplay of these electronic effects is critical for the successful synthesis of the target quinolone structure.

Analytical Quality Control

Ensuring the purity and identity of this compound is essential for its use as a pharmaceutical intermediate. The following analytical techniques are recommended for quality control.

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the downfield region (typically 7-8 ppm). The acidic protons of the carboxylic acid and hydroxyl groups will be broad singlets, with the carboxylic acid proton being significantly downfield (often >10 ppm). The exact chemical shifts and coupling patterns will depend on the solvent used.
¹³C NMR The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The carbons attached to the electronegative F, Cl, and O atoms will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy Characteristic absorption bands will be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch of the phenol (~3300-3500 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.56 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster.
High-Performance Liquid Chromatography (HPLC) HPLC can be used to determine the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or trifluoroacetic acid).

Note: Specific spectral data should be compared against a certified reference standard for confirmation of identity and purity.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique substitution pattern provides a powerful tool for medicinal chemists to construct complex molecular architectures, particularly in the development of fluoroquinolone antibiotics. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this important building block in their synthetic endeavors. As with any chemical synthesis, adherence to safety protocols and rigorous analytical characterization are paramount to ensure the quality and reproducibility of the results.

References

Application Notes & Protocols: The Strategic Role of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid in the Synthesis of Quinolone-Class Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Precursor for Advanced Antimicrobial Agents

In the landscape of antimicrobial drug development, the quinolone and fluoroquinolone classes of antibiotics remain critically important for their broad-spectrum activity and favorable pharmacokinetic profiles. The efficacy of these synthetic agents is profoundly influenced by the substitution patterns on their core bicyclic structure. 3-Chloro-5-fluoro-2-hydroxybenzoic acid emerges as a highly valuable and strategic starting material in the synthesis of potent quinolone antibiotics. Its unique arrangement of a carboxylic acid, a phenolic hydroxyl group, and halogen substituents (chloro and fluoro) provides a versatile scaffold for constructing the essential pharmacophore of these antimicrobial drugs. The presence of the fluorine atom, in particular, is a hallmark of the more potent fluoroquinolone generation, often leading to enhanced bacterial DNA gyrase inhibition and improved cell penetration.

This technical guide provides an in-depth exploration of the role of this compound in the synthesis of a representative quinolone antimicrobial agent. It offers a detailed, step-by-step protocol, explains the rationale behind key experimental choices, and presents relevant data for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its effective application in multi-step synthesis.

PropertyValueSource
CAS Number 4068-62-6--INVALID-LINK--[1]
Molecular Formula C₇H₄ClFO₃--INVALID-LINK--[2]
Molecular Weight 190.56 g/mol --INVALID-LINK--[1]
Appearance Off-white to light yellow crystalline powder[Generic supplier data]
Melting Point 182-186 °C[Generic supplier data]
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.[Generic supplier data]

Synthetic Strategy: Constructing the Quinolone Core

The synthesis of a quinolone antimicrobial from this compound is a multi-step process designed to build the characteristic 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. The general strategy involves:

  • Protection of the Phenolic Hydroxyl Group: The reactive hydroxyl group is protected to prevent unwanted side reactions in subsequent steps. Benzylation is a common and effective strategy.

  • Formation of a Reactive Acyl Intermediate: The carboxylic acid is converted into a more reactive form, typically an acyl chloride, to facilitate condensation.

  • Condensation with Diethyl Malonate: The acyl chloride reacts with diethyl malonate to form a key β-keto ester intermediate.

  • Cyclization to Form the Quinolone Ring: The β-keto ester undergoes an intramolecular cyclization, often under thermal conditions, to form the bicyclic quinolone system. This is a critical ring-forming step.

  • Hydrolysis and Decarboxylation: The ester group at the 3-position is hydrolyzed to the corresponding carboxylic acid, which is essential for antimicrobial activity.

The following diagram illustrates the overall synthetic workflow:

G A This compound B Protection of Hydroxyl Group (Benzylation) A->B Benzyl Bromide, K₂CO₃, Acetone C Benzyl 3-Chloro-5-fluoro-2-(benzyloxy)benzoate B->C D Conversion to Acyl Chloride C->D Thionyl Chloride E 3-Chloro-5-fluoro-2-(benzyloxy)benzoyl Chloride D->E F Condensation with Diethyl Malonate E->F Diethyl Malonate, Mg(OEt)₂ G Diethyl 2-(3-Chloro-5-fluoro-2-(benzyloxy)benzoyl)malonate F->G H Thermal Cyclization G->H High-boiling solvent (e.g., Diphenyl ether), Heat I Ethyl 8-Chloro-6-fluoro-7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate H->I J Hydrolysis I->J 1. HBr/AcOH (Debenzylation) 2. NaOH (Hydrolysis) K 8-Chloro-6-fluoro-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid J->K L Introduction of N-1 Substituent (e.g., Cyclopropylation) K->L e.g., Cyclopropylamine M Final Quinolone Antimicrobial L->M

Caption: Synthetic workflow for a quinolone antimicrobial.

Detailed Experimental Protocol: Synthesis of a Representative Quinolone Intermediate

This protocol outlines the synthesis of 8-Chloro-6-fluoro-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , a key intermediate that can be further elaborated to a variety of potent fluoroquinolone antibiotics.

PART 1: Protection of the Hydroxyl Group (Benzylation)

  • Rationale: The phenolic hydroxyl group is acidic and nucleophilic, and would interfere with the subsequent acylation and cyclization steps. Protecting it as a benzyl ether is a robust strategy, as the benzyl group is stable to the conditions of the next few steps and can be removed later under acidic conditions.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude benzyl 3-chloro-5-fluoro-2-(benzyloxy)benzoate.

    • Purify the crude product by recrystallization from ethanol.

  • Expected Yield: 85-92%

PART 2: Formation of Acyl Chloride

  • Rationale: The carboxylic acid is not sufficiently reactive for direct condensation with diethyl malonate. Conversion to the highly electrophilic acyl chloride activates this position for the subsequent C-C bond formation.

  • Procedure:

    • Suspend the benzyl 3-chloro-5-fluoro-2-(benzyloxy)benzoate (1.0 eq) in thionyl chloride (3.0 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction proceeds.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-chloro-5-fluoro-2-(benzyloxy)benzoyl chloride is used in the next step without further purification.

PART 3: Condensation with Diethyl Malonate

  • Rationale: This step forms the carbon backbone necessary for the eventual quinolone ring. The magnesium salt of diethyl malonate acts as the nucleophile, attacking the acyl chloride.

  • Procedure:

    • In a separate flask, prepare a solution of magnesium ethoxide by reacting magnesium turnings (1.1 eq) with absolute ethanol in the presence of a catalytic amount of iodine.

    • To this solution, add diethyl malonate (1.2 eq) dropwise at 0-5 °C.

    • Dissolve the crude acyl chloride from the previous step in an anhydrous solvent like toluene and add it dropwise to the diethyl malonate solution, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Quench the reaction by pouring it into a mixture of ice and dilute sulfuric acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude diethyl 2-(3-chloro-5-fluoro-2-(benzyloxy)benzoyl)malonate.

PART 4: Thermal Cyclization (Gould-Jacobs Type Reaction)

  • Rationale: This is the key ring-forming step. At high temperatures, an intramolecular nucleophilic attack of the (unprotected) aniline nitrogen (formed in situ or in a preceding step) onto one of the ester carbonyls, followed by elimination of ethanol, leads to the formation of the quinolone ring. In this adapted synthesis, the cyclization proceeds via an intramolecular condensation.

  • Procedure:

    • Add the crude benzoylmalonate from the previous step to a high-boiling point solvent such as diphenyl ether.

    • Heat the mixture to 240-250 °C for 30-60 minutes.

    • Cool the reaction mixture and add hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry to obtain ethyl 8-chloro-6-fluoro-7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate.

PART 5: Deprotection and Hydrolysis

  • Rationale: The final steps involve removing the benzyl protecting group and hydrolyzing the ethyl ester to the carboxylic acid, which is crucial for the antibacterial activity of quinolones.

  • Procedure:

    • Heat the product from the previous step in a mixture of hydrobromic acid and acetic acid to cleave the benzyl ether.

    • After debenzylation is complete, evaporate the solvent.

    • Add a solution of sodium hydroxide and heat to reflux to hydrolyze the ethyl ester.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the final product, 8-Chloro-6-fluoro-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    • Filter, wash with water, and dry the product.

Further Synthetic Elaboration and Structure-Activity Relationship (SAR)

The synthesized quinolone intermediate serves as a platform for introducing various substituents at the N-1 and C-7 positions, which significantly modulates the antimicrobial spectrum and potency.

SAR Core Quinolone Intermediate (8-Chloro-6-fluoro-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid) N1_Sub N-1 Substitution Core->N1_Sub C7_Sub C-7 Substitution Core->C7_Sub Cyclopropyl Cyclopropyl Group (Increases DNA gyrase inhibition) N1_Sub->Cyclopropyl Ethyl Ethyl Group N1_Sub->Ethyl Fluoroethyl Fluoroethyl Group (Modulates pharmacokinetics) N1_Sub->Fluoroethyl Piperazine Piperazine Ring (Broadens spectrum, esp. vs. Pseudomonas) C7_Sub->Piperazine Aminopyrrolidine Aminopyrrolidine Ring (Enhances activity vs. Gram-positives) C7_Sub->Aminopyrrolidine Other_Heterocycles Other Heterocycles (Fine-tunes activity and safety profile) C7_Sub->Other_Heterocycles Final_Drugs Potent Fluoroquinolone Antimicrobials Cyclopropyl->Final_Drugs Ethyl->Final_Drugs Piperazine->Final_Drugs Aminopyrrolidine->Final_Drugs

Caption: Key points for further synthetic modification.

  • N-1 Position: Introduction of a cyclopropyl group is a well-established strategy that significantly enhances the inhibitory activity against bacterial DNA gyrase.[3]

  • C-7 Position: The substituent at the C-7 position plays a crucial role in determining the antimicrobial spectrum and potency.[4] For instance, the addition of a piperazine ring often confers potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[5] Conversely, bulky or basic substituents like 3-aminopyrrolidinyl can enhance activity against Gram-positive organisms such as Staphylococcus aureus.[3]

Safety and Handling

This compound and the intermediates in this synthesis are chemical reagents and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Handling Precautions: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7]

  • Incompatible Materials: Strong oxidizing agents.[4]

Conclusion

This compound is a cornerstone precursor for the synthesis of advanced quinolone and fluoroquinolone antimicrobials. Its strategically placed functional groups and halogen atoms allow for the efficient construction of the complex quinolone core. The synthetic pathways, while multi-stepped, are well-established and offer modularity for creating a diverse range of analogs. By understanding the rationale behind each synthetic transformation and the structure-activity relationships of the final products, researchers can leverage this versatile starting material to develop novel and more effective antimicrobial agents to combat the growing challenge of bacterial resistance.

References

reaction of 3-Chloro-5-fluoro-2-hydroxybenzoic acid with thionyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoyl chloride via Reaction of 3-Chloro-5-fluoro-2-hydroxybenzoic acid with Thionyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoyl chloride, a potentially valuable intermediate in pharmaceutical and fine chemical synthesis. The protocol details the conversion of the parent carboxylic acid, this compound, using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety protocols for handling hazardous reagents, and offer a guide for troubleshooting. The methodology is grounded in established principles of organic synthesis, emphasizing efficiency, safety, and reproducibility.

Introduction and Scientific Background

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as powerful acylating agents in organic synthesis. Their enhanced electrophilicity makes them key precursors for the synthesis of esters, amides, and other carbonyl compounds where direct reaction with the carboxylic acid would be inefficient. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in medicinal chemistry and process development.

The reaction of a carboxylic acid with thionyl chloride is a classic and highly effective method for this conversion.[1][2][3] The primary advantages of this method are the high reactivity of thionyl chloride and the nature of its by-products: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are gases.[4] This facilitates their removal from the reaction mixture, driving the equilibrium toward the product in accordance with Le Châtelier's principle.[4]

The starting material, this compound, is a substituted salicylic acid derivative. The presence of the ortho-hydroxyl group and the halogen substituents can influence the reactivity and stability of the resulting acyl chloride. This protocol is designed to effectively manage these factors to achieve a high yield of the desired product.

Reaction Scheme and Mechanism

Scheme 1: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoyl chloride Reaction of this compound with thionyl chloride to form 3-Chloro-5-fluoro-2-hydroxybenzoyl chloride, with SO2 and HCl as byproducts.

Mechanism: The synthesis proceeds through a nucleophilic acyl substitution pathway.

  • Activation of Carboxylic Acid: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of Chlorosulfite Intermediate: A proton transfer and the loss of a chloride ion result in the formation of a highly reactive acyl chlorosulfite intermediate.

  • Nucleophilic Attack and Product Formation: The chloride ion, acting as a nucleophile, attacks the carbonyl carbon of the intermediate. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating sulfur dioxide and a chloride ion to form the final acyl chloride product. The reaction is rendered irreversible by the evolution of gaseous SO₂ and HCl.[1]

A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this reaction.[1][5] DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent chlorinating agent.[6]

Materials and Equipment

ReagentsGradeSupplier Example
This compound≥98% PuritySigma-Aldrich
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Sigma-Aldrich
Anhydrous TolueneDriSolv® or similarMilliporeSigma
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Petroleum Ether (60-80 °C)ACS GradeFisher Scientific
EquipmentSpecifications
Three-neck round-bottom flask250 mL, oven-dried
Reflux condenserWith appropriate joint size
Dropping funnelPressure-equalizing, 100 mL
Magnetic stirrer and stir bar
Heating mantle with temperature control
Inert gas supply (Nitrogen or Argon)With manifold and bubbler
Gas scrubberContaining NaOH solution to neutralize HCl and SO₂
Rotary evaporatorFor solvent removal
Schlenk line or vacuum manifoldFor handling air-sensitive materials

Detailed Experimental Protocol

Note: This entire procedure must be performed in a certified chemical fume hood due to the toxicity and corrosivity of thionyl chloride and the evolution of HCl and SO₂ gases.[7][8]

  • Apparatus Setup:

    • Oven-dry all glassware (three-neck flask, condenser, dropping funnel) and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

    • Assemble the apparatus as shown in the workflow diagram. Equip the flask with a magnetic stir bar.

    • Connect the top of the reflux condenser to a gas scrubber containing a dilute sodium hydroxide solution to trap acidic gases.

  • Reagent Preparation:

    • In the three-neck flask, place this compound (1.0 eq).

    • Add anhydrous toluene (approx. 5-10 mL per gram of carboxylic acid) to create a suspension.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Addition of Thionyl Chloride:

    • Charge the dropping funnel with thionyl chloride (1.5 - 2.0 eq). Using an excess ensures the complete conversion of the carboxylic acid.[4]

    • Begin stirring the suspension in the flask. At room temperature, add the thionyl chloride dropwise from the dropping funnel over 20-30 minutes. The slow addition is crucial to control the initial exothermic reaction and gas evolution.

  • Reaction Execution:

    • After the addition is complete, slowly heat the reaction mixture to reflux (for toluene, approx. 110°C).

    • Maintain the reflux with vigorous stirring for 2-4 hours.

    • The reaction progress can be monitored by observing the cessation of gas evolution from the scrubber. The reaction is typically complete when the mixture becomes a clear, homogeneous solution.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step must be performed with an efficient vacuum trap system.

    • The crude 3-Chloro-5-fluoro-2-hydroxybenzoyl chloride is typically obtained as an oily or solid residue. For many subsequent reactions, this crude product can be used directly without further purification.

  • Purification (Optional):

    • If high purity is required, the crude product can be purified by vacuum distillation. However, care must be taken as substituted salicyloyl chlorides can be thermally unstable.

    • Alternatively, crystallization can be attempted. The crude product can be dissolved in a minimal amount of a dry, inert solvent (e.g., toluene) and precipitated by adding a non-polar solvent like petroleum ether.[9] The resulting solid should be filtered and dried under vacuum.

Visualization of Experimental Workflow

G cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification A Assemble Dry Glassware (3-Neck Flask, Condenser) B Establish Inert Atmosphere (Nitrogen / Argon) A->B C Connect Gas Scrubber (NaOH Solution) B->C D Charge Flask with Acid, Solvent (Toluene), & DMF C->D E Slowly Add Thionyl Chloride (via Dropping Funnel) D->E F Heat to Reflux (2-4 hrs) Monitor Gas Evolution E->F G Cool to Room Temperature F->G H Remove Volatiles (Rotary Evaporator) G->H I Crude Product (Acyl Chloride) H->I J Optional: Vacuum Distillation or Crystallization I->J

Caption: Experimental workflow for the synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoyl chloride.

Safety and Hazard Management

Strict adherence to safety protocols is mandatory.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic HCl and SO₂ gas.[10] Always handle in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty solvent-resistant gloves (e.g., butyl rubber or neoprene).[8][11] An emergency shower and eyewash station must be immediately accessible.[7][8]

  • By-products (HCl, SO₂): Both are corrosive and toxic gases. The reaction must be vented through a gas scrubber to neutralize them.

  • Pressure Build-up: The evolution of gaseous by-products can cause pressure build-up. Ensure the system is not closed and is properly vented through the scrubber.

  • Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate. All chemical waste must be disposed of according to institutional hazardous waste guidelines.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction does not start Wet reagents or glassware; low reaction temperature.Ensure all reagents are anhydrous and glassware is oven-dried. Gently warm the mixture to initiate.
Low Product Yield Incomplete reaction; moisture contamination; loss during work-up.Extend reflux time. Re-verify anhydrous conditions. Ensure efficient removal of volatiles without product loss.
Dark-colored Product Impurities in starting material; thermal decomposition.Use purified starting material. Avoid excessive heating during reaction and distillation. Purify via crystallization.
Solidification in Funnel Thionyl chloride reacting with atmospheric moisture.Maintain a positive pressure of inert gas throughout the apparatus.

References

Application Notes and Protocols for the Ouantification of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a crucial building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its precise and accurate quantification is paramount for ensuring the quality, efficacy, and safety of final products. This document provides detailed application notes and validated protocols for the quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be robust and reproducible.

The validation of these analytical methods is a critical step to ensure they are suitable for their intended purpose, providing reliable data on the identity, purity, and potency of the analyte.[3][4] This involves a thorough evaluation of parameters such as specificity, linearity, accuracy, precision, and the limits of detection and quantification.[5][6]

High-Performance Liquid Chromatography (HPLC) Method for Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The reversed-phase HPLC (RP-HPLC) method detailed below offers excellent resolution and sensitivity for the quantification of this analyte in bulk materials and reaction mixtures.

Scientific Principle

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase. This compound, being a moderately polar molecule, will have a specific retention time under defined chromatographic conditions, allowing for its separation from impurities and other reaction components. The addition of an acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to a sharper peak shape and more reproducible retention times.

Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Solvent A: 0.1% Phosphoric Acid in WaterSolvent B: Acetonitrile
Elution Mode Isocratic: 60:40 (v/v) Solvent A: Solvent B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

b) Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

c) Method Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Stock Prepare Standard Stock Solution Working_Standards Prepare Working Standard Solutions Standard_Stock->Working_Standards HPLC_System Inject into HPLC System Working_Standards->HPLC_System Sample_Prep Prepare and Filter Sample Solution Sample_Prep->HPLC_System Data_Acquisition Acquire Chromatographic Data at 254 nm HPLC_System->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Analyte in Sample Calibration_Curve->Quantify_Sample

Caption: Workflow for the quantification of this compound by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels in complex matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry.

Scientific Principle

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode, which is highly effective for acidic compounds. The precursor ion corresponding to the deprotonated molecule [M-H]⁻ is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) approach provides exceptional specificity and reduces matrix interference. The analysis of similar hydroxybenzoic acids has been successfully demonstrated using HPLC-ESI-MS/MS.[7]

Experimental Protocol

a) Instrumentation and Conditions:

ParameterSpecification
LC System UPLC/UHPLC system for fast and efficient separation.
Mass Spectrometer Triple quadrupole mass spectrometer with an ESI source.
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase Solvent A: 0.1% Formic Acid in WaterSolvent B: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient elution (e.g., 5% B to 95% B over 5 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Negative
MRM Transition To be determined by direct infusion of a standard solution. A probable transition would be from the precursor ion (m/z 189) to a fragment ion.
Injection Volume 5 µL

b) Sample Preparation:

Sample preparation for LC-MS/MS often requires more rigorous cleanup to minimize matrix effects. Solid-phase extraction (SPE) can be a valuable tool for extracting and concentrating the analyte from complex sample matrices.[8]

  • Condition an appropriate SPE cartridge (e.g., mixed-mode anion exchange) with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte with an appropriate solvent mixture (e.g., acidified methanol).

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample_Extraction Solid-Phase Extraction (SPE) Evaporation Evaporation and Reconstitution Sample_Extraction->Evaporation LC_Separation UPLC Separation Evaporation->LC_Separation ESI_Ionization ESI Ionization (Negative Mode) LC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Data_Processing Data Processing and Integration MRM_Detection->Data_Processing Quantification Quantification against Calibration Curve Data_Processing->Quantification

Caption: Workflow for sensitive quantification of this compound by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Scientific Principle

Derivatization converts the polar hydroxyl and carboxylic acid functional groups into less polar, more volatile esters or silyl ethers. A common and effective approach is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivative is then amenable to separation by GC and detection by MS. This approach has been successfully applied to other fluorinated benzoic acids.[8]

Experimental Protocol

a) Instrumentation and Conditions:

ParameterSpecification
GC-MS System Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Injector Temperature 280 °C
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °C, hold for 5 min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis).

b) Derivatization and Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., pyridine or acetonitrile).

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) in excess.

  • Heat the mixture at 70-80 °C for 30-60 minutes to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Dissolution Dissolve Sample in Solvent Derivatization Derivatization with Silylating Agent Dissolution->Derivatization GC_Separation GC Separation Derivatization->GC_Separation EI_Ionization EI Ionization and Fragmentation GC_Separation->EI_Ionization MS_Detection MS Detection (Scan or SIM) EI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification against Derivatized Standards Peak_Integration->Quantification

Caption: GC-MS workflow for the quantification of this compound following derivatization.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The RP-HPLC method is well-suited for routine quality control and assays of bulk material. For trace-level quantification in complex matrices, the LC-MS/MS method offers superior sensitivity and selectivity. The GC-MS method, although requiring a derivatization step, provides an alternative robust and reliable technique. Each of these protocols, when properly validated, will yield accurate and precise results, ensuring the quality and consistency of products containing this important chemical intermediate.

References

A Robust, Validated HPLC Method for the Analysis of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-5-fluoro-2-hydroxybenzoic acid. This compound is a valuable building block in the synthesis of pharmaceuticals and other complex molecules.[1][2] Ensuring its purity and accurate quantification is critical for quality control and regulatory compliance. The narrative follows a logical progression from understanding the analyte's fundamental properties to establishing a robust, validated analytical procedure in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] We delve into the scientific rationale behind each experimental choice, providing a self-validating protocol suitable for implementation in research and quality control laboratories.

Analyte Characterization: The Foundation of Method Development

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the optimal chromatographic conditions required for a selective and robust separation.

This compound (CAS: 4068-62-6) is a substituted salicylic acid derivative.[5] Its key properties are summarized below.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₇H₄ClFO₃[5][6]-
Molecular Weight 190.56 g/mol [5][6]Used for calculating concentrations.
Structure Chemical structure of this compoundThe aromatic ring is a strong chromophore, ideal for UV detection.
pKa (Carboxylic Acid) ~2.8[6]CRITICAL: The mobile phase pH must be controlled to be at least 1.5-2 units below the pKa to ensure the analyte is in its non-ionized, hydrophobic form for consistent retention on a reversed-phase column.[7][8]
logP 1.88[5]Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Solubility Soluble in polar organic solvents like methanol.[1]Methanol or acetonitrile are suitable solvents for standard and sample preparation.

Instrumentation and Materials

Instrumentation
  • HPLC System equipped with:

    • Quaternary or Binary Solvent Delivery Pump

    • Autosampler/Injector

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Chromatography Data System (CDS)

  • Analytical Balance (0.01 mg readability)

  • pH Meter

Chemicals and Reagents
  • This compound reference standard (>97% purity)[5]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (≥98%) or Phosphoric Acid (≥85%)

  • 0.45 µm Solvent Filters

HPLC Method Development: A Systematic Approach

The development process is a systematic workflow designed to achieve a separation that is specific, robust, and fit for its intended purpose.

G cluster_dev Method Development Workflow A Step 1: Analyte Properties (pKa, logP, UV Spectra) B Step 2: Initial Conditions Selection - Mode: RP-HPLC - Column: C18 - Mobile Phase: ACN/Acidified H2O - Detection: DAD Scan (λmax) A->B Guides Choices C Step 3: Scouting Gradient Run (e.g., 5-95% ACN) B->C Establishes Starting Point D Step 4: Optimization - Adjust Isocratic %B or Gradient Slope - Target k' (2-10), Tailing Factor (~1) C->D Determines Elution Profile E Step 5: Final Optimized Method D->E Refines Separation

Caption: Workflow for HPLC Method Development.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Initial Parameter Selection & Rationale
  • Chromatographic Mode: Reversed-phase (RP) is selected based on the analyte's moderate polarity (logP 1.88).[5]

  • Stationary Phase (Column): A conventional C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point for separating benzoic acid derivatives.[7][9]

  • Mobile Phase: The key to retaining this acidic analyte is to suppress the ionization of its carboxylic acid group (pKa ≈ 2.8).[6] Therefore, an acidic mobile phase is mandatory.

    • Aqueous Component (A): Water with 0.1% Formic Acid (pH ≈ 2.7). Formic acid is a volatile buffer, making this method compatible with LC-MS if needed.

    • Organic Component (B): Acetonitrile.

  • Detection Wavelength (λmax): Inject the working standard and perform a DAD scan from 200-400 nm to determine the wavelength of maximum absorbance. For many benzoic acids, this is around 254 nm.[9][10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Chromatographic Optimization Protocol
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Scouting Gradient: Perform a broad linear gradient run from 10% to 90% Acetonitrile over 20 minutes. This will determine the approximate organic solvent concentration required to elute the analyte and reveal the presence of any impurities.

  • Method Refinement (Isocratic Elution): Based on the retention time (t_R) from the scouting run, an isocratic method can be developed for simplicity and robustness. The goal is to achieve a capacity factor (k') between 2 and 10 for optimal resolution and analysis time.

    • If the peak elutes quickly and is well-resolved, an isocratic method is ideal.

    • Calculate the starting isocratic percentage of Acetonitrile based on the elution time in the gradient run.

    • Inject the standard under the calculated isocratic conditions.

    • Adjustment:

      • If retention is too low (k' < 2), decrease the percentage of Acetonitrile.

      • If retention is too high (k' > 10), increase the percentage of Acetonitrile.

Final Optimized Chromatographic Conditions

The following table summarizes a hypothetical but typical set of final conditions derived from the optimization process.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / 0.1% Formic Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R2))

Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3][11] The following protocols are based on the ICH Q2(R2) guidelines.[3][4]

G cluster_val ICH Q2(R2) Validation Workflow cluster_params A Optimized Method B System Suitability (Tailing, Plates, %RSD) A->B Pre-check C Specificity D Linearity & Range E Accuracy (% Recovery) F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness I Validated Method C->I D->I E->I F->I G->I H->I

Caption: Logical Flow for Method Validation Parameters.

System Suitability
  • Protocol: Inject the working standard solution (e.g., 100 µg/mL) six times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): > 2000

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: ≤ 2.0%

Specificity
  • Protocol: Inject a blank (mobile phase), a placebo (sample matrix without the analyte, if applicable), and the analyte standard.

  • Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of this compound.

Linearity and Range
  • Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range of 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[12] Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Plot a calibration curve of mean peak area versus concentration.

    • The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix. Analyze these samples against the calibration curve.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • 4.5.1. Repeatability (Intra-day Precision)

    • Protocol: Analyze six individual preparations of the standard at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD of the results should be ≤ 2.0%.

  • 4.5.2. Intermediate Precision (Inter-day Ruggedness)

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: %RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be estimated from the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at the determined concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (e.g., 28 °C and 32 °C).

    • Mobile Phase Composition: ± 2% absolute in the organic modifier.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Summary of Validation Data

All quantitative validation data should be compiled into a clear summary table for easy review.

Validation ParameterResultAcceptance CriteriaStatus
Linearity (R²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Repeatability (%RSD) 0.85%≤ 2.0%Pass
Intermediate Precision (%RSD) 1.15%≤ 2.0%Pass
LOD 0.1 µg/mL--
LOQ 0.3 µg/mL--
Robustness No significant impactSystem suitability metPass

Conclusion

This application note details a systematic and scientifically grounded approach to developing and validating an RP-HPLC method for the analysis of this compound. By carefully considering the analyte's physicochemical properties, a simple, isocratic method was established using a standard C18 column with an acidic mobile phase and UV detection. The subsequent validation, performed according to ICH Q2(R2) guidelines, demonstrated that the method is specific, linear, accurate, precise, and robust. This validated method is fit for its intended purpose and can be confidently implemented for routine quality control analysis in pharmaceutical and chemical research settings.

References

Application Notes and Protocols for the Derivatization of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Derivatization in the GC-MS Analysis of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

This compound, a halogenated derivative of salicylic acid, presents a significant analytical challenge for gas chromatography-mass spectrometry (GC-MS). Its inherent polarity, conferred by the carboxylic acid and phenolic hydroxyl groups, results in low volatility and a propensity for thermal degradation at the elevated temperatures of the GC inlet and column.[1][2][3] These characteristics lead to poor chromatographic peak shape, low sensitivity, and potential sample loss. To overcome these limitations and enable robust and reproducible GC-MS analysis, chemical derivatization is an essential prerequisite.[2][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will explore the most effective derivatization strategies, provide detailed, step-by-step protocols, and discuss the underlying chemical principles and expected mass spectrometric fragmentation patterns to facilitate data interpretation.

Choosing the Optimal Derivatization Strategy: A Comparative Overview

The primary objective of derivatization is to replace the active hydrogens of the carboxylic acid and hydroxyl groups with less polar, more thermally stable moieties.[5][6] The three most common and effective strategies for this purpose are silylation, acylation, and alkylation. The choice of method depends on the specific analytical requirements, including desired sensitivity, potential for interference, and the available instrumentation.

Derivatization MethodReagent ExamplesAdvantagesDisadvantages
Silylation BSTFA, MSTFA, TMCSForms derivatives with excellent volatility and thermal stability. Reagents are highly reactive and by-products are often volatile, minimizing chromatographic interference.[4][7]Derivatives can be susceptible to hydrolysis and require anhydrous conditions. Reagents can be aggressive towards the GC column.[6]
Acylation Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA)Derivatives are generally more stable than silyl ethers. The use of fluorinated acylating agents can significantly enhance sensitivity for electron capture detection (ECD).[5]Can be less reactive than silylation for hindered hydroxyl groups. By-products may require removal prior to analysis.[5]
Alkylation Pentafluorobenzyl Bromide (PFBB), Diazomethane, BF3/MethanolForms stable ether and ester derivatives. PFBB derivatization is particularly useful for trace analysis due to the high electron capture response of the pentafluorobenzyl group.[2][8]Some alkylating agents, like diazomethane, are hazardous. Reaction conditions can be harsher than silylation or acylation.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the three primary derivatization methods. It is imperative that all glassware is thoroughly cleaned and dried to prevent contamination and reaction with the derivatization reagents.

dot

Caption: General workflow for derivatization and GC-MS analysis.

Protocol 1: Silylation using BSTFA with TMCS Catalyst

Silylation is a highly effective method for derivatizing both the carboxylic acid and hydroxyl groups of this compound in a single step. The use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst ensures a rapid and complete reaction.[4][7]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Ethyl Acetate (or other suitable solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial. If the sample is in solution, transfer an aliquot and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine to aid in dissolution and act as an acid scavenger.[6]

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS to the vial. Tightly cap the vial and vortex for 30 seconds.

  • Reaction: Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature. Dilute the sample with anhydrous ethyl acetate to a suitable concentration for GC-MS analysis (e.g., 1:10 or 1:100 v/v).

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Silylating reagents are highly reactive towards water. The presence of moisture will consume the reagent and lead to incomplete derivatization.[6]

  • Pyridine: Pyridine acts as a catalyst and an acid scavenger, driving the reaction to completion by neutralizing the acidic by-products.

  • Heating: Heating increases the reaction kinetics, ensuring that even sterically hindered groups are fully derivatized.

dot

Silylation_Reaction Analyte This compound COOH OH Product Di-TMS Derivative COOSi(CH3)3 OSi(CH3)3 Analyte->Product 70°C, 60 min Reagent BSTFA + 1% TMCS

Caption: Silylation of this compound.

Protocol 2: Acylation using Acetic Anhydride

Acylation with acetic anhydride is a cost-effective and robust method for derivatizing phenolic and carboxylic acid groups. The resulting acetylated derivative is typically more stable than its silylated counterpart.

Materials:

  • This compound sample

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Step-by-Step Protocol:

  • Sample Preparation: Place 1-5 mg of the dried sample into a reaction vial.

  • Reagent Addition: Add 200 µL of pyridine and 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat at 60°C for 30 minutes.

  • Quenching and Extraction: After cooling, add 1 mL of deionized water to quench the excess acetic anhydride. Extract the derivatized product with 2 x 1 mL of hexane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Evaporate the solvent to the desired final volume under a gentle stream of nitrogen.

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

Causality Behind Experimental Choices:

  • Pyridine: In this reaction, pyridine serves as both a solvent and a basic catalyst, accelerating the acylation process.

  • Heating: While the reaction can proceed at room temperature, gentle heating ensures complete derivatization of both functional groups.

  • Extraction: The extraction step is crucial to remove the aqueous by-products and excess reagents, which could interfere with the GC-MS analysis.

Protocol 3: Alkylation using Pentafluorobenzyl Bromide (PFBB)

Alkylation with PFBB is an excellent choice for trace-level analysis, as the pentafluorobenzyl group imparts high electron-capturing properties, leading to enhanced sensitivity, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry.[2][8]

Materials:

  • This compound sample

  • Pentafluorobenzyl Bromide (PFBB) solution (e.g., 10% in acetone)

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Acetone or Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block

  • Vortex mixer

  • Nitrogen evaporator

Step-by-Step Protocol:

  • Sample Preparation: To the dried sample in a reaction vial, add 500 µL of acetone or acetonitrile.

  • Base Addition: Add approximately 10 mg of anhydrous potassium carbonate.

  • Reagent Addition: Add 100 µL of the 10% PFBB solution.

  • Reaction: Tightly cap the vial, vortex, and heat at 80°C for 1 hour.

  • Work-up: After cooling, filter or centrifuge to remove the potassium carbonate. Evaporate the solvent under nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

  • Analysis: Inject 1 µL into the GC-MS system.

Causality Behind Experimental Choices:

  • Base: The base is essential to deprotonate the acidic carboxylic acid and phenolic hydroxyl groups, making them nucleophilic and reactive towards the PFBB.

  • Heating: The nucleophilic substitution reaction with PFBB requires thermal energy to proceed at a reasonable rate.

GC-MS Analysis and Expected Mass Spectra

The successful derivatization of this compound will result in a significant decrease in retention time and improved peak symmetry. The following are general guidelines for the GC-MS analysis and the expected fragmentation patterns of the derivatives.

Recommended GC-MS Parameters:

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 - 280 °C
Oven Program Initial temp: 100°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/min
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z

Expected Mass Spectra (Predicted Fragmentation):

  • Di-TMS Derivative: The mass spectrum of the di-trimethylsilyl derivative is expected to show a molecular ion (M+•). Key fragments would likely arise from the loss of a methyl group (-15 Da), a trimethylsilyl group (-73 Da), and potentially fragments corresponding to the silylated carboxyl and hydroxyl groups. The presence of chlorine and fluorine will result in characteristic isotopic patterns for chlorine-containing fragments.

  • Di-Acetyl Derivative: The mass spectrum of the di-acetyl derivative will likely show a molecular ion. Characteristic fragmentations would include the loss of a ketene molecule (CH₂=C=O, -42 Da) from the acetylated phenol and the loss of an acetyl group (-43 Da).

  • Di-PFB Derivative: The mass spectrum of the di-pentafluorobenzyl derivative will be characterized by a prominent peak at m/z 181, corresponding to the pentafluorotropylium ion (C₇H₂F₅⁺), which is a very stable fragment. The molecular ion may be weak or absent.

Troubleshooting

ProblemPotential CauseSuggested Solution
No or low derivatization yield Presence of moisture in the sample or reagents. Insufficient reagent or catalyst. Reaction time or temperature too low.Ensure all glassware and solvents are anhydrous. Use a higher excess of derivatization reagent. Optimize reaction time and temperature.
Multiple peaks for the analyte Incomplete derivatization. Side reactions.Increase reaction time, temperature, or catalyst amount. Ensure proper quenching and work-up procedures.
Peak tailing Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the GC column. Ensure complete derivatization.
Extraneous peaks in the chromatogram Contamination from solvents, reagents, or glassware. By-products of the derivatization reaction.Run a reagent blank. Use high-purity solvents and reagents. Perform a work-up/extraction step to remove by-products.

Conclusion

The successful GC-MS analysis of this compound is critically dependent on an effective derivatization strategy. Silylation, acylation, and alkylation each offer viable pathways to enhance the volatility and thermal stability of this polar analyte. The choice of method will be guided by the specific analytical goals and available resources. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can achieve reliable and reproducible quantification of this compound, enabling its accurate measurement in complex matrices.

References

The Synthetic Versatility of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Positioned Building Block

In the landscape of organic synthesis, particularly within medicinal chemistry and agrochemical development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 3-Chloro-5-fluoro-2-hydroxybenzoic acid, a trifunctionalized benzene ring, represents a highly valuable and versatile building block. Its unique arrangement of a carboxylic acid, a phenolic hydroxyl group, and two distinct halogen atoms (chlorine and fluorine) offers a rich platform for a multitude of chemical transformations. The electronic properties conferred by the electron-withdrawing halogens and the dual reactivity of the hydroxyl and carboxylic acid moieties make this compound a strategic choice for accessing complex molecular architectures with desirable physicochemical and biological properties. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization.

PropertyValueReference
CAS Number 4068-62-6[1][2]
Molecular Formula C₇H₄ClFO₃[1][2]
Molecular Weight 190.56 g/mol [1][2]
Appearance Off-white to light brown solid
Purity ≥95% - ≥97%[1][3]
Storage Sealed in dry, 2-8°C[1]

Note: Spectroscopic data (NMR, IR, MS) should be acquired for each batch to confirm identity and purity prior to use.

Core Applications in Organic Synthesis

The synthetic utility of this compound stems from the differential reactivity of its functional groups, allowing for selective modifications. The primary applications involve derivatization of the carboxylic acid and hydroxyl groups, and leveraging the halogenated scaffold for the synthesis of novel bioactive molecules.

Amide Bond Formation: A Gateway to Bioactive Scaffolds

The carboxylic acid moiety is readily converted to amides, a ubiquitous functional group in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities. A notable application is in the synthesis of halogenated thiazolide analogues, which have been investigated as potent antiviral agents.[4]

This protocol details the synthesis of a key intermediate in the development of novel thiazolide antivirals, adapted from documented procedures.[4]

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent is a common and effective choice for converting a carboxylic acid to a highly reactive acyl chloride intermediate. The byproducts (SO₂ and HCl) are gaseous, which simplifies their removal from the reaction mixture.

  • Anhydrous Conditions: The reaction must be conducted under anhydrous conditions as the acyl chloride intermediate is highly susceptible to hydrolysis back to the carboxylic acid.

  • Triethylamine (Et₃N): This tertiary amine base is used to neutralize the HCl generated during the amide bond formation step, driving the reaction to completion.

Experimental Workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A This compound in Anhydrous Toluene B Add Thionyl Chloride (SOCl₂) A->B C Reflux at 110°C for 3h B->C D Cool and Concentrate in vacuo C->D E Crude Acyl Chloride D->E F Dissolve Acyl Chloride in Anhydrous THF E->F Use directly in next step G Add 2-Aminothiazole and Triethylamine F->G H Stir at Room Temperature for 16h G->H I Reaction Quench (Water) H->I J Aqueous Work-up (EtOAc extraction) I->J K Purification (Column Chromatography) J->K L N-(thiazol-2-yl)-3-chloro-5-fluoro-2-hydroxybenzamide K->L

Caption: Workflow for the synthesis of a thiazolide precursor.

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g), add thionyl chloride (2.0 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

    • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3 hours.

    • Allow the reaction to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 3-chloro-5-fluoro-2-hydroxybenzoyl chloride is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF, 15 mL/g of starting acid) and cool to 0°C in an ice bath.

    • In a separate flask, dissolve 2-aminothiazole (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(thiazol-2-yl)-3-chloro-5-fluoro-2-hydroxybenzamide.

Expected Outcome and Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The yield will vary depending on the scale and purification efficiency.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid is a common strategy to mask its acidity, improve cell permeability, or to create prodrugs. The Fischer esterification is a straightforward and scalable method for this transformation.

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Using a large excess of methanol drives the equilibrium of the Fischer esterification towards the product side.

  • Sulfuric Acid (H₂SO₄) as Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (20 mL/g).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure.

  • Extraction: Dilute the residue with water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purification: If necessary, purify the product by flash column chromatography or recrystallization.

Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for modification, such as through Williamson ether synthesis. This allows for the introduction of various alkyl or aryl groups, which can significantly impact the biological activity of the resulting molecule. A protection strategy for the carboxylic acid is typically required.

Causality of Experimental Choices:

  • Protection-Deprotection Strategy: The carboxylic acid is more acidic than the phenolic hydroxyl group and would interfere with the basic conditions of the Williamson ether synthesis. Therefore, it is first protected as a methyl ester.

  • Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the phenolic hydroxyl group to form the corresponding phenoxide, which is a potent nucleophile.

  • Methyl Iodide (CH₃I): A reactive electrophile for the methylation step.

  • Saponification: Basic hydrolysis (saponification) is a standard method to deprotect the methyl ester and regenerate the carboxylic acid.

Workflow for Etherification:

G A This compound B Step 1: Esterification (as in Protocol 2) A->B C Methyl 3-chloro-5-fluoro-2-hydroxybenzoate B->C D Step 2: Williamson Ether Synthesis (K₂CO₃, CH₃I, Acetone) C->D E Methyl 3-chloro-5-fluoro-2-methoxybenzoate D->E F Step 3: Saponification (NaOH, MeOH/H₂O) E->F G 3-Chloro-5-fluoro-2-methoxybenzoic Acid F->G

Caption: Three-step synthesis of 3-Chloro-5-fluoro-2-methoxybenzoic Acid.

Step-by-Step Procedure:

  • Protection: Synthesize Methyl 3-chloro-5-fluoro-2-hydroxybenzoate from this compound as described in Protocol 2 .

  • Etherification:

    • To a solution of Methyl 3-chloro-5-fluoro-2-hydroxybenzoate (1.0 eq) in anhydrous acetone (20 mL/g), add potassium carbonate (2.0 eq).

    • Add methyl iodide (1.5 eq) and heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-chloro-5-fluoro-2-methoxybenzoate.

  • Deprotection (Saponification):

    • Dissolve the crude ester from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC.

    • Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-chloro-5-fluoro-2-methoxybenzoic acid.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for selective and sequential modifications, providing access to a wide array of complex molecules. The protocols detailed herein for amide formation, esterification, and etherification serve as a foundation for its application in the synthesis of novel pharmaceuticals, such as antiviral agents, and potentially in the development of new agrochemicals. The presence of the chloro and fluoro substituents also opens up possibilities for further elaboration through modern cross-coupling methodologies, further expanding the synthetic potential of this remarkable scaffold. As the demand for novel, highly functionalized small molecules continues to grow, the strategic application of building blocks like this compound will remain a cornerstone of innovation in chemical synthesis.

References

Application Notes & Protocols: 3-Chloro-5-fluoro-2-hydroxybenzoic Acid as a Versatile Building Block for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Salicylic Acid Derivative

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired biological activities and material properties. 3-Chloro-5-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, has emerged as a particularly valuable scaffold. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, and two distinct halogen atoms (chlorine and fluorine) on an aromatic ring—provides a powerful toolkit for synthetic chemists.

The presence of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of the final molecule to biological targets.[1] The chlorine atom offers an additional site for modification or can be used to fine-tune the electronic properties of the ring system. The ortho-hydroxybenzoic acid motif is a classic and highly efficient precursor for the construction of various fused heterocyclic systems, most notably benzoxazoles.[2][3][4]

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, safety protocols, and its application in the synthesis of substituted benzoxazoles—a privileged scaffold in drug discovery known for a wide range of pharmacological activities.[4]

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of any successful and safe laboratory protocol.

Data Summary: this compound
PropertyValueSource
CAS Number 4068-62-6[5][6]
Molecular Formula C₇H₄ClFO₃[5][6]
Molecular Weight 190.56 g/mol [5]
Synonym 3-Chloro-5-fluorosalicylic acid[5]
Purity ≥97% (Typical)[5]
Appearance Light cream to off-white solid/powder[7]
Storage Sealed in a dry environment, 2-8°C[5]
Hazard Identification and Safe Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[7][8][9][10]

  • GHS Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10] Some sources also indicate it may be harmful if swallowed.[7][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

  • Handling: Avoid dust formation.[8] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[9]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][10]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][10]

    • Ingestion: Rinse mouth and seek medical attention.[7][9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8]

Core Application: Synthesis of 5-Chloro-7-fluoro-benzoxazole Derivatives

The primary application of this compound as a building block is its reaction with 2-aminophenols to yield highly functionalized benzoxazoles. The reaction proceeds via an initial acylation of the amino group of the 2-aminophenol by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring system.[4] This transformation is a cornerstone of heterocyclic synthesis.

The resulting 5-chloro-7-fluoro-2-(substituted-phenyl)benzoxazole scaffold is of significant interest to medicinal chemists, as the positions of the halogen atoms can profoundly influence the molecule's interaction with protein binding pockets.

Caption: General reaction scheme for benzoxazole synthesis.

Experimental Protocols: From Reagent to Heterocycle

The following protocols provide detailed, step-by-step methodologies for the synthesis of benzoxazoles using this compound. The choice of protocol may depend on available equipment, desired reaction scale, and the specific nature of the substrates.

Protocol 1: Classical Two-Step Synthesis via Acid Chloride Intermediate

This robust and widely applicable method involves the activation of the carboxylic acid to a more reactive acid chloride, followed by condensation and cyclization. It offers excellent control over the reaction sequence.

Causality: The conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon. This "activation" step is necessary because direct amide formation with the aminophenol is often slow and requires harsh conditions. The subsequent intramolecular cyclization is driven by the proximity of the hydroxyl group and is typically promoted by heat.

Caption: Workflow for the classical two-step benzoxazole synthesis.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 mmol, 190.56 mg).

    • Under a fume hood, add a suitable solvent like toluene or dichloroethane (5 mL), followed by the slow addition of thionyl chloride (1.2 mmol, 0.087 mL).[4]

    • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • Allow the mixture to cool to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

  • Condensation and Cyclization:

    • Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane or THF (10 mL).

    • In a separate flask, dissolve the desired substituted 2-aminophenol (1.0 mmol) in the same solvent.

    • Cool the acid chloride solution to 0°C in an ice bath and slowly add the 2-aminophenol solution.

    • Add a non-nucleophilic base, such as triethylamine (1.5 mmol, 0.21 mL), to scavenge the HCl produced.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.[4]

    • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[11]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[11]

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Efficient One-Pot Microwave-Assisted Synthesis

Microwave-assisted organic synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional heating.[11] This protocol describes a direct, solvent-free condensation.

Causality: High-temperature conditions, efficiently achieved using a microwave reactor, are sufficient to drive the direct condensation and dehydration of the carboxylic acid and aminophenol without prior activation. This one-pot method is advantageous for its simplicity, speed, and reduced waste generation, aligning with the principles of green chemistry.

Step-by-Step Methodology:

  • Reactant Preparation:

    • In a 10 mL microwave process vial, combine this compound (1.0 mmol, 190.56 mg) and the desired substituted 2-aminophenol (1.0 mmol).[4][11]

    • Thoroughly mix the solid reactants using a spatula.

  • Microwave Irradiation:

    • Seal the vial with a cap and place it in the cavity of a dedicated microwave reactor (e.g., CEM Discover).

    • Irradiate the mixture at a constant temperature of 200°C for 15-30 minutes.[11] The reaction progress can be monitored by running small test reactions and analyzing the crude product by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to a safe temperature (below 50°C) before opening.

    • Dissolve the resulting solid residue in a suitable organic solvent like ethyl acetate or dichloromethane.[11]

    • Filter off any insoluble material.

    • The product can be purified directly by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[4][11]

Self-Validation and Characterization

To ensure the trustworthiness of these protocols, the final synthesized heterocycle must be rigorously characterized to confirm its structure and purity.

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) with a suitable mobile phase to track the consumption of starting materials and the formation of the product. Visualize spots under UV light.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the connectivity of atoms in the final structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate molecular weight.

  • Purity Assessment:

    • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

    • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of purity.

By employing these analytical techniques, researchers can validate the successful synthesis of the target benzoxazole and ensure the reliability of the experimental results.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 5-Chloro-2-Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Insights into 5-Chloro-2-Hydroxybenzoic Acid Derivatives as Antimicrobial Agents

5-Chloro-2-hydroxybenzoic acid, also known as 5-chlorosalicylic acid, is a halogenated derivative of salicylic acid. While salicylic acid itself is recognized for its antimicrobial properties, its derivatives, including 5-chlorosalicylic acid and its subsequent derivatives, have garnered significant interest in the scientific community for their potential as potent antimicrobial agents.[1][2][3] This interest stems from the versatile scaffold that the 5-chlorosalicylic acid molecule provides, allowing for a variety of chemical modifications that can enhance its biological activity.

The introduction of a chlorine atom at the 5-position of the salicylic acid backbone significantly influences the molecule's electronic and lipophilic properties, which can, in turn, affect its interaction with microbial targets. Further derivatization, such as the formation of amides (salicylanilides), esters, and sulfonamides, has led to the development of compounds with a broad spectrum of activity against various pathogens, including drug-resistant strains.[4][5][6] Notably, salicylanilide derivatives have shown promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various Mycobacterium species.[4][5][7]

The rationale behind exploring these derivatives lies in the principles of medicinal chemistry, where systematic structural modifications are made to a lead compound to optimize its therapeutic properties. For 5-chloro-2-hydroxybenzoic acid derivatives, these modifications aim to:

  • Enhance Potency: Increase the antimicrobial effect at lower concentrations.

  • Broaden the Spectrum of Activity: Extend the range of susceptible microorganisms.

  • Improve Pharmacokinetic Properties: Enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Reduce Toxicity: Minimize adverse effects on host cells.[8][9][10][11]

This guide provides a comprehensive overview of the antimicrobial activity of 5-chloro-2-hydroxybenzoic acid derivatives, detailing their mechanisms of action, protocols for evaluation, and considerations for data interpretation.

Part 2: Unraveling the Mechanisms of Antimicrobial Action

The antimicrobial efficacy of 5-chloro-2-hydroxybenzoic acid derivatives is attributed to several mechanisms, which can vary depending on the specific structural class of the derivative.

Inhibition of Two-Component Regulatory Systems (TCS)

A significant mechanism of action for salicylanilide derivatives is the inhibition of bacterial two-component regulatory systems (TCS).[7] TCS are crucial for bacteria to sense and respond to environmental changes, playing a vital role in pathogenesis, virulence, and survival. By disrupting these signaling pathways, salicylanilides can effectively cripple the bacterium's ability to adapt and cause infection.[7] The 2-hydroxy group on the salicylic acid moiety is often crucial for this activity.[7]

TCS_Inhibition cluster_bacterium Bacterial Cell Sensor_Kinase Sensor Histidine Kinase Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylation DNA DNA Response_Regulator->DNA Binds to DNA Virulence_Expression Virulence Gene Expression DNA->Virulence_Expression Derivative 5-Chloro-2-hydroxybenzoic Acid Derivative (e.g., Salicylanilide) Derivative->Sensor_Kinase Inhibits Autophosphorylation caption Inhibition of Bacterial Two-Component System (TCS) NFkB_Inhibition Stimulus Pro-inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB pIkB Phosphorylated IκB IkB_NFkB->pIkB NFkB_Active NF-κB (Active) pIkB->NFkB_Active IκB Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Transcription Derivative 5-Chlorosalicylic Acid Derivatives Derivative->IKK Inhibition caption Inhibition of the NF-κB Signaling Pathway AST_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Assay_Setup Set up Assay (e.g., 96-well plate) Prepare_Inoculum->Assay_Setup Prepare_Compounds->Assay_Setup Incubation Incubate under Appropriate Conditions Assay_Setup->Incubation Read_Results Read Results (Visual or Spectrophotometric) Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC MBC_Test Perform Minimum Bactericidal Concentration (MBC) Test (Optional) Determine_MIC->MBC_Test End End Determine_MIC->End MBC_Test->End caption General Workflow for Antimicrobial Susceptibility Testing

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide an optimized synthesis protocol, detailed troubleshooting guides in a direct question-and-answer format, and address frequently asked questions to help you improve reaction yields and product purity. Our focus is on the robust and widely applied Kolbe-Schmitt reaction, starting from 2-Chloro-4-fluorophenol.

I. Overview of Synthesis Strategy

The primary industrial and laboratory route to this compound is the carboxylation of 2-Chloro-4-fluorophenol. This is achieved via the Kolbe-Schmitt reaction, a method that involves the ortho-carboxylation of a phenoxide ion using carbon dioxide under elevated temperature and pressure.[1][2]

The reaction proceeds in two main stages:

  • Phenoxide Formation: 2-Chloro-4-fluorophenol is deprotonated with a strong base, typically sodium hydroxide, to form the corresponding sodium phenoxide. This step is critical as it generates the highly nucleophilic species required for the subsequent step.

  • Electrophilic Addition (Carboxylation): The sodium phenoxide then acts as a nucleophile, attacking the electrophilic carbon of CO2. The choice of sodium as the counter-ion is crucial; it forms a chelate complex with the incoming carbon dioxide, directing the carboxylation preferentially to the ortho-position relative to the hydroxyl group, which is essential for obtaining the desired product.[3][4]

Below is a diagram illustrating the overall workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Carboxylation cluster_workup Workup & Purification A Start: 2-Chloro-4-fluorophenol B Add NaOH in Solvent (e.g., Toluene) A->B C Heat to form Sodium 2-chloro-4-fluorophenoxide (Anhydrous) B->C Azeotropic removal of H2O D Pressurize with CO2 Gas C->D E Heat Reaction Mixture (e.g., 130-160°C) D->E Maintain pressure F Cool and Vent G Dissolve in H2O F->G H Acidify with HCl (aq) to precipitate product G->H I Filter and Wash Solid H->I J Recrystallize/Purify I->J K Final Product: This compound J->K

Caption: High-level workflow for the synthesis of this compound.

II. Optimized Experimental Protocol

This protocol is designed to maximize yield and purity.

Reagents and Recommended Stoichiometry

ReagentMolar Eq.Purpose
2-Chloro-4-fluorophenol1.0Starting Material
Sodium Hydroxide (NaOH)1.05 - 1.1Base for Phenoxide Formation
Carbon Dioxide (CO2)ExcessCarboxylating Agent
Toluene-Solvent for azeotropic water removal
Hydrochloric Acid (HCl)As neededAcid for product precipitation
Ethanol/Water-Recrystallization Solvent

Step-by-Step Procedure:

  • Apparatus Setup: Equip a high-pressure stainless-steel autoclave reactor with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple. Ensure the system is clean, dry, and leak-tested.

  • Phenoxide Formation:

    • Charge the reactor with 2-Chloro-4-fluorophenol (1.0 eq) and toluene.

    • Add sodium hydroxide (1.05 eq) to the mixture.

    • Heat the mixture to reflux (approx. 110°C) to remove water azeotropically using a Dean-Stark trap until no more water is collected. This step is critical; the phenoxide must be anhydrous for optimal reactivity.

    • After water removal, distill off the toluene under vacuum to obtain a dry, free-flowing sodium 2-chloro-4-fluorophenoxide powder.

  • Carboxylation:

    • Seal the reactor. Pressurize with dry carbon dioxide to 5-7 atm.

    • Begin stirring and heat the reactor contents to 140-150°C. The pressure will increase as the temperature rises. Maintain the pressure within the 10-15 atm range by feeding more CO2 if necessary.

    • Hold the reaction at this temperature and pressure for 6-8 hours. Reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing them via HPLC.

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess CO2 pressure.

    • Add water to the solid reaction mass to dissolve the sodium salt of the product.

    • Transfer the aqueous solution to a separate vessel. Filter if any insoluble material is present.

    • Cool the aqueous solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. The product will precipitate as a solid.

    • Stir the slurry for 1 hour in the ice bath to ensure complete precipitation.

  • Purification:

    • Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral.

    • Dry the crude product under vacuum at 60-70°C.

    • For higher purity, recrystallize the dried solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum. The expected yield of pure product is typically in the range of 70-85%.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct Q&A format.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction resulted in a very low yield, or I primarily recovered my starting material, 2-Chloro-4-fluorophenol. What went wrong?

  • Answer: This is the most common issue and typically points to one of three primary causes:

    • Presence of Water: The sodium phenoxide intermediate is a strong base and will readily be protonated by any residual water, converting it back to the less reactive phenol. The Kolbe-Schmitt reaction requires rigorously anhydrous conditions.

      • Solution: Ensure the azeotropic removal of water with toluene is complete before introducing CO2. Use dry solvents and reagents. The sodium phenoxide should be a dry powder before the carboxylation step.

    • Insufficient CO2 Pressure or Temperature: The carboxylation is an equilibrium-driven process. Le Chatelier's principle dictates that high pressure is needed to push the equilibrium towards the product. The reaction also has a significant activation energy, requiring high temperatures.[5]

      • Solution: Verify that your reactor is not leaking and can maintain the target pressure (10-15 atm) throughout the reaction. Ensure your heating system is calibrated and the internal reaction temperature reaches the optimal range of 140-150°C.

    • Inefficient Phenoxide Formation: If the initial deprotonation with NaOH is incomplete, a significant portion of the starting material will remain unreacted.

      • Solution: Use a slight excess of high-purity sodium hydroxide (1.05-1.1 eq). Ensure adequate mixing and time during the phenoxide formation step to allow the solid-liquid reaction to go to completion.

G Start Low Yield or No Reaction Check_Water Was the phenoxide completely anhydrous? Start->Check_Water Check_Conditions Were temperature and pressure maintained? (140-150°C, >10 atm) Check_Water->Check_Conditions Yes Sol_Dry Root Cause: Moisture Solution: Repeat with rigorous azeotropic drying. Check_Water->Sol_Dry No Check_Base Was NaOH stoichiometry and quality correct? Check_Conditions->Check_Base Yes Sol_Conditions Root Cause: Suboptimal Conditions Solution: Check reactor for leaks. Verify temperature calibration. Check_Conditions->Sol_Conditions No Sol_Base Root Cause: Incomplete Deprotonation Solution: Use slight excess of high-purity NaOH. Check_Base->Sol_Base No

Caption: Troubleshooting logic for low-yield issues in the Kolbe-Schmitt reaction.

Issue 2: Formation of Significant Impurities

  • Question: My final product is impure. HPLC analysis shows a major peak corresponding to an isomer and some unreacted starting material. How can I improve selectivity and conversion?

  • Answer: Impurity formation is generally related to reaction control. The two most likely impurities are unreacted 2-Chloro-4-fluorophenol and the undesired para-carboxylation isomer.

    • Presence of the para-isomer (4-hydroxy-3-chloro-5-fluorobenzoic acid): The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the alkali metal cation.

      • Cause & Solution: Using potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) favors the formation of the para-hydroxybenzoic acid.[1] This is because the larger potassium ion does not chelate as effectively with the phenoxide oxygen and CO2, reducing the steric hindrance for ortho-attack. Always use sodium hydroxide to maximize the yield of the desired ortho-isomer.

    • Unreacted Starting Material: This indicates incomplete conversion.

      • Cause & Solution: Refer to the solutions for "Low Yield." The primary causes are insufficient reaction time, temperature, or pressure. Consider extending the reaction time to 10-12 hours if conversion is consistently low after 8 hours.

    • Thermal Decomposition (Dark/Tarry Product): At excessively high temperatures (>180°C), both the starting material and the product can decompose. The product can also undergo decarboxylation.[6]

      • Cause & Solution: Carefully control the reaction temperature. Do not exceed 160°C. Ensure the thermocouple is correctly placed to measure the internal reaction temperature, not the reactor wall temperature.

IV. Frequently Asked Questions (FAQs)

  • Q1: Why is the Kolbe-Schmitt reaction performed under pressure? Can it be done at atmospheric pressure?

    • A1: High pressure is required to increase the concentration of CO2 in the reaction phase, driving the carboxylation forward. While some modern methods have been developed for carboxylation at atmospheric pressure, they often require specialized catalysts or additives and may not be as efficient for this specific substrate.[7] For robust, high-yield synthesis, the high-pressure method described is standard.

  • Q2: Can I use a different base, like potassium hydroxide (KOH) or sodium carbonate (Na2CO3)?

    • A2: As explained in the troubleshooting section, KOH is not recommended as it will primarily yield the undesired para-isomer.[1] Weaker bases like sodium carbonate are generally not strong enough to fully deprotonate the phenol, leading to very low conversion rates. Sodium hydroxide is the optimal choice.

  • Q3: Is there an alternative synthetic route to this molecule?

    • A3: Yes, other routes exist, though they are often more complex. One reported method involves a multi-step synthesis starting from 2,4-difluoro-3-chlorobenzoic acid, which proceeds through nitration, esterification, reduction, diazotization, and hydrolysis steps.[8] This route may be viable if the standard starting material, 2-Chloro-4-fluorophenol, is unavailable or if specific impurity profiles need to be avoided.

  • Q4: What are the critical safety precautions for this reaction?

    • A4: This reaction involves high pressure and temperature and should only be performed in a certified pressure reactor operated by trained personnel. 2-Chloro-4-fluorophenol is toxic and corrosive. Sodium hydroxide is highly caustic. All solids and solutions should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The final acidification step should be performed in a well-ventilated fume hood as it involves handling concentrated acid.

V. References

  • Zhang, J., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 43(5-6), 166-170. --INVALID-LINK--

  • PrepChem (2023). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. PrepChem.com. --INVALID-LINK--

  • Wikipedia. (2023). Kolbe–Schmitt reaction. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. organic-chemistry.org. --INVALID-LINK--

  • Larrosa, I., et al. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Chemistry – A European Journal, 22(18), 6148-6151. --INVALID-LINK--

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Decarboxylation. organic-chemistry.org. --INVALID-LINK--

References

Technical Support Center: Recrystallization of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 3-Chloro-5-fluoro-2-hydroxybenzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this specific compound. The protocols and insights shared are grounded in established chemical principles and practical laboratory experience to ensure both scientific accuracy and operational success.

I. Troubleshooting Guide: Common Issues in Recrystallization

This section addresses specific challenges that may arise during the recrystallization of this compound, offering systematic solutions based on scientific principles.

Issue 1: The compound does not fully dissolve in the hot solvent.
  • Probable Causes:

    • Insufficient Solvent: The volume of the solvent may be inadequate to dissolve the amount of crude material at the solvent's boiling point.

    • Inappropriate Solvent: The chosen solvent may have poor solvating power for this compound, even at elevated temperatures.

    • Presence of Insoluble Impurities: The crude material may contain impurities that are insoluble in the selected solvent.[1]

  • Solutions:

    • Incremental Solvent Addition: Add small portions of the hot solvent to the crude material while heating and stirring until the solid is fully dissolved.[2] Be cautious not to add an excessive amount, as this will reduce the final yield.

    • Solvent System Re-evaluation: If a large volume of solvent is required, consider a different solvent or a co-solvent system. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[1]

    • Hot Filtration: If insoluble impurities are suspected, perform a hot gravity filtration to remove them before allowing the solution to cool.[2][3] This prevents the impurities from being trapped in the crystals of the desired product.

Issue 2: No crystals form upon cooling.
  • Probable Causes:

    • Supersaturation: The solution is supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not initiated.

    • Excessive Solvent: Too much solvent was added during the dissolution step, preventing the solution from reaching the saturation point upon cooling.

    • Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystal formation.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure this compound (a "seed crystal") to the solution. This provides a template for further crystal growth.

    • Solvent Evaporation: If an excess of solvent is the likely cause, gently heat the solution to evaporate some of the solvent and increase the concentration of the solute. Once the solution becomes slightly cloudy, allow it to cool again.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Issue 3: The recrystallized product is discolored or appears oily.
  • Probable Causes:

    • Colored Impurities: The crude material may contain colored impurities that are co-crystallizing with the product.

    • Oiling Out: The compound may be separating from the solution as a liquid ("oiling out") rather than forming solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Solutions:

    • Decolorization with Activated Carbon: Add a small amount of activated carbon to the hot solution before filtration.[3] The activated carbon will adsorb the colored impurities. Use a minimal amount, as it can also adsorb the desired product.

    • Preventing Oiling Out:

      • Ensure the solution is not cooled too quickly.

      • Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

      • Consider using a lower-boiling solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: What is a typical expected yield and purity for this recrystallization?

A2: A successful recrystallization should yield a product with significantly higher purity, as determined by techniques like melting point analysis or chromatography. A pure compound will have a sharp melting point range.[2] The yield will depend on factors such as the initial purity of the crude material and the careful execution of the procedure. Some loss of product is inevitable as some will remain dissolved in the cold mother liquor. A recovery of 70-85% is generally considered good, but this can vary.

Q3: What are the main safety precautions to consider when handling this compound?

A3: According to safety data sheets, this compound can cause skin and serious eye irritation.[4] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.[5][6] In case of skin or eye contact, rinse immediately and thoroughly with water.[4][7]

III. Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the scale and purity of your crude material.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary):

    • If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.[2][3]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or transfer them to a watch glass for further drying. An oven at a temperature well below the compound's melting point can also be used.

IV. Visualizing the Workflow

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize cool Slow Cooling hot_filtration->cool decolorize->hot_filtration ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A flowchart illustrating the key stages of the recrystallization process.

V. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₇H₄ClFO₃--INVALID-LINK--[8]
Molecular Weight190.56 g/mol --INVALID-LINK--[8]
AppearanceLight cream powder/solid--INVALID-LINK--[4]

VI. References

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

  • Recrystallisation of benzoic acid. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

  • SAFETY DATA SHEET for 4-Fluoro-3-hydroxybenzoic acid. (2011). Thermo Fisher Scientific.[5]

  • SAFETY DATA SHEET for 3-Chlorobenzoic acid. (2023). Sigma-Aldrich.

  • SAFETY DATA SHEET for 3-Hydroxybenzoic acid. (2025). Sigma-Aldrich.[6]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from vertexaisearch.cloud.google.com.[3]

  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.[1]

  • SAFETY DATA SHEET for 5-Chloro-2-hydroxybenzoic acid. (2025). Thermo Fisher Scientific.[4]

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 435-439.

  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube.[2]

  • SAFETY DATA SHEET for 2,3,5-trichloro-6-hydroxybenzoic acid. (2024). Fisher Scientific.[7]

  • 3-Chloro-5-fluoro-2-hydroxy-benzoic acid. (n.d.). ChemScene. Retrieved from 98]

References

Technical Support Center: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

The synthesis of this compound is a multi-step process, and like any chemical synthesis, it is prone to side reactions that can impact yield and purity. This guide is structured to walk you through the critical stages of the synthesis, identify potential pitfalls, and offer robust solutions.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-fluorophenol

The journey to our target molecule begins with the selective chlorination of 4-fluorophenol. The primary challenge in this step is to control the regioselectivity of the chlorination to favor the desired 2-chloro-4-fluorophenol while minimizing the formation of di-substituted byproducts.

Troubleshooting Guide: Chlorination of 4-fluorophenol

Issue 1: Low Yield of 2-Chloro-4-fluorophenol and Formation of 2,6-Dichloro-4-fluorophenol

  • Question: My reaction is producing a significant amount of 2,6-dichloro-4-fluorophenol, and the yield of the desired mono-chlorinated product is low. What are the likely causes and how can I mitigate this?

  • Answer: The formation of 2,6-dichloro-4-fluorophenol is a common side reaction in the chlorination of 4-fluorophenol.[1] This occurs because the initial product, 2-chloro-4-fluorophenol, can undergo a second chlorination. The hydroxyl group of the phenol is a strong activating group, making the aromatic ring susceptible to further electrophilic substitution.

    Causality and Solutions:

    • Stoichiometry of the Chlorinating Agent: The most critical factor is the molar ratio of the chlorinating agent to 4-fluorophenol. An excess of the chlorinating agent will inevitably lead to over-chlorination.

      • Recommendation: Carefully control the stoichiometry. Use of 0.8 to 1.2 moles of chlorine gas per mole of 4-fluorophenol is recommended to minimize the formation of di-chlorinated byproducts.[1]

    • Reaction Conditions: The reaction temperature and the presence of catalysts can influence the reaction rate and selectivity.

      • Recommendation: Conducting the reaction in the presence of water can enhance selectivity.[1] The water helps to absorb the hydrogen chloride generated, which can affect the position-selectivity of the chlorination. A two-layer system with an organic solvent can be effective.[1]

    • Purity of Starting Material: Impurities in the 4-fluorophenol, particularly metal ions, can catalyze undesired side reactions.

      • Recommendation: Ensure the use of high-purity 4-fluorophenol and reaction vessels that will not leach metal ions.[1]

Issue 2: Presence of Unreacted 4-fluorophenol in the Final Product

  • Question: After the reaction, I am observing a significant amount of unreacted 4-fluorophenol. How can I drive the reaction to completion without promoting side reactions?

  • Answer: The presence of unreacted starting material is often a consequence of trying to avoid over-chlorination by using a substoichiometric amount of the chlorinating agent.

    Causality and Solutions:

    • Insufficient Chlorinating Agent: The amount of chlorinating agent was likely too low to fully convert the 4-fluorophenol.

      • Recommendation: While avoiding a large excess, ensure that a sufficient amount of the chlorinating agent is used. A slight excess (e.g., 1.05 to 1.1 equivalents) may be necessary to drive the reaction to completion. The reaction progress should be monitored by a suitable technique like Gas Chromatography (GC).

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.

      • Recommendation: Increase the reaction time and monitor the consumption of the starting material. A moderate increase in temperature can also increase the reaction rate, but this must be balanced against the risk of increased side product formation.

Experimental Protocol: Synthesis of 2-Chloro-4-fluorophenol

This protocol is based on a process that has been shown to provide good yield and high selectivity.[1]

Materials:

  • 4-Fluorophenol

  • Chlorine gas or sulfuryl chloride

  • Water

  • Organic solvent (e.g., dichloromethane)

  • Three-necked flask equipped with a gas inlet tube, stirrer, and condenser

Procedure:

  • Charge the three-necked flask with 4-fluorophenol and water.

  • Begin stirring the mixture.

  • Introduce a controlled amount of chlorine gas (or add sulfuryl chloride dropwise) into the mixture over a period of time, maintaining the desired reaction temperature.

  • Monitor the reaction progress by GC analysis.

  • Upon completion, stop the addition of the chlorinating agent and allow the layers to separate.

  • Separate the organic layer, which contains the crude product.

  • The crude product can be purified by distillation under reduced pressure.

ParameterRecommended Value
Molar ratio (Chlorinating agent:4-fluorophenol)1.0 : 1.0 to 1.1 : 1.0
Reaction Temperature5-70 °C[1]
SolventWater/Organic solvent two-phase system[1]

Visualization of the Chlorination Process

chlorination_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_products Products cluster_purification Purification 4-Fluorophenol 4-Fluorophenol Chlorination Chlorination 4-Fluorophenol->Chlorination Chlorinating Agent Chlorinating Agent Chlorinating Agent->Chlorination 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol Chlorination->2-Chloro-4-fluorophenol Desired Product 2,6-Dichloro-4-fluorophenol 2,6-Dichloro-4-fluorophenol Chlorination->2,6-Dichloro-4-fluorophenol Side Product Unreacted 4-Fluorophenol Unreacted 4-Fluorophenol Chlorination->Unreacted 4-Fluorophenol Incomplete Reaction Distillation Distillation 2-Chloro-4-fluorophenol->Distillation 2,6-Dichloro-4-fluorophenol->Distillation Unreacted 4-Fluorophenol->Distillation Purified 2-Chloro-4-fluorophenol Purified 2-Chloro-4-fluorophenol Distillation->Purified 2-Chloro-4-fluorophenol

Caption: Workflow for the synthesis and purification of 2-Chloro-4-fluorophenol.

Part 2: Carboxylation of 2-Chloro-4-fluorophenol

The second critical step is the carboxylation of 2-chloro-4-fluorophenol to yield the final product, this compound. This is typically achieved via the Kolbe-Schmitt reaction, which involves the reaction of a phenoxide with carbon dioxide under pressure.[2][3] The main challenges in this step are controlling the regioselectivity of carboxylation and preventing decarboxylation of the product.

Troubleshooting Guide: Kolbe-Schmitt Carboxylation

Issue 1: Formation of the Isomeric Product (5-Chloro-3-fluoro-4-hydroxybenzoic acid)

  • Question: My reaction is producing a mixture of isomers, with the carboxyl group in the para position to the hydroxyl group. How can I improve the selectivity for the desired ortho-carboxylation?

  • Answer: The formation of the para-carboxylated isomer is a well-known phenomenon in the Kolbe-Schmitt reaction.[4][5] The regioselectivity is highly dependent on the reaction conditions, particularly the choice of the counter-ion of the phenoxide.

    Causality and Solutions:

    • Counter-ion Effect: The nature of the alkali metal counter-ion plays a crucial role. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides often lead to the formation of the para-isomer.[4][5][6] This is attributed to the chelation of the sodium ion between the phenoxide oxygen and the carbon dioxide, which directs the electrophile to the ortho position.

      • Recommendation: Use sodium hydroxide to form the sodium phenoxide of 2-chloro-4-fluorophenol to promote ortho-carboxylation.

    • Temperature: The reaction temperature can also influence the isomer ratio. At higher temperatures, the thermodynamic product (often the para-isomer) may be favored.

      • Recommendation: Maintain the reaction temperature within the optimal range for ortho-selectivity, which is typically around 125-150°C for the Kolbe-Schmitt reaction.[2]

Issue 2: Low Yield and Presence of Starting Material (2-Chloro-4-fluorophenol)

  • Question: The conversion of 2-chloro-4-fluorophenol is low, and I am recovering a significant amount of the starting material. What factors could be contributing to this?

  • Answer: Low conversion in the Kolbe-Schmitt reaction can be attributed to several factors, including insufficient pressure, the presence of water, or thermal decomposition.

    Causality and Solutions:

    • Carbon Dioxide Pressure: The Kolbe-Schmitt reaction requires high pressure to drive the equilibrium towards the carboxylated product.

      • Recommendation: Ensure that the reaction is carried out in a suitable high-pressure reactor (autoclave) and that the carbon dioxide pressure is maintained at a high level (e.g., 100 atm or higher) throughout the reaction.[2]

    • Anhydrous Conditions: The presence of water can reduce the yield of the reaction.[5]

      • Recommendation: Use thoroughly dried starting materials and solvents.

    • Decarboxylation: The reverse reaction, decarboxylation, can occur, especially at higher temperatures, leading to the regeneration of the starting phenol.

      • Recommendation: Carefully control the reaction temperature to minimize decarboxylation. Once the reaction is complete, the product should be isolated under conditions that do not promote the loss of the carboxyl group (e.g., avoiding prolonged exposure to high temperatures in acidic or basic conditions).

Issue 3: Formation of 4-Hydroxyisophthalic Acid Derivatives

  • Question: I have detected a di-carboxylated byproduct in my reaction mixture. How is this formed and how can I avoid it?

  • Answer: The formation of di-carboxylated species like 4-hydroxyisophthalic acid derivatives can occur under harsh Kolbe-Schmitt conditions, particularly with extended reaction times and very high temperatures and pressures.[7][8]

    Causality and Solutions:

    • Harsh Reaction Conditions: Overly aggressive reaction conditions can lead to the carboxylation of the initially formed salicylic acid derivative.

      • Recommendation: Optimize the reaction time and temperature to favor mono-carboxylation. Monitor the reaction progress to stop it once the desired product is formed in maximum yield.

Experimental Protocol: Kolbe-Schmitt Carboxylation of 2-Chloro-4-fluorophenol

Materials:

  • 2-Chloro-4-fluorophenol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • High-pressure reactor (autoclave)

  • Hydrochloric acid (for workup)

Procedure:

  • In the autoclave, prepare the sodium salt of 2-chloro-4-fluorophenol by reacting it with a stoichiometric amount of sodium hydroxide in a suitable solvent (or neat).

  • Seal the autoclave and pressurize it with carbon dioxide to the desired pressure.

  • Heat the mixture to the reaction temperature while stirring.

  • Maintain the temperature and pressure for the specified reaction time.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

  • Dissolve the reaction mixture in water and acidify with hydrochloric acid to precipitate the crude this compound.

  • The crude product can be collected by filtration and purified by recrystallization.

ParameterRecommended Value
BaseSodium Hydroxide
CO2 Pressure>100 atm[2]
Temperature125-150 °C[2]

Visualization of the Carboxylation Process

carboxylation_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_products Products cluster_purification Purification 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol Kolbe-Schmitt Reaction Kolbe-Schmitt Reaction 2-Chloro-4-fluorophenol->Kolbe-Schmitt Reaction NaOH NaOH NaOH->Kolbe-Schmitt Reaction CO2 (high pressure) CO2 (high pressure) CO2 (high pressure)->Kolbe-Schmitt Reaction This compound This compound Kolbe-Schmitt Reaction->this compound Desired Product Isomeric Product Isomeric Product Kolbe-Schmitt Reaction->Isomeric Product Side Product Unreacted Phenol Unreacted Phenol Kolbe-Schmitt Reaction->Unreacted Phenol Decarboxylation/Incomplete Di-carboxylated Product Di-carboxylated Product Kolbe-Schmitt Reaction->Di-carboxylated Product Side Product Recrystallization Recrystallization This compound->Recrystallization Isomeric Product->Recrystallization Purified Product Purified Product Recrystallization->Purified Product

Caption: Workflow for the Kolbe-Schmitt carboxylation and product purification.

Part 3: Purification and Analysis

Proper purification and analysis are crucial to ensure the final product meets the required specifications.

FAQs: Purification and Analysis
  • Question: What is the best method to purify the crude this compound?

  • Answer: Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical. A solvent system should be chosen in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Mixtures of solvents, such as ethanol/water or acetic acid/water, are often effective. For removing colored impurities from salicylic acid derivatives, washing with a dilute aqueous solution of phosphoric acid has been reported to be effective.[9]

  • Question: How can I confirm the purity and identity of my final product?

  • Answer: A combination of analytical techniques should be employed:

    • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

    • Chromatography: High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing purity and quantifying impurities.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to a more volatile ester, to identify byproducts.[11][12]

    • Spectroscopy:

      • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying any isomeric impurities.

      • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups (hydroxyl, carboxylic acid, and the aromatic ring).

      • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

References

troubleshooting low yield in the hydrolysis of 2,4-difluoro-3-anisole nitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of 2,4-difluoro-3-anisole nitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we address common issues leading to low yields and provide detailed, field-proven troubleshooting strategies. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to understand the underlying chemical principles for future success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in hydrolyzing 2,4-difluoro-3-anisole nitrile?

The hydrolysis of 2,4-difluoro-3-anisole nitrile to its corresponding carboxylic acid can be challenging due to the electronic and steric nature of the substrate. The presence of two electron-withdrawing fluorine atoms can influence the reactivity of the nitrile group. Additionally, the methoxy group, while generally electron-donating through resonance, can be susceptible to cleavage under harsh acidic conditions. Steric hindrance from the ortho-substituents may also slow down the reaction rate.

Q2: What are the expected products of the hydrolysis?

The primary desired product is typically 2,4-difluoro-3-methoxybenzoic acid. However, under certain conditions, especially with strong acids like hydrobromic acid, you may also observe the formation of 2,4-difluoro-3-hydroxybenzoic acid due to the cleavage of the methyl ether.[1]

Q3: Can I stop the reaction at the amide intermediate?

Isolating the amide intermediate (2,4-difluoro-3-methoxybenzamide) can be difficult under typical hydrolysis conditions because the rate of amide hydrolysis is often comparable to or faster than the rate of nitrile hydrolysis, especially under harsh acidic or basic conditions. Milder reaction conditions would be required to favor the formation and isolation of the amide.

Troubleshooting Guide for Low Yield

Issue 1: Incomplete or Slow Reaction

Symptom: After the recommended reaction time, a significant amount of starting material (2,4-difluoro-3-anisole nitrile) remains.

Possible Causes & Solutions:

  • Insufficient Reaction Temperature or Time: The hydrolysis of nitriles, particularly sterically hindered ones, often requires elevated temperatures to proceed at a reasonable rate.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or HPLC. Extend the reaction time, checking for product formation at regular intervals. A patent for a similar hydrolysis suggests temperatures in the range of 90-140°C.[1]

  • Inadequate Acid or Base Concentration: The concentration of the acid or base catalyst is critical for an efficient reaction.

    • Recommendation: For acid-catalyzed hydrolysis, consider using a higher concentration of sulfuric acid or hydrochloric acid. For base-catalyzed hydrolysis, ensure a sufficient molar excess of the base (e.g., 3-5 equivalents) is used.

  • Poor Solubility of the Starting Material: 2,4-difluoro-3-anisole nitrile may have limited solubility in purely aqueous acidic or basic solutions, leading to a slow reaction rate.

    • Recommendation: Employ a co-solvent to improve solubility. For acid hydrolysis, glacial acetic acid can be a good choice. For basic hydrolysis, co-solvents like ethanol or dioxane can be effective.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis (Standard Conditions)

This protocol aims for the formation of 2,4-difluoro-3-methoxybenzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,4-difluoro-3-anisole nitrile (1 equivalent).

  • Reagent Addition: Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Use a sufficient volume to ensure the starting material is submerged and can be stirred effectively.

  • Heating: Heat the mixture to reflux (typically 100-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis (Standard Conditions)

This protocol also aims for the formation of 2,4-difluoro-3-methoxybenzoic acid.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,4-difluoro-3-anisole nitrile (1 equivalent) in ethanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (3-5 equivalents).

  • Heating: Heat the mixture to reflux (typically 80-100°C) with stirring.

  • Monitoring: Monitor the reaction as described in the acid-catalyzed protocol.

  • Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water.

  • Purification: Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer with cold, concentrated hydrochloric acid until the pH is acidic (pH ~2). The carboxylic acid product should precipitate.

  • Final Steps: Collect the solid by filtration, wash with cold water, and dry. Recrystallize if needed.

Issue 2: Formation of Byproducts

Symptom: The final product is a mixture of compounds, leading to a low yield of the desired product and complicating purification.

Possible Causes & Solutions:

  • Ether Cleavage (Demethylation): Under strong acidic conditions, particularly with hydrobromic acid or at high temperatures with sulfuric acid, the methoxy group can be cleaved to a hydroxyl group, yielding 2,4-difluoro-3-hydroxybenzoic acid.[1][2][3][4][5]

    • Recommendation:

      • To avoid demethylation, opt for a base-catalyzed hydrolysis protocol.

      • If acid catalysis is necessary, use sulfuric acid or hydrochloric acid instead of hydrobromic acid and maintain the lowest effective reaction temperature.

  • Defluorination: While less common under standard hydrolysis conditions, highly forcing conditions (very high temperatures or presence of specific catalysts) could potentially lead to the loss of a fluorine atom from the aromatic ring.[6][7][8][9]

    • Recommendation: Avoid excessively high temperatures and prolonged reaction times. If defluorination is suspected, analysis of the product mixture by mass spectrometry can help identify byproducts with a lower mass corresponding to the loss of fluorine.

  • Incomplete Hydrolysis to the Amide: As mentioned, the amide can be an intermediate. If the reaction is not driven to completion, you may have a mixture of the amide and the carboxylic acid.

    • Recommendation: Increase the reaction time and/or temperature to ensure complete conversion to the carboxylic acid.

Data Presentation

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis Potential Side Products
Primary Reagent Conc. H₂SO₄ or HClNaOH or KOHHBr (for demethylation)
Typical Temp. 100-140°C[1]80-100°C>140°C
Common Solvent Water, Acetic AcidWater, Ethanol, DioxaneWater
Key Advantage Direct isolation of the acidAvoids ether cleavageCan be a desired product
Key Disadvantage Potential for ether cleavageRequires acidification for product isolationLowers yield of methoxy product

Visualizing the Reaction Pathways

The following diagrams illustrate the primary hydrolysis pathways and a key troubleshooting decision point.

Hydrolysis_Pathways 2,4-Difluoro-3-anisole Nitrile 2,4-Difluoro-3-anisole Nitrile Amide Amide Intermediate 2,4-Difluoro-3-anisole Nitrile->Amide H+ or OH- / H2O Acid 2,4-Difluoro-3-methoxybenzoic Acid Amide->Acid H+ or OH- / H2O Hydroxy_Acid 2,4-Difluoro-3-hydroxybenzoic Acid Acid->Hydroxy_Acid Strong Acid / High Temp.

Figure 1: General Hydrolysis Pathways

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Reaction Incomplete? Start->Check_Completion Increase_Temp_Time Increase Temp/Time or Add Co-solvent Check_Completion->Increase_Temp_Time Yes Byproducts Byproducts Present? Check_Completion->Byproducts No Success Yield Improved Increase_Temp_Time->Success Demethylation Demethylation Detected? Byproducts->Demethylation Yes Optimize_Purification Optimize Purification Byproducts->Optimize_Purification No Switch_Base Switch to Base-Catalyzed Method or Lower Temp Demethylation->Switch_Base Yes Demethylation->Optimize_Purification No Switch_Base->Success Optimize_Purification->Success

Figure 2: Troubleshooting Decision Tree

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of halogenated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical class of electrophilic aromatic substitution reactions. The complex interplay between the deactivating, meta-directing carboxylic acid group and the deactivating, ortho-, para-directing halogen substituent presents unique challenges in achieving desired regioselectivity and yields. This resource, presented in a practical question-and-answer format, offers solutions to common experimental hurdles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to resolving specific problems you may encounter during the nitration of halogenated benzoic acids.

Issue 1: Low Yield of the Desired Nitro Isomer

Question: My nitration reaction is resulting in a low yield of the expected nitro-halogenated benzoic acid. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the nitration of halogenated benzoic acids can be attributed to several factors, primarily stemming from the deactivated nature of the aromatic ring. Both the carboxyl and halogen groups withdraw electron density, making the ring less nucleophilic and slowing the reaction rate compared to benzene.[1][2] Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Consider extending the reaction time or cautiously increasing the temperature.[3] For deactivated substrates, temperatures in the range of 30-60°C are often employed, but this must be carefully monitored to prevent side reactions.[4][5][6]

  • Insufficiently Potent Nitrating Agent: The concentration of the active electrophile, the nitronium ion (NO₂⁺), may be too low.

    • Solution: Ensure you are using concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst by protonating nitric acid to generate the nitronium ion.[1][7][8][9] For particularly deactivated rings, the use of fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the electrophile.[6][10]

  • Suboptimal Reagent Ratios: The ratio of sulfuric acid to the benzoic acid substrate is crucial.

    • Solution: A common protocol for o-chlorobenzoic acid uses a weight ratio of concentrated sulfuric acid to the substrate of 3.5:1 to 4.5:1.[4][5][11] Insufficient sulfuric acid can lead to poor solubility of the starting material and product, hindering agitation and reducing yield.[6]

  • Product Loss During Work-up: The desired product might be lost during the isolation and purification steps.

    • Solution: The standard work-up involves quenching the reaction mixture by pouring it onto crushed ice, which causes the solid nitroaromatic product to precipitate.[3][12] Ensure the quench is done slowly with vigorous stirring. If the product is an oil or remains soluble, a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane is necessary.[12]

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

Question: I am observing a mixture of nitro isomers instead of the single, desired product. How can I control the regioselectivity of the nitration?

Answer:

Regioselectivity in the nitration of halogenated benzoic acids is a delicate balance between the directing effects of the two substituents. The carboxylic acid group is a meta-director, while the halogen is an ortho-, para-director.[1][2][13][14] The final outcome depends on the relative positions of these groups and the reaction conditions.

  • Understanding Directing Effects:

    • Carboxylic Acid (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature.[1][15]

    • Halogens (-F, -Cl, -Br, -I): These are deactivating yet ortho-, para-directing groups. Their inductive effect withdraws electron density, but their ability to donate a lone pair of electrons through resonance stabilizes the intermediates for ortho and para attack.[16][17]

  • Predicting the Major Product: The position of nitration will be the one that is least deactivated. For example, in the nitration of 3-bromobenzoic acid, the nitro group is directed to the 4-position, which is ortho to the bromine and meta to the carboxylic acid.[13] For 4-bromobenzoic acid, nitration occurs at the 3-position, meta to both substituents, as the position ortho to the bromine is sterically hindered by the large carboxylic acid group.[18][19]

  • Controlling Regioselectivity:

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lowest activation energy. Start reactions at 0°C and allow them to warm slowly.

    • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, other nitrating systems can offer different selectivity profiles. For instance, nitration with nitrogen dioxide and ozone has been reported to yield a higher proportion of the ortho isomer compared to conventional methods.[20]

Issue 3: Runaway Reaction and Poor Temperature Control

Question: My reaction temperature is increasing uncontrollably. What are the immediate actions to take, and how can I prevent this in the future?

Answer:

Nitration reactions are highly exothermic, and a rapid, uncontrolled temperature increase indicates a potential runaway reaction, which is extremely dangerous.[3][21]

  • Immediate Actions:

    • Immediately stop the addition of the nitrating agent.[3]

    • Enhance the cooling efficiency by adding more ice, dry ice, or acetone to the cooling bath.

    • If the temperature continues to rise, and as a last resort, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of crushed ice.[3] Be aware that diluting sulfuric acid is also highly exothermic.

  • Preventative Measures:

    • Adequate Cooling: Use a cooling bath with sufficient capacity (e.g., an ice-salt bath for sub-zero temperatures) and ensure good thermal contact with the reaction flask.

    • Slow Addition: Add the nitrating agent dropwise using an addition funnel, while continuously monitoring the internal temperature of the reaction.[5]

    • Vigorous Stirring: Ensure efficient agitation to prevent localized "hot spots" where reactant concentrations are high.[3]

    • Correct Reagent Concentration: Using overly concentrated acids can dangerously increase the reaction rate and exothermicity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the nitration of a halogenated benzoic acid?

A1: The nitration proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[7][8][9][22]

  • Electrophilic Attack: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][17]

  • Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[7]

Q2: How does the type of halogen (F, Cl, Br, I) affect the nitration reaction?

A2: All halogens are deactivating, ortho-, para-directors. However, their influence varies:

  • Reactivity: The deactivating effect is due to their high electronegativity (inductive effect). This effect is strongest for fluorine and decreases down the group. Therefore, the reactivity of the halogenated benzoic acid towards nitration generally increases from F < Cl < Br < I.

  • Regioselectivity: The directing effect is due to the donation of a lone pair of electrons into the ring (resonance effect). While all halogens direct ortho/para, the specific ratio of isomers can be influenced by steric hindrance, which increases with the size of the halogen atom. The presence of fluorine can also lead to more complex reaction outcomes, including nitrodecarboxylation in some cases.[20][23]

Q3: Can I perform a di-nitration on a halogenated benzoic acid?

A3: Yes, but it requires much harsher conditions than mono-nitration. The introduction of the first nitro group, which is a strong deactivating group, makes the ring significantly less reactive towards further electrophilic attack.[24] To achieve di-nitration, you will likely need to use more forcing conditions, such as fuming nitric acid, oleum, and higher temperatures (e.g., >100°C).[10][24] It is often advisable to isolate and purify the mono-nitrated product before attempting the second nitration.[10]

Q4: What is a typical experimental protocol for the nitration of a chlorobenzoic acid?

A4: The following is a general protocol for the nitration of o-chlorobenzoic acid, which can be adapted for other isomers.

Experimental Protocol: Nitration of o-Chlorobenzoic Acid [4][5][11]

  • Preparation: In a flask equipped with a magnetic stirrer, thermometer, and addition funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5°C.

  • Substrate Addition: Slowly add o-chlorobenzoic acid to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10°C.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask via the addition funnel, maintaining the internal temperature at a specific setpoint (e.g., 30°C).[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for a specified time (e.g., 2 hours or more).[4] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: The crude product, which may contain a mixture of isomers (e.g., 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid), can be purified by recrystallization or by techniques such as alkaline dissolution followed by fractional acid precipitation.[4][11]

Data Presentation

Table 1: Recommended Reaction Conditions for the Nitration of o-Chlorobenzoic Acid

ParameterRecommended ValueReference
H₂SO₄:Substrate Ratio (w/w)3.5:1 to 4.5:1[4][5][11]
Reaction Temperature30-40°C[4][5]
Reaction Time> 2 hours[4]

Visualizations

Nitration_Mechanism cluster_electrophile Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O ArH Halogenated Benzoic Acid SigmaComplex Sigma Complex (Arenium Ion) ArH->SigmaComplex + NO₂⁺ Product Nitro-halogenated Benzoic Acid SigmaComplex->Product + Base H_Base H₂O or HSO₄⁻

Caption: Mechanism of Electrophilic Aromatic Nitration.

Troubleshooting_Workflow Start Nitration Experiment Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield? PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Purity? Runaway Runaway Reaction Problem->Runaway Control? Sol_Yield1 Increase Reaction Time/Temp LowYield->Sol_Yield1 Sol_Yield2 Use Stronger Nitrating Agent LowYield->Sol_Yield2 Sol_Yield3 Optimize Reagent Ratios LowYield->Sol_Yield3 Sol_Yield4 Improve Work-up Procedure LowYield->Sol_Yield4 Sol_Select1 Lower Reaction Temperature PoorSelectivity->Sol_Select1 Sol_Select2 Consider Alternative Nitrating Agent PoorSelectivity->Sol_Select2 Sol_Runaway1 Immediate Actions: - Stop Reagent Addition - Enhance Cooling Runaway->Sol_Runaway1 Sol_Runaway2 Preventative Measures: - Slow Addition - Vigorous Stirring Runaway->Sol_Runaway2 End Optimized Reaction Sol_Yield1->End Sol_Yield2->End Sol_Yield3->End Sol_Yield4->End Sol_Select1->End Sol_Select2->End Sol_Runaway1->End Sol_Runaway2->End

Caption: Troubleshooting Decision Tree for Nitration Reactions.

References

Technical Support Center: Stability of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Chloro-5-fluoro-2-hydroxybenzoic acid and need to understand its stability profile in acidic environments. Given the limited direct literature on this specific molecule, this document provides guidance based on established principles of physical organic chemistry and forced degradation studies of analogous compounds, such as salicylic acid and other halogenated benzoic acids.

Our goal is to equip you with the foundational knowledge and practical experimental workflows to confidently assess the stability of your compound in your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in acidic solutions?

A1: Based on the structure, this compound, a derivative of salicylic acid, is expected to be relatively stable in moderately acidic conditions at ambient temperature. The core salicylic acid structure is robust. Forced degradation studies on salicylic acid itself show that significant degradation typically requires harsh conditions, such as refluxing in 0.1 N HCl.[1][2][3] The electron-withdrawing nature of the chloro and fluoro substituents may subtly influence the reactivity of the aromatic ring and the carboxylic acid moiety, but they are not expected to introduce significant intrinsic instability under typical acidic formulation or experimental conditions.

Q2: What are the potential degradation pathways for this compound under acidic stress?

A2: While specific degradation products for this molecule are not documented in the provided search results, we can hypothesize potential pathways based on the functional groups present and data from related molecules.

  • Decarboxylation: At elevated temperatures, salicylic acid and its derivatives can undergo decarboxylation to form the corresponding phenol. For this compound, this would result in 2-Chloro-4-fluorophenol. This is often a primary concern under significant thermal stress, which can be exacerbated by acidic conditions.

  • Hydrolysis/Dehalogenation: While less common for aryl halides without a strong activating group, prolonged exposure to harsh acidic conditions and high temperatures could potentially lead to the hydrolysis of the C-Cl or C-F bond to yield a dihydroxybenzoic acid derivative. However, aryl halides are generally resistant to this reaction.

  • Esterification: If the acidic medium contains an alcohol (e.g., methanol, ethanol), there is a possibility of Fischer esterification of the carboxylic acid group, especially at elevated temperatures. This is a reversible reaction but can be a significant transformation to monitor.

Q3: How do the halogen substituents (Chloro- and Fluoro-) impact the stability of the molecule?

A3: The chlorine and fluorine atoms are electron-withdrawing groups. Their presence can have several effects:

  • Increased Acidity: They will increase the acidity of the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted salicylic acid. This is due to the inductive effect stabilizing the conjugate base.

  • Aromatic Ring Reactivity: They deactivate the aromatic ring towards electrophilic substitution. This could potentially reduce susceptibility to certain oxidative degradation pathways if oxidizing agents are present.

  • Bond Strengths: The C-F bond is significantly stronger than the C-Cl bond, making the fluorine atom less likely to be displaced in any potential nucleophilic substitution/hydrolysis reactions.

Q4: Are there any recommended storage conditions for this compound in an acidic solution?

A4: For optimal stability in an acidic solution, it is recommended to:

  • Store solutions at refrigerated temperatures (2-8°C) to minimize the rate of any potential degradation reactions.[4]

  • Protect solutions from light to prevent any potential photodegradation, which can be a concern for aromatic compounds.

  • Use freshly prepared solutions whenever possible. If long-term storage is necessary, a preliminary stability study under the intended storage conditions is highly recommended.

Troubleshooting Guide: Investigating Stability and Unexpected Results

This section addresses specific issues you might encounter during your experiments and provides actionable steps to diagnose and resolve them.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis After Incubation in Acid

  • Potential Cause 1: Degradation of the Parent Compound.

    • Troubleshooting Steps:

      • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to get the molecular weight of the new peak. Does it correspond to a potential degradant like the decarboxylated product?

      • Perform a Forced Degradation Study: Intentionally stress the compound under more aggressive acidic conditions (e.g., higher acid concentration, higher temperature) to enrich the impurity peak. This can help confirm that it is a degradation product and provide enough material for characterization.

      • Analyze a Control Sample: Ensure that the acidic medium itself (without the compound) does not show any interfering peaks when analyzed by HPLC.

  • Potential Cause 2: Esterification with Alcoholic Solvent.

    • Troubleshooting Steps:

      • Check Your Solvent: Are you using an alcohol (e.g., methanol) as a co-solvent in your acidic solution?

      • Verify with LC-MS: The mass of an ester will be the mass of the parent compound plus the mass of the alkyl group from the alcohol minus the mass of water. Check if the new peak's mass matches this.

      • Switch to a Non-Reactive Solvent: If esterification is suspected, replace the alcoholic solvent with an aprotic solvent like acetonitrile or THF, if compatible with your experimental needs.

Issue 2: Decrease in Assay Value or Recovery Over Time

  • Potential Cause 1: Chemical Degradation.

    • Troubleshooting Steps:

      • Implement a Stability-Indicating Method: Your HPLC method must be able to separate the parent peak from all potential degradation products. If degradants co-elute with the main peak, you will not observe a decrease in its area, but the method is not stability-indicating. Forced degradation studies are crucial for developing such a method.[1][2]

      • Conduct a Time-Course Study: Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) under your acidic conditions to quantify the rate of degradation.

  • Potential Cause 2: Poor Solubility or Precipitation.

    • Troubleshooting Steps:

      • Visual Inspection: Check your solution for any signs of precipitation or cloudiness.

      • Solubility Assessment: Determine the solubility of this compound in your specific acidic medium. The protonated form of the carboxylic acid (at low pH) is generally less soluble in aqueous media than its salt form.

      • Adjust Solvent Composition: If solubility is an issue, consider adding a co-solvent or adjusting the pH to a level where the compound remains fully dissolved.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a systematic approach to assess the stability of this compound under acidic stress.

Objective: To determine the degradation profile of the compound and to generate potential degradation products for analytical method validation.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes

  • Heating block or water bath

  • Calibrated pH meter

  • Validated HPLC method

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add 0.1 N HCl to make up the volume. The final concentration of the compound should be suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Incubate the solution at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 4-8 hours).[2][3]

  • Time Point Sampling: Withdraw aliquots at initial time (T=0) and subsequent time points (e.g., T=2, 4, 8 hours).

  • Neutralization: Immediately cool the withdrawn aliquot to room temperature and neutralize it with an equivalent volume of 0.1 N NaOH to stop the acid-catalyzed degradation.

  • HPLC Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the T=0 sample.

    • Examine the chromatograms for the appearance and growth of new peaks.

Data Summary Table:

Time Point (hours)Acid ConditionTemperature (°C)Parent Peak Area% DegradationRelative Retention Time of Major Degradant
00.1 N HCl801,000,0000%-
20.1 N HCl80950,0005%0.85
40.1 N HCl80900,00010%0.85
80.1 N HCl80800,00020%0.85

Visualizations

Logical Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (1 mg/mL in ACN) Stress Incubate Sample in Acid (e.g., 80°C) Prep->Stress Acid Prepare Acidic Medium (e.g., 0.1 N HCl) Acid->Stress Sample Sample at T=0, 2, 4, 8h Stress->Sample Neutralize Cool & Neutralize Sample->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Calculate % Degradation HPLC->Data Identify Identify Degradants HPLC->Identify Degradation_Pathways Parent This compound Decarboxylated 2-Chloro-4-fluorophenol Parent->Decarboxylated Decarboxylation (Heat, H+) Ester Methyl 3-chloro-5-fluoro-2-hydroxybenzoate Parent->Ester Esterification (CH3OH, H+)

References

Introduction: Understanding the Stability of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the degradation pathways of 3-Chloro-5-fluoro-2-hydroxybenzoic acid, complete with troubleshooting guides, FAQs, and detailed protocols for researchers, scientists, and drug development professionals.

This compound (CAS No. 4068-62-6) is a halogenated salicylic acid derivative.[1] Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups, makes it a valuable building block in the synthesis of pharmaceuticals and other complex molecules. However, this same structural complexity presents challenges regarding its stability. Understanding the degradation pathways of this molecule is critical for drug development professionals to ensure product safety, efficacy, and shelf-life, and for environmental scientists to assess its persistence and transformation in the environment.

This technical support center provides a comprehensive guide to the potential degradation pathways of this compound. The information is synthesized from studies on structurally similar compounds, such as 3-chlorobenzoic acid (3-CBA) and other chloro/fluoro-benzoic acid derivatives, to provide a robust theoretical framework.[2][3][4] We will explore abiotic degradation under forced conditions (hydrolysis, oxidation, photolysis) and potential biotic pathways, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Section 1: Plausible Degradation Pathways

Direct experimental data on the degradation of this compound is limited. The pathways described below are proposed based on established chemical principles and data from closely related halogenated aromatic compounds.

Abiotic Degradation (Forced Degradation)

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding a molecule's intrinsic stability.[5] Key abiotic pathways include photolytic, hydrolytic, and oxidative degradation.

Photodegradation

Halogenated benzoic acids are known to undergo photodegradation, often accelerated by a catalyst like titanium dioxide (TiO₂).[3][6] The process is typically initiated by UV light, which generates highly reactive species like hydroxyl radicals (•OH).

The proposed pathway involves:

  • Dechlorination: The Carbon-Chlorine (C-Cl) bond is generally weaker than the Carbon-Fluorine (C-F) bond, making dechlorination a probable initial step. This results in the formation of a 5-fluoro-2-hydroxybenzoic acid intermediate.[3]

  • Hydroxylation: Hydroxyl radicals can attack the aromatic ring, adding further hydroxyl groups.

  • Ring Cleavage: The accumulation of hydroxyl groups destabilizes the aromatic ring, leading to its opening and the formation of smaller aliphatic acids.

  • Mineralization: Ultimately, the aliphatic intermediates are degraded to CO₂, water, and inorganic halides (Cl⁻ and F⁻).[6]

G A 3-Chloro-5-fluoro- 2-hydroxybenzoic acid B 5-Fluoro-2-hydroxy- benzoic acid A->B Dechlorination (UV/TiO₂) C Hydroxylated Intermediates (e.g., Fluorocatechols) A->C Hydroxylation (•OH attack) B->C Hydroxylation (•OH attack) D Aliphatic Ring-Opened Products C->D Aromatic Ring Cleavage E Mineralization Products (CO₂, H₂O, Cl⁻, F⁻) D->E Further Oxidation

Caption: Proposed Photodegradation Pathway for this compound.

Biotic (Microbial) Degradation

Microbial degradation of chlorobenzoic acids often proceeds via pathways that convert them into central metabolites like catechol, protocatechuate, or gentisate, which can then enter the Krebs (TCA) cycle.[2][4][7] For this compound, a plausible pathway could mirror that of 3-CBA.

The proposed pathway involves:

  • Initial Attack: A dioxygenase enzyme could catalyze the dihydroxylation of the aromatic ring.

  • Dehalogenation & Decarboxylation: This could lead to the formation of a substituted catechol or gentisate intermediate.

  • Ring Cleavage: The intermediate's ring is cleaved by another dioxygenase (either ortho or meta cleavage).

  • Metabolism: The resulting linear product is metabolized and eventually enters the central TCA cycle.

G A 3-Chloro-5-fluoro- 2-hydroxybenzoic acid B Dihydroxylated Intermediate A->B Dioxygenase C Substituted Catechol or Gentisate B->C Dehalogenation/ Decarboxylation D Ring Cleavage Product (e.g., Muconic acid derivative) C->D Ring Fission Dioxygenase E TCA Cycle Intermediates D->E Further Metabolism

Caption: Proposed Microbial Degradation Pathway for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during degradation studies.

Question Possible Cause & Explanation Recommended Solution
Why am I observing minimal to no degradation under acid/base hydrolysis? The C-F bond on an aromatic ring is exceptionally strong and resistant to hydrolysis. The C-Cl bond is also relatively stable. Significant degradation may require harsh conditions (high temperatures, extreme pH) not typically used in standard forced degradation studies.[3]1. Confirm your analytical method is sensitive enough to detect small changes. 2. Increase the stress duration or temperature as per ICH guidelines. 3. Acknowledge the compound's high hydrolytic stability in your report. This is a valid result.
My mass spectrometry data shows an unexpected peak with a mass of +16 Da. What is it? A +16 Da mass shift almost always corresponds to the addition of one oxygen atom, indicating hydroxylation. This is a very common degradation product in both oxidative and photolytic pathways where reactive oxygen species are generated.1. Propose the structure as a hydroxylated derivative. 2. Use tandem MS (MS/MS) to fragment the ion and confirm the location of the new hydroxyl group based on the fragmentation pattern.
The degradation rate in my photolysis experiment is very slow. Several factors can limit photolytic efficiency: 1. Insufficient Light Energy: The wavelength or intensity of your UV source may not be optimal. 2. Catalyst Inactivity: If using TiO₂, it may not be properly suspended or may have low surface area. 3. Oxygen Limitation: Photodegradation is often an oxidative process requiring dissolved oxygen.1. Ensure your light source aligns with the compound's absorbance spectrum. 2. Use a well-characterized TiO₂ catalyst (e.g., P25) and ensure the solution is continuously stirred or sonicated. 3. Saturate your solution with oxygen or air before and during the experiment.[3][6]
How do I distinguish between a true degradation product and a process-related impurity? A process-related impurity will be present in the starting material, while a degradation product forms over time under stress.1. Analyze a t=0 Sample: Always analyze a sample immediately after preparation, before applying any stress. Any peak present here (other than the parent API) is an impurity. 2. Monitor Peak Growth: A true degradation product's peak area should increase over the course of the stress test, while the parent API peak decreases.
My mass balance is below 90%. Where did the material go? Low mass balance can be caused by: 1. Non-UV Active Products: The degradation products may lack a chromophore and are thus invisible to a UV detector. 2. Volatile Products: Degradation may produce volatile compounds (like CO₂) that escape the sample. 3. Precipitation: Degradation products may be insoluble and precipitate out of solution.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV. 2. Check for gas evolution in your sample vials. 3. Visually inspect samples for precipitates and ensure your sample preparation method would dissolve all potential products.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for a forced degradation study? A typical forced degradation study includes acid hydrolysis (e.g., 0.1 M HCl at 60 °C), base hydrolysis (e.g., 0.1 M NaOH at 60 °C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal stress (e.g., 80 °C), and photostability (ICH Q1B conditions).[5][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Q2: Which analytical techniques are best for monitoring the degradation of this compound? High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique. A photodiode array (PDA) detector is crucial for assessing peak purity. For identifying unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS), particularly high-resolution MS (HRMS), is essential for obtaining accurate mass and elemental composition.

Q3: Why is the hydroxyl group at the 2-position important for degradation? The ortho-hydroxyl group can influence the molecule's electronic properties and reactivity. It can participate in intramolecular hydrogen bonding, affecting the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic or radical attack.

Q4: Can I expect defluorination to occur during degradation? Defluorination is significantly more difficult than dechlorination.[3] The C-F bond is one of the strongest single bonds in organic chemistry. While possible under very harsh conditions or via specific enzymatic pathways, it is generally not an expected degradation route in standard forced degradation studies. You are much more likely to observe dechlorination or modification of other parts of the molecule.

Section 4: Experimental Protocols

These protocols provide a starting point for investigating the degradation of this compound.

Workflow Overview

The overall process involves preparing a stock solution, subjecting aliquots to various stress conditions alongside controls, and analyzing the samples at specified time points using a stability-indicating HPLC method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B Acid Hydrolysis (HCl, heat) A->B Aliquot C Base Hydrolysis (NaOH, heat) A->C Aliquot D Oxidation (H₂O₂, RT) A->D Aliquot E Photolysis (ICH Q1B light) A->E Aliquot F Thermal (Heat only) A->F Aliquot G Sample at Timepoints (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC-UV/MS Analysis H->I J Data Interpretation (Purity, Mass Balance, ID) I->J

Caption: General Experimental Workflow for Forced Degradation Studies.

Protocol 1: General Stock and Sample Preparation
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1.0 mg/mL stock solution.

  • Stress Samples: For each condition, transfer a known volume (e.g., 1 mL) of the stock solution into separate, clearly labeled vials.

  • Add Stressor: Add the stressor solution (e.g., 1 M HCl, 1 M NaOH, 30% H₂O₂) to the respective vials. For thermal and photolytic studies, add an equivalent volume of the solvent.

  • Control Samples: Prepare control samples for each condition. For example, a photolysis control should be wrapped in aluminum foil and placed next to the stressed sample. A thermal control should be kept at room temperature.

  • Sampling: At each time point, withdraw an aliquot, immediately neutralize it if necessary (e.g., acid samples with NaOH, base samples with HCl), and dilute to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

Protocol 2: HPLC-UV/MS Method for Analysis

This is a starting method; optimization will be required.

Parameter Recommended Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmGood retention for moderately polar aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 20 minA gradient is necessary to elute polar degradation products that appear early and the non-polar parent API that retains longer.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume.
UV Detection 220 nm & 295 nm (or PDA 200-400 nm)Monitor at multiple wavelengths to ensure all chromophoric species are detected.
MS Detector ESI in Negative ModeThe carboxylic acid and hydroxyl groups will readily deprotonate to form [M-H]⁻ ions, making negative mode more sensitive.

References

Technical Support Center: Scale-Up of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-5-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your process for improved yield, purity, and scalability.

I. Synthesis Overview: The Kolbe-Schmitt Reaction

The industrial synthesis of this compound typically employs a modified Kolbe-Schmitt reaction.[1][2] This carboxylation reaction involves the treatment of a substituted phenol with a base to form a phenoxide, which is then heated with carbon dioxide under pressure.[1][3] The resulting carboxylate is subsequently acidified to yield the desired hydroxybenzoic acid.[1]

The starting material for this synthesis is 2-chloro-4-fluorophenol. The reaction proceeds through the following key steps:

  • Deprotonation: 2-chloro-4-fluorophenol is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide. This step is crucial as the phenoxide ion is significantly more reactive towards electrophilic aromatic substitution than the parent phenol.[3][4]

  • Carboxylation: The sodium phenoxide is then reacted with carbon dioxide under elevated temperature and pressure. The electron-rich phenoxide attacks the electrophilic carbon of CO2, leading to the formation of a sodium salicylate derivative.[1][4]

  • Acidification: The reaction mixture is acidified, typically with a strong mineral acid like hydrochloric acid or sulfuric acid, to protonate the carboxylate and precipitate the final product, this compound.[5][6]

Visualizing the Workflow: Synthesis of this compound

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification & Isolation Start 2-Chloro-4-fluorophenol Phenoxide Sodium 2-chloro-4-fluorophenoxide Start->Phenoxide Deprotonation Base Sodium Hydroxide (NaOH) Base->Phenoxide Carboxylate Sodium 3-chloro-5-fluoro-2-hydroxybenzoate Phenoxide->Carboxylate Electrophilic Attack CO2 Carbon Dioxide (CO2) (High Pressure & Temp) CO2->Carboxylate Product This compound Carboxylate->Product Protonation Acid Acid (e.g., HCl) Acid->Product Filtration Filtration & Drying Product->Filtration

Caption: Key stages in the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of this compound production.

Issue 1: Low Reaction Yield

Q: We are experiencing significantly lower yields than anticipated. What are the common causes and how can we mitigate them?

A: Low yields in the Kolbe-Schmitt reaction are often multifactorial. Here are the primary areas to investigate:

  • Incomplete Phenoxide Formation: The initial deprotonation of 2-chloro-4-fluorophenol is critical. Insufficient base or the presence of water can lead to an incomplete reaction.

    • Solution: Ensure the use of a stoichiometric excess of a strong, dry base. The reaction should be conducted under anhydrous conditions, as water can consume the base and hinder phenoxide formation.[7]

  • Suboptimal Carboxylation Conditions: The carboxylation step is sensitive to temperature and pressure.

    • Solution: Carefully control the reaction temperature and CO2 pressure. The optimal conditions for this specific substrate may require empirical determination but typically involve temperatures between 120-150°C and pressures of 5-100 atm.[1][3] A patent suggests that for similar hydroxybenzoic acid syntheses, conducting the dehydration of the phenol and alkaline metal compound at 160°C or above can improve yields.[8]

  • Side Reactions: At higher temperatures, decarboxylation of the product can occur, reducing the overall yield. The formation of isomers, such as 4-hydroxy and 6-hydroxy isomers, can also be a factor, although the directing effects of the chloro and fluoro groups tend to favor the desired product. The choice of alkali metal hydroxide can influence the ortho/para selectivity, with sodium favoring the ortho-product.[1][7]

    • Solution: Optimize the reaction time and temperature to maximize the formation of the desired product while minimizing side reactions. Process analytical technology (PAT), such as in-situ IR spectroscopy, can be invaluable for monitoring reaction progress and identifying the optimal endpoint.

ParameterRecommended RangeRationale
Base 1.1 - 1.5 equivalentsEnsures complete deprotonation of the phenol.
CO2 Pressure 5 - 100 atmHigher pressure increases the concentration of CO2 in the reaction medium, driving the equilibrium towards carboxylation.
Temperature 120 - 160°CBalances the rate of carboxylation against the potential for side reactions like decarboxylation.[1][8]
Solvent Aprotic, high-boiling pointA solvent is not always used in the classic Kolbe-Schmitt reaction, but in liquid-phase modifications, a high-boiling aprotic solvent can improve heat transfer and reaction consistency.[8]
Issue 2: Product Purity and Impurity Profile

Q: Our final product is showing significant levels of impurities. What are the likely culprits and how can we improve the purity?

A: Impurities in the final product often stem from unreacted starting materials, side products, or degradation products.

  • Unreacted 2-chloro-4-fluorophenol: This is a common impurity if the reaction does not go to completion.

    • Solution: As with low yield, ensure complete phenoxide formation and optimal carboxylation conditions. Post-reaction, a caustic wash can be employed to remove unreacted phenolic impurities.

  • Isomeric Impurities: While the electronics of the starting material favor the desired isomer, small amounts of other isomers can form.

    • Solution: Purification by recrystallization is the most effective method to remove isomeric impurities.[9] The solubility of this compound will differ from its isomers in various solvent systems. A screening of recrystallization solvents is recommended.

  • Decarboxylation Product: If the reaction temperature is too high or the reaction time is too long, the product can decarboxylate back to 2-chloro-4-fluorophenol.

    • Solution: Tightly control the reaction temperature and time.

Visualizing the Purification Workflow

G Crude_Product Crude this compound Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Filtration_Hot Hot Filtration (to remove insoluble impurities) Dissolution->Filtration_Hot Crystallization Cooling & Crystallization Filtration_Hot->Crystallization Filtration_Cold Cold Filtration (to isolate pure crystals) Crystallization->Filtration_Cold Drying Drying under Vacuum Filtration_Cold->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A typical recrystallization workflow for the purification of the final product.

Issue 3: Scale-Up and Process Control

Q: We are facing challenges with consistency and safety as we scale up the reaction from the lab to a pilot plant. What are the key considerations?

A: Scaling up the Kolbe-Schmitt reaction introduces several challenges related to heat and mass transfer, as well as safety.

  • Heat Management: The reaction is typically exothermic, and efficient heat removal is critical to prevent temperature overshoots that can lead to side reactions and safety hazards.

    • Solution: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system. The rate of addition of reagents may need to be carefully controlled to manage the heat evolution.

  • Mass Transfer: Ensuring efficient mixing of the solid phenoxide with gaseous CO2 is crucial for a successful reaction.

    • Solution: Employ a reactor with appropriate agitation to ensure good solid-gas contact. The CO2 should be introduced in a way that maximizes its dispersion throughout the reaction mixture.

  • Safety: The reaction involves high pressures and temperatures, and the handling of corrosive materials.

    • Solution: A thorough process hazard analysis (PHA) is essential. The reactor must be rated for the intended pressures and temperatures. Appropriate personal protective equipment (PPE) should be used at all times, and emergency procedures must be in place. The product itself may cause skin and eye irritation.[10]

III. Experimental Protocols

A. Synthesis of this compound

This is a representative protocol and may require optimization.

  • Phenoxide Formation: In a pressure reactor equipped with mechanical stirring and temperature control, add 2-chloro-4-fluorophenol. Under an inert atmosphere (e.g., nitrogen), add a stoichiometric equivalent of dry sodium hydroxide. Heat the mixture to 160°C to drive off any water and ensure complete formation of the sodium phenoxide.[8]

  • Carboxylation: Cool the reactor to the desired reaction temperature (e.g., 130°C). Pressurize the reactor with carbon dioxide to the target pressure (e.g., 80 atm). Maintain the temperature and pressure with vigorous stirring for a set duration, monitoring the reaction progress by periodic sampling and analysis (e.g., HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the reactor and vent the excess CO2 pressure. Add water to dissolve the sodium salt of the product.[8] Filter the solution to remove any insoluble byproducts. Transfer the aqueous solution to a separate vessel and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2), at which point the product will precipitate.[6]

  • Purification: Collect the precipitated solid by filtration and wash with cold water to remove any remaining salts. The crude product can be purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture). Dry the purified crystals under vacuum.

B. Quality Control

The purity of the final product should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any impurities.

  • Melting Point: A sharp melting point is indicative of high purity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

By carefully considering the reaction mechanism, potential side reactions, and the challenges of scale-up, researchers and production chemists can successfully and safely produce high-purity this compound.

IV. References

  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. (n.d.). Retrieved from --INVALID-LINK--

  • Kolbe–Schmitt reaction. (2023, November 29). In Wikipedia. Retrieved from --INVALID-LINK--

  • Kolbe Reaction Mechanism – Explanation, Mechanism and Applications. (n.d.). Vedantu. Retrieved from --INVALID-LINK--

  • Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--

  • Kolbe-Schmitt Reaction. (n.d.). J&K Scientific LLC. Retrieved from --INVALID-LINK--

  • Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). (n.d.). UCLA Chemistry and Biochemistry. Retrieved from --INVALID-LINK--

  • Li, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.

  • The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • 2-HYDROXYBENZOIC ACID (SALICYLIC ACID). (n.d.). Ataman Kimya. Retrieved from --INVALID-LINK--

  • The Chemistry and Applications of 2-Hydroxybenzoic Acid in Industry. (n.d.). Retrieved from --INVALID-LINK--

  • Process for production of hydroxybenzoic acids. (2005). Google Patents. Retrieved from --INVALID-LINK--

  • The preparation of 2-hydroxybenzoic acid teacher notes and answers. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. (2012). Google Patents. Retrieved from --INVALID-LINK--

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers. (2024). RSC Publishing.

  • Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(19), 11343–11352.

  • This compound. (n.d.). AOBChem. Retrieved from --INVALID-LINK--

  • 3- chloro-5-hydroxybenzoic acid 2. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • 4068-62-6|this compound|BLD Pharm. (n.d.). Retrieved from --INVALID-LINK--

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). RSC Advances.

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz. (2021). Semantic Scholar.

  • A scalable and green one-minute synthesis of substituted phenols. (2019). ResearchGate.

  • Technical Support Center: 4-Fluoro-3-hydroxybenzoic Acid Industrial Production. (n.d.). Benchchem.

  • Preparation method of 2-fluoro-3-chlorobenzoic acid. (2013). Google Patents. Retrieved from --INVALID-LINK--

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • 3-Chloro-5-fluoro-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from --INVALID-LINK--

References

preventing byproduct formation in the synthesis of 2-amino-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we delve into the common challenges, explain the underlying chemistry, and provide field-proven protocols to minimize byproduct formation and maximize yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the synthesis of 2-amino-3-fluorobenzoic acid, focusing on the prevalent method of oxidative cleavage of 7-fluoroisatin.

Q1: My reaction mixture is turning dark brown or black, and I'm isolating a significant amount of a "tar-like" byproduct. What is causing this and how can I prevent it?

A1: The formation of dark, tar-like substances is a common issue in the oxidative cleavage of isatins and is typically indicative of over-oxidation or side reactions proceeding at elevated temperatures.[1]

  • Causality:

    • Over-heating: The reaction is exothermic, and excessive temperatures can lead to the decomposition of the starting material, intermediate, and even the final product.[1] 2-amino-3-fluorobenzoic acid itself can thermally decompose to generate carbon oxides, hydrogen fluoride, and nitrogen oxides.[2]

    • Prolonged Reaction Time: Extended heating, even at the correct temperature, can promote the formation of polymeric byproducts. Isatins are known to undergo a variety of reactions, including self-condensation, under basic conditions.

    • Localized High Concentrations of Oxidant: Poor mixing during the addition of hydrogen peroxide can create localized "hot spots" where the concentration of the oxidant is too high, leading to uncontrolled side reactions.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature within the recommended range (typically 30-40°C) during the addition of hydrogen peroxide. Use an ice bath to manage the exotherm.

    • Controlled Addition of Hydrogen Peroxide: Add the hydrogen peroxide dropwise with vigorous stirring to ensure it is consumed in the desired reaction and to avoid localized high concentrations.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 7-fluoroisatin. Once the starting material is consumed, proceed with the workup to avoid prolonged exposure of the product to the reaction conditions.

Q2: My yield of 2-amino-3-fluorobenzoic acid is lower than expected, even though the starting material is fully consumed. Where is my product going?

A2: Low yield can be attributed to several factors, including incomplete reaction, product degradation, or losses during workup and purification.

  • Potential Causes & Solutions:

    • Incomplete Hydrolysis of the Intermediate: The reaction proceeds through the formation of an intermediate salt of 2-amino-3-fluorobenzoylformic acid, which is then hydrolyzed. Ensure the reaction goes to completion by monitoring via TLC.

    • Product Degradation via Decarboxylation: Anthranilic acids are susceptible to decarboxylation (loss of CO2) to form anilines, especially under harsh pH conditions or at elevated temperatures.[3][4][5] In this case, the formation of 2-fluoroaniline would be a potential byproduct. To mitigate this, perform the acidification step of the workup at a low temperature (e.g., using an ice bath) and avoid overly acidic conditions if possible.

    • Losses During Extraction: 2-amino-3-fluorobenzoic acid has some solubility in water. Ensure you are performing multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous phase.

    • Precipitation Issues: Carefully adjust the pH during the workup to the isoelectric point of 2-amino-3-fluorobenzoic acid to ensure maximum precipitation before filtration.

Q3: I am considering a Hofmann rearrangement of 3-fluorophthalimide as an alternative synthesis route. What are the potential byproducts I should be aware of?

A3: The Hofmann rearrangement is a classic method for converting amides to amines with one less carbon atom.[6][7] While effective, it can have side reactions.

  • Potential Byproducts and their Formation:

    • Urea Derivatives: The key intermediate in the Hofmann rearrangement is an isocyanate. If this intermediate reacts with the product amine (2-amino-3-fluorobenzoic acid or its corresponding amine if decarboxylation occurs), it can form urea byproducts.

    • Carbamates: If the reaction is carried out in an alcohol solvent, the isocyanate intermediate can be trapped to form a carbamate.[6]

    • Incomplete Reaction: Unreacted or partially reacted starting material (N-bromo-3-fluorophthalimide) can contaminate the final product.

    • Hydroxamic Acid Formation (less common): While the formation of a nitrene intermediate is generally not favored, under certain conditions, it could lead to the formation of hydroxamic acids, though this has not been widely observed.[6]

  • Mitigation Strategies:

    • Controlled Reaction Conditions: Careful control of temperature and stoichiometry of reagents is crucial.

    • Modern Modifications: Consider using modern variations of the Hofmann rearrangement, such as the electrooxidative Hofmann rearrangement, which can offer milder conditions and improved selectivity, potentially reducing byproduct formation.[8][9][10]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic Acid via Oxidative Cleavage of 7-Fluoroisatin

This protocol is based on established and reliable synthetic procedures.[1][11]

Materials:

  • 7-Fluoroisatin

  • 1 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • 3 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Charcoal (decolorizing)

Procedure:

  • In a three-necked round-bottomed flask equipped with a dropping funnel and a thermometer, dissolve 7-fluoroisatin (1.0 eq) in 1 M aqueous NaOH solution.

  • Cool the solution in an ice bath.

  • Slowly add 30% H₂O₂ solution (approx. 2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 40°C.

  • After the addition is complete, allow the reaction to stir for 1.5 hours, monitoring the consumption of the starting material by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with 3 M HCl to a pH of approximately 7.5.

  • Treat the solution with a small amount of decolorizing charcoal, stir for 10-15 minutes, and filter.

  • Further acidify the clear filtrate with 3 M HCl to a pH of 1-2 to precipitate the product.

  • Stir the resulting slurry in an ice bath for at least one hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Parameter Recommended Value Rationale
Temperature 30-40°CMinimizes thermal decomposition and tar formation.
H₂O₂ Addition DropwiseControls the exotherm and prevents localized over-oxidation.
Final pH 1-2Ensures complete protonation and precipitation of the product.

Visualizing the Process

Workflow for Oxidative Cleavage of 7-Fluoroisatin

cluster_0 Reaction cluster_1 Workup & Purification A Dissolve 7-Fluoroisatin in 1M NaOH B Cool to 0-5°C A->B C Dropwise addition of 30% H₂O₂ (T < 40°C) B->C D Stir for 1.5h (Monitor by TLC) C->D E Cool and acidify to pH ~7.5 with 3M HCl D->E Reaction Complete F Treat with Charcoal & Filter E->F G Acidify filtrate to pH 1-2 with 3M HCl F->G H Stir in ice bath (1h) G->H I Filter, Wash with cold H₂O, & Dry H->I J 2-Amino-3-fluorobenzoic Acid I->J Final Product

Caption: A step-by-step workflow for the synthesis of 2-amino-3-fluorobenzoic acid.

Potential Byproduct Formation Pathways

cluster_main Main Reaction Pathway cluster_side Side Reactions Start 7-Fluoroisatin Intermediate Intermediate Salt Start->Intermediate H₂O₂ / NaOH Tar Tar-like Polymers Start->Tar High Temp / Long Time Product 2-Amino-3-fluorobenzoic Acid Intermediate->Product Hydrolysis Decarboxylation 2-Fluoroaniline Product->Decarboxylation Heat / ΔpH

Caption: Key reaction pathways and potential side reactions in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid and Other Salicylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced structural modifications of established pharmacophores can unlock new therapeutic potential. Salicylic acid, a long-standing cornerstone of anti-inflammatory and analgesic medicine, continues to be a fertile ground for such innovation. The introduction of halogen atoms to the salicylate ring, for instance, can significantly modulate its biological activity, influencing its potency, selectivity, and pharmacokinetic profile.

This guide provides a comprehensive comparison of the biological activities of 3-Chloro-5-fluoro-2-hydroxybenzoic acid and other salient salicylic acid analogs. We will delve into their anti-inflammatory, analgesic, and anticancer properties, supported by experimental data and detailed protocols to empower your own research endeavors.

The Rationale for Halogenation: Enhancing the Salicylate Scaffold

The addition of electron-withdrawing groups like chlorine and fluorine to the salicylic acid backbone is a strategic medicinal chemistry approach. These modifications can alter the compound's acidity, lipophilicity, and electronic distribution, thereby influencing its interaction with biological targets. For example, halogenation can enhance binding affinity to enzymes like cyclooxygenases (COX) or influence pathways such as NF-κB, which is central to the inflammatory response.[1]

Comparative Biological Activities

While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential activities based on studies of structurally related halogenated salicylates. This compound is primarily recognized as a key intermediate in the synthesis of novel pharmaceuticals, particularly antimicrobial agents.[2] The presence of both chlorine and fluorine is anticipated to enhance its metabolic stability and bioavailability.[2]

Here, we compare the known activities of key salicylic acid analogs to provide a framework for evaluating this compound.

Table 1: Overview of Biological Activities of Salicylic Acid and its Halogenated Analogs

CompoundAnti-inflammatory ActivityAnalgesic ActivityAnticancer ActivityKey Mechanistic Insights
Salicylic Acid ModerateModerate[3]Induces apoptosis and ER stress in cancer cells[4][5]Inhibition of prostaglandin synthesis, modulation of NF-κB signaling[6][7]
Acetylsalicylic Acid (Aspirin) HighHigh[3]Well-documented anticancer properties[8]Irreversible inhibition of COX-1 and COX-2 enzymes[6]
5-Chlorosalicylic Acid Potent NF-κB inhibition (in amide form)[1]Documented use in synthesizing analgesics[9]Potential, as salicylanilides show anticancer effects[10]Used as a building block for anti-inflammatory drugs[9]
3-Chlorosalicylic Acid Used as an intermediate for anti-inflammatory drugs[11]Potential analgesic properties as a salicylic acid derivativeLimited data availableExhibits antimicrobial properties[11]
5-Fluorosalicylic Acid Used in the design of anti-inflammatory agents[4]Potential analgesic propertiesUsed as a building block for active pharmaceutical ingredients[12]Enhanced reactivity and biological activity due to fluorine[4]
This compound Predicted to have anti-inflammatory potentialPredicted to have analgesic potentialUndeterminedUsed as an intermediate in pharmaceutical synthesis[2]

Delving into the Mechanisms: Anti-inflammatory and Analgesic Actions

The primary mechanism of action for salicylic acid and its analogs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation and pain.[6] However, evidence also points to COX-independent mechanisms, such as the modulation of the NF-κB signaling pathway.[6]

The NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical regulator of inflammatory gene expression. Its inhibition is a key target for anti-inflammatory drug development.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Salicylate Analogs cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB IkB_NFkB IκB-NF-κB (Inactive) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->IkB IkB_NFkB->NFkB releases Proteasome Proteasome p_IkB->Proteasome degradation Salicylate Salicylate Analogs Salicylate->IKK inhibit DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) mRNA mRNA Genes->mRNA transcription Proteins Pro-inflammatory Proteins mRNA->Proteins translation Inflammation Inflammation Proteins->Inflammation MTT_Assay_Workflow start Start cell_culture Culture Cancer Cells (e.g., MCF-7, HeLa) start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_treatment Treat with Salicylate Analogs (Varying Concentrations) cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 3-4 hours (Viable cells form formazan) mtt_addition->formazan_formation solubilization Add Solubilization Solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure Absorbance (570 nm) solubilization->absorbance_reading data_analysis Calculate % Viability & Determine IC50 absorbance_reading->data_analysis end End data_analysis->end

References

A Comparative Structural Analysis of Ortho-Chloro- and Ortho-Fluorobenzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the nuanced structural variations of organic molecules can dictate their macroscopic properties and biological activities. Among the vast array of aromatic carboxylic acids, ortho-substituted benzoic acids present a fascinating case study in conformational isomerism and non-covalent interactions. This guide provides a detailed comparative analysis of the structural features of 2-chlorobenzoic acid and 2-fluorobenzoic acid, drawing upon experimental data from crystallographic and spectroscopic studies, alongside insights from computational chemistry. Understanding these subtle yet significant differences is paramount for researchers engaged in drug design, crystal engineering, and the development of advanced materials where precise molecular architecture is a prerequisite for function.

The "ortho effect," a term used to describe the anomalous influence of a substituent at the position adjacent to a reaction center on a benzene ring, is particularly relevant to these molecules.[1][2][3] This guide will delve into the structural underpinnings of this effect by examining bond lengths, bond angles, conformational preferences, and intermolecular interactions, providing a foundational understanding for scientists and drug development professionals.

Conformational Landscapes: The Predominance of the cis Conformer

Both 2-chlorobenzoic acid and 2-fluorobenzoic acid can, in principle, exist in multiple conformations due to the rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have elucidated the potential energy surfaces of these molecules, revealing the existence of low-energy cis and higher-energy trans conformers.[4][5]

In the cis conformation, the hydroxyl group of the carboxylic acid is oriented towards the ortho-substituent, while in the trans conformation, it points away. For both 2-chloro- and 2-fluorobenzoic acid, the cis conformers are found to be the most stable.[4][5] This preference can be attributed to a combination of stabilizing and destabilizing interactions.

The workflow for determining the conformational preference is outlined below:

G cluster_computational Computational Analysis cluster_experimental Experimental Verification start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft pes Potential Energy Surface Scan dft->pes minima Identify Energy Minima (Conformers) pes->minima ts Locate Transition States pes->ts energies Calculate Relative Energies and Rotational Barriers minima->energies ts->energies matrix_iso Matrix Isolation IR Spectroscopy energies->matrix_iso Compare with experimental spectra and populations nmr NMR Spectroscopy energies->nmr Correlate with observed chemical shifts xray X-ray Crystallography energies->xray Compare with solid-state structure synthesis Synthesis & Purification synthesis->matrix_iso synthesis->nmr synthesis->xray

Caption: Workflow for Conformational Analysis.

Spectroscopic Signatures: A Window into Molecular Structure

Spectroscopic techniques provide invaluable experimental data to probe the structural nuances of 2-chloro- and 2-fluorobenzoic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to the vibrational modes of the carboxylic acid group and the carbon-halogen bond. The O-H and C=O stretching frequencies are characteristic and can be influenced by intramolecular interactions.

Vibrational Mode2-Chlorobenzoic Acid (cm⁻¹)2-Fluorobenzoic Acid (cm⁻¹)Key Observations
O-H stretch~3000 (broad)~3000 (broad)Broadening due to intermolecular hydrogen bonding in the solid state.
C=O stretch~1680-1700~1690-1710The position can shift depending on the presence of dimers and intramolecular interactions.
C-Cl stretch~750-A characteristic band for the chlorinated compound.
C-F stretch-~1250A strong, characteristic band for the fluorinated compound.

Note: The exact frequencies can vary depending on the sampling method (e.g., solid, solution) and the presence of different conformers.

Matrix isolation infrared spectroscopy has been a powerful tool to study the individual conformers of these molecules at cryogenic temperatures.[4][5][6] These studies have confirmed the co-existence of multiple conformers and have allowed for the investigation of their interconversion. For 2-chlorobenzoic acid, UV irradiation can induce isomerization from the more stable cis conformers to the less stable trans forms, which can then be studied spectroscopically.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the nuclei in the molecule. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the halogen and the carboxylic acid group.

Nucleus2-Chlorobenzoic Acid (δ, ppm)2-Fluorobenzoic Acid (δ, ppm)
¹H (Carboxylic Acid)~13.0~12.5
¹³C (Carboxylic Acid)~166~165
¹³C (C-Cl)~132-
¹³C (C-F)-~162 (d, ¹JCF ≈ 250 Hz)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The large one-bond carbon-fluorine coupling constant (¹JCF) in the ¹³C NMR spectrum of 2-fluorobenzoic acid is a definitive signature of the C-F bond.

Crystallographic Analysis: The Solid-State Architecture

X-ray crystallography provides the most definitive picture of the molecular structure in the solid state. Analysis of the crystal structures of 2-chlorobenzoic acid and 2-fluorobenzoic acid reveals key differences in their packing and intermolecular interactions.

Structural Parameter2-Chlorobenzoic Acid2-Fluorobenzoic Acid
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
C-Cl Bond Length~1.74 Å-
C-F Bond Length-~1.36 Å
Intramolecular O-H···HalogenNot typically observed in the most stable conformerWeak or absent
Intermolecular InteractionsDimerization via hydrogen bonds between carboxylic acid groupsDimerization via hydrogen bonds between carboxylic acid groups

A significant feature of the crystal structures of many carboxylic acids, including these, is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties.

G cluster_dimer Carboxylic Acid Dimerization A Molecule A B Molecule B A->B O-H···O=C

Caption: Hydrogen-bonded dimer of benzoic acids.

The "Ortho Effect" and Acidity

The acidity of substituted benzoic acids is a classic topic in physical organic chemistry. The ortho halogen substituents in 2-chlorobenzoic acid and 2-fluorobenzoic acid increase their acidity compared to benzoic acid.

CompoundpKₐ
Benzoic Acid4.20
2-Chlorobenzoic Acid2.92
2-Fluorobenzoic Acid3.27

2-Chlorobenzoic acid is a stronger acid than 2-fluorobenzoic acid.[8] This is contrary to what might be expected based solely on the electronegativity of the halogens. This is a manifestation of the "ortho effect," where a combination of inductive effects, steric effects, and potential intramolecular hydrogen bonding in the conjugate base can influence acidity.[1][2][3] While intramolecular hydrogen bonding between the carboxylate and the ortho-substituent is often invoked to explain the increased acidity, detailed computational studies suggest that this interaction is not the dominant factor for these halo-substituted benzoic acids.[1][2][3] Instead, the through-space electrostatic interactions and steric effects that force the carboxylate group out of the plane of the benzene ring play a more significant role.

Experimental Protocols

Synthesis of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid can be synthesized by the oxidation of 2-chlorotoluene.[8][9]

Materials:

  • 2-chlorotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-chlorotoluene and a solution of sodium hydroxide.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with sulfuric acid to precipitate the 2-chlorobenzoic acid.

  • Collect the product by filtration, wash with cold water, and recrystallize from ethanol/water.

Synthesis of 2-Fluorobenzoic Acid

A common laboratory synthesis involves the diazotization of anthranilic acid (2-aminobenzoic acid) followed by a Schiemann reaction.

Materials:

  • Anthranilic acid

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄)

  • Distilled water

Procedure:

  • Dissolve anthranilic acid in dilute hydrochloric acid and cool the solution in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt.

  • To the cold diazonium salt solution, add cold fluoroboric acid to precipitate the diazonium fluoroborate.

  • Filter the precipitate, wash with cold water, and dry it.

  • Gently heat the dry diazonium fluoroborate to decompose it, yielding 2-fluorobenzoic acid, nitrogen gas, and boron trifluoride.

  • Purify the crude 2-fluorobenzoic acid by recrystallization.

Conclusion

The structural analysis of 2-chlorobenzoic acid and 2-fluorobenzoic acid reveals a complex interplay of conformational preferences, electronic effects, and intermolecular forces. While both molecules exhibit a preference for the cis conformation and form hydrogen-bonded dimers in the solid state, the nature of the halogen substituent leads to distinct differences in their spectroscopic properties, bond parameters, and acidity. A thorough understanding of these structural features, gained through a combination of computational and experimental techniques, is essential for predicting and controlling the behavior of these important chemical building blocks in various applications.

References

The Rising Threat of Antibiotic Resistance: A Comparative Analysis of 3-Hydroxybenzoic Acid Derivatives as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Phenolic compounds, widely distributed in plants, have long been recognized for their diverse biological activities, including potent antimicrobial properties. Among these, 3-hydroxybenzoic acid and its derivatives have emerged as a promising class of molecules with the potential to combat a range of pathogenic bacteria. This guide provides a comprehensive comparative analysis of the antibacterial activity of various 3-hydroxybenzoic acid derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.

The Antibacterial Potential of 3-Hydroxybenzoic Acid: A Molecular Overview

3-Hydroxybenzoic acid is a phenolic acid that serves as a versatile scaffold for the synthesis of numerous derivatives with enhanced biological activities.[1][2] The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene ring are crucial for its inherent antimicrobial properties. However, strategic modification of this core structure can lead to compounds with significantly improved potency and a broader spectrum of activity.

The primary mechanism by which phenolic compounds, including 3-hydroxybenzoic acid derivatives, exert their antibacterial effects is through the disruption of the bacterial cell membrane.[3][4] Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[5] Other proposed mechanisms include the inhibition of essential bacterial enzymes and the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components.[4][6]

Structure-Activity Relationship (SAR): Unlocking Potency Through Chemical Modification

The antibacterial efficacy of 3-hydroxybenzoic acid derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent antibacterial agents. Key structural modifications and their impact on activity are outlined below.

Esterification of the Carboxylic Acid Group

One of the most effective strategies to enhance the antibacterial activity of 3-hydroxybenzoic acid is through the esterification of its carboxylic acid group. This modification increases the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.[7] A clear trend has been observed where the antibacterial activity increases with the length of the alkyl chain of the ester.[7][8]

SAR_Esterification 3-HBA 3-Hydroxybenzoic Acid Methyl Methyl Ester (Lower Activity) 3-HBA->Methyl Esterification Ethyl Ethyl Ester Methyl->Ethyl Increasing Alkyl Chain Length & Lipophilicity Propyl Propyl Ester Ethyl->Propyl Butyl Butyl Ester (Higher Activity) Propyl->Butyl

Substitution on the Benzene Ring

The introduction of additional substituents on the aromatic ring can also modulate antibacterial activity. The position and nature of these substituents are critical. For instance, the presence of additional hydroxyl groups can enhance activity, as seen in dihydroxybenzoic acid derivatives.[9] The electronic effects of substituents, whether electron-donating or electron-withdrawing, also play a role in the overall potency.

Comparative Antibacterial Activity: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 3-hydroxybenzoic acid derivatives against common Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

DerivativeTest OrganismMIC (mM)Reference
3-Hydroxybenzoic acidEscherichia coli>10[9]
Methyl 3-hydroxybenzoateEscherichia coli~20[7]
Ethyl 3-hydroxybenzoateEscherichia coli~10[7]
Propyl 3-hydroxybenzoateEscherichia coli~5[7]
Butyl 3-hydroxybenzoateEscherichia coli~2.5[7]
3-Hydroxybenzoic acidStaphylococcus aureus>10[7]
Methyl 3-hydroxybenzoateStaphylococcus aureus~10[7]
Ethyl 3-hydroxybenzoateStaphylococcus aureus~5[7]
Propyl 3-hydroxybenzoateStaphylococcus aureus~2.5[7]
Butyl 3-hydroxybenzoateStaphylococcus aureus~1.2[7]

Note: The MIC values presented are approximate and can vary depending on the specific experimental conditions.

The data clearly illustrates the trend of increasing antibacterial activity with an increase in the alkyl chain length of the ester derivatives against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique for this purpose.[10][11]

Broth_Microdilution_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compounds start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (~1.5 x 10^8 CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (37°C for 16-20 hours) inoculate->incubate read_results Visually Assess for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Step-by-Step Methodology:
  • Preparation of Test Compounds: Prepare a stock solution of each 3-hydroxybenzoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).[11] The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11] Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including positive (broth and bacteria) and negative (broth only) control wells. The final volume in each well will be 100 µL.

  • Incubation: Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.[10]

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[12]

Conclusion and Future Directions

This comparative guide highlights the significant potential of 3-hydroxybenzoic acid derivatives as a valuable class of antibacterial agents. The structure-activity relationship studies clearly indicate that increasing the lipophilicity through esterification is a viable strategy for enhancing their potency. The provided experimental protocol for MIC determination offers a standardized method for the evaluation of these and other novel antimicrobial compounds.

Future research should focus on the synthesis and evaluation of a wider array of derivatives, including amides and hydrazides, to further explore the chemical space and identify compounds with improved activity and pharmacological properties.[13][14] Moreover, detailed mechanistic studies are warranted to fully elucidate the molecular targets of these compounds and to understand their potential for overcoming existing resistance mechanisms. The continued investigation of 3-hydroxybenzoic acid derivatives holds significant promise in the ongoing battle against infectious diseases.

References

A Guide to Spectroscopic Differentiation of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a final product's efficacy, safety, and patentability. Molecules like 3-Chloro-5-fluoro-2-hydroxybenzoic acid and its isomers, which possess identical molecular formulas but different substituent arrangements, can exhibit vastly different biological activities and physicochemical properties. Consequently, robust analytical methodologies for their unambiguous differentiation are indispensable.

This guide provides an in-depth comparative analysis of this compound and three of its constitutional isomers. We will explore how subtle shifts in the positions of the chloro, fluoro, and hydroxyl groups on the aromatic ring yield distinct and predictable signatures across several key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The analysis herein is built upon fundamental spectroscopic principles and data from related substituted aromatic systems, offering a predictive framework for researchers working on the synthesis and characterization of these or analogous compounds.

The Isomers in Focus

For this guide, we will compare the target molecule with three representative positional isomers. The structural variations provide a clear basis for illustrating key spectroscopic differentiators.

G cluster_0 Isomers for Spectroscopic Comparison A Target Compound: This compound B Isomer 1: 4-Chloro-5-fluoro-2-hydroxybenzoic acid C Isomer 2: 3-Chloro-4-fluoro-2-hydroxybenzoic acid D Isomer 3: 5-Chloro-3-fluoro-2-hydroxybenzoic acid G cluster_workflow General Analytical Workflow A Sample Preparation (Dissolution/Pelletizing) B Instrumental Analysis (NMR / FT-IR / MS) A->B C Data Acquisition (FID / Interferogram / Spectrum) B->C D Data Processing (FT / Baseline Correction) C->D E Spectral Interpretation & Isomer Identification D->E

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. In the context of 3-Chloro-5-fluoro-2-hydroxybenzoic acid, a key building block in the synthesis of various pharmaceuticals, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical techniques, grounded in scientific principles and practical field experience, to equip you with a robust strategy for purity determination.

The seemingly subtle differences in the purity of a starting material can have cascading effects on the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for a comprehensive understanding of your synthesized compound.

The Analytical Arsenal: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which to view the sample, with its own set of strengths and limitations. The judicious selection and combination of these techniques form a self-validating system for purity assessment.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), detection of non-volatile and thermally labile impurities.High sensitivity, excellent quantitative accuracy, and broad applicability.Requires method development, may not detect impurities that do not have a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities and structural information.High separation efficiency for volatile compounds, definitive identification through mass spectra.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.Qualitative indication of purity.Simple, rapid, and inexpensive.Not quantitative, susceptible to user error, and less informative for amorphous solids.

Deep Dive into Methodologies: Experimental Protocols and Rationale

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its precision and versatility. For this compound, a reversed-phase HPLC method is most appropriate.

Rationale for Method Selection: The polar nature of the carboxylic acid and hydroxyl groups, combined with the nonpolar aromatic ring, makes reversed-phase chromatography with a C18 column an ideal choice. The acidic nature of the analyte necessitates an acidified mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm, determined by UV-Vis spectral analysis of the compound.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Structural Fingerprint

¹H NMR provides an invaluable, atom-level view of the molecule, confirming its identity and revealing the presence of structurally similar impurities.

Rationale for Method Selection: ¹H NMR is a powerful tool for identifying and quantifying impurities, especially those that may be difficult to separate by chromatography. The integration of proton signals can be used for quantitative analysis (qNMR) against a certified internal standard.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents.

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample and the internal standard in the deuterated solvent.

Data Interpretation: The ¹H NMR spectrum of pure this compound should exhibit characteristic signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The presence of unexpected signals indicates impurities.[1][2] The purity can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Specific Impurities

While not directly applicable to the non-volatile this compound, GC-MS is crucial for identifying potential volatile impurities from the synthesis, such as residual solvents or starting materials.[3][4][5]

Rationale for Method Selection: The high resolving power of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes GC-MS the gold standard for volatile impurity analysis.[6]

Experimental Protocol:

  • Instrumentation: A GC-MS system.

  • Derivatization (if necessary): For less volatile impurities, derivatization to a more volatile ester (e.g., methyl ester) may be required.

  • Column: A polar capillary column (e.g., DB-WAX) is suitable for separating a range of potential impurities.

  • Injection: Headspace analysis is ideal for very volatile impurities like residual solvents.

  • Data Interpretation: The mass spectrum of each separated peak is compared to a library of known spectra (e.g., NIST) for identification.

Melting Point Analysis: A Classic, Yet Informative, Technique

The melting point is a fundamental physical property that can provide a quick and straightforward indication of purity. A pure crystalline solid will have a sharp melting point range (typically 0.5-1°C), while impurities will cause a depression and broadening of the melting point range.[7][8]

Rationale for Method Selection: This technique is valuable as a preliminary check of purity and can be used to monitor the progress of purification steps like recrystallization.[9]

Experimental Protocol:

  • Instrumentation: A melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

  • Procedure: The sample is heated at a slow, controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Data Interpretation: A narrow melting point range close to the literature value suggests high purity. A broad and depressed melting point indicates the presence of impurities.[10]

A Holistic Workflow for Purity Assessment

A robust purity assessment strategy integrates these techniques in a logical sequence.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_preliminary Preliminary Purity Check cluster_confirmation Structural Confirmation & Impurity ID cluster_quantification Quantitative Purity Determination cluster_final Final Purity Statement Synthesis Synthesized 3-Chloro-5-fluoro- 2-hydroxybenzoic acid Purification Recrystallization / Chromatography Synthesis->Purification MP Melting Point Analysis Purification->MP Quick Purity Check NMR ¹H NMR Spectroscopy Purification->NMR Structural Confirmation GCMS GC-MS (Volatile Impurities) Purification->GCMS Residual Solvents/Starting Materials HPLC HPLC-UV Purification->HPLC Primary Quantitative Analysis MP->NMR If melting range is broad Purity_Report Purity >99.5% (by HPLC) Structure Confirmed (by NMR) Melting Point: 188-190°C MP->Purity_Report NMR->HPLC Confirm Impurity Structures NMR->Purity_Report HPLC->Purity_Report

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of quantum chemical methods for the study of substituted benzoic acids. We will delve into the causality behind experimental and computational choices, ensuring a self-validating framework for your research. This guide is structured to provide not just procedural steps, but the scientific reasoning that underpins them, grounded in authoritative references.

The Significance of Substituted Benzoic Acids in Research and Drug Development

Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science. Their derivatives are found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The seemingly simple benzoic acid scaffold can be chemically modified with various substituents at the ortho, meta, and para positions of the benzene ring. These modifications dramatically alter the molecule's physicochemical properties, such as its acidity (pKa), solubility, and ability to interact with biological targets.[1]

The carboxylic acid group is a key hydrogen bond donor and acceptor, often playing a crucial role in the binding of a drug molecule to its target protein. The electronic and steric nature of the substituents on the aromatic ring fine-tunes the molecule's properties. For instance, electron-withdrawing groups generally increase the acidity of the carboxylic acid, while electron-donating groups decrease it.[2] This modulation of pKa is critical in drug design, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Quantum chemical calculations offer a powerful in-silico laboratory to predict and understand these properties before a molecule is ever synthesized. By accurately modeling the electronic structure of substituted benzoic acids, we can gain predictive insights into their behavior, accelerating the design and development of new molecules with desired functionalities.

Choosing the Right Tool for the Job: A Comparison of Computational Methods

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory, which encompasses both the electronic structure method and the basis set. For molecules like substituted benzoic acids, Density Functional Theory (DFT) has emerged as the workhorse due to its excellent balance of computational cost and accuracy.[3][4]

Density Functional Theory (DFT) Functionals: A Benchmarking Overview

DFT methods approximate the complex many-electron problem by calculating the electron density. The choice of the exchange-correlation functional within DFT is critical. Here, we compare some commonly used functionals for calculations on substituted benzoic acids.

DFT FunctionalTypeStrengthsConsiderations
B3LYP Hybrid GGAA widely used and well-benchmarked functional, often providing a good starting point for many organic molecules.[3][5]May not be the most accurate for systems with significant non-covalent interactions or for excited state properties.
M06-2X Hybrid Meta-GGAGenerally performs well for main-group thermochemistry, kinetics, and non-covalent interactions.[6]Can be more computationally expensive than B3LYP.
ωB97X-D Range-Separated Hybrid GGA with Dispersion CorrectionExcellent for systems where long-range interactions and dispersion forces are important. Often recommended for general-purpose applications.[4]The inclusion of dispersion correction is crucial for accurate results in many cases.
CAM-B3LYP Range-Separated Hybrid GGAParticularly well-suited for calculating excited state properties and charge-transfer excitations.[7]May not offer significant advantages over other functionals for ground-state property predictions of simple benzoic acids.
PBE0 Hybrid GGAA parameter-free hybrid functional that often performs well for a variety of properties.[6]Its performance can be system-dependent.

Recommendation: For general-purpose calculations of ground-state properties like geometries and pKa values of substituted benzoic acids, B3LYP and ωB97X-D are excellent choices. For studies involving non-covalent interactions or where higher accuracy is desired, M06-2X is a strong contender.

Basis Sets: The Building Blocks of Accuracy

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

Basis SetDescriptionStrengthsConsiderations
Pople Style (e.g., 6-31G(d,p), 6-311+G(d,p)) Split-valence basis sets with polarization and diffuse functions.Good balance of accuracy and computational cost for small to medium-sized organic molecules. The inclusion of polarization (d,p) and diffuse + functions is crucial for describing anions and hydrogen bonding accurately.[5]May not be sufficient for very high-accuracy calculations.
Dunning's Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) Systematically improvable basis sets.Designed to converge smoothly to the complete basis set limit, allowing for systematic error reduction. aug- indicates the addition of diffuse functions.[6]Can be computationally demanding, especially for larger molecules.
Karlsruhe "def2" (e.g., def2-SVP, def2-TZVP) Well-balanced basis sets for a wide range of elements.Offer a good compromise between accuracy and efficiency across the periodic table.[6]

Recommendation: For routine calculations on substituted benzoic acids, the 6-311+G(d,p) basis set provides a good balance of accuracy and computational efficiency. For high-accuracy benchmarking or studies where subtle electronic effects are critical, the aug-cc-pVTZ basis set is recommended.

A Practical Workflow for pKa Prediction

One of the most valuable properties to predict for substituted benzoic acids is their acidity (pKa). The following is a step-by-step protocol for calculating the pKa of a substituted benzoic acid using a thermodynamic cycle.

G cluster_gas Gas Phase cluster_solv Solvated Phase (Water) A_gas HA(g) B_gas A-(g) + H+(g) A_gas->B_gas ΔG°gas A_solv HA(aq) A_gas->A_solv ΔG°solv(HA) B_solv A-(aq) + H+(aq) B_gas->B_solv ΔG°solv(A-) + ΔG°solv(H+) A_solv->B_solv ΔG°aq G cluster_homo HOMO of Benzoate cluster_lumo LUMO of Benzoic Acid a Electron-rich regions (sites for electrophilic attack) b Electron-deficient regions (sites for nucleophilic attack) G cluster_esp Electrostatic Potential Map a Red (Negative Potential): - Oxygen atoms of the carboxylate group - Potential hydrogen bond acceptors b Blue (Positive Potential): - Acidic proton of the carboxyl group - Potential hydrogen bond donor

References

A Comparative Analysis of the Reactivity of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid and 3,5-dichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical intermediates and fine chemical synthesis, substituted salicylic acids serve as pivotal building blocks. Their inherent functionalities—a carboxylic acid and a hydroxyl group on an aromatic ring—offer a versatile platform for a myriad of chemical transformations. This guide provides an in-depth comparison of the reactivity of two halogenated salicylic acid derivatives: 3-Chloro-5-fluoro-2-hydroxybenzoic acid and 3,5-dichlorosalicylic acid. Understanding the nuanced differences in their chemical behavior is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel molecular entities.

This analysis is grounded in the fundamental principles of organic chemistry, considering the electronic and steric effects imparted by the halogen substituents on the aromatic ring. We will explore how these substitutions influence the acidity of the carboxylic and phenolic protons, the nucleophilicity of the phenoxide, and the susceptibility of the aromatic ring to electrophilic attack.

Physicochemical Properties: A Head-to-Head Comparison

A molecule's reactivity is intrinsically linked to its physical and chemical properties. The table below summarizes key parameters for this compound and 3,5-dichlorosalicylic acid, offering a quantitative foundation for our subsequent discussion.

PropertyThis compound3,5-dichlorosalicylic acid
Molecular Formula C₇H₄ClFO₃[1]C₇H₄Cl₂O₃[2]
Molecular Weight 190.56 g/mol [1]207.01 g/mol [2]
CAS Number 4068-62-6[1]320-72-9[2]
Melting Point Not readily available220-222 °C
pKa (Predicted) Not readily available1.99 ± 0.14[3]
LogP 1.88[1]2.40[4]

Electronic Effects: The Driving Force of Reactivity

The reactivity of these two molecules is primarily dictated by the inductive and resonance effects of the halogen substituents. Both chlorine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect.

In 3,5-dichlorosalicylic acid , the two chlorine atoms at the meta positions relative to each other significantly withdraw electron density from the aromatic ring. This electron withdrawal has several key consequences:

  • Increased Acidity: The electron-withdrawing nature of the chlorine atoms stabilizes the carboxylate and phenoxide anions formed upon deprotonation, thereby increasing the acidity of both the carboxylic acid and the phenolic hydroxyl group. The predicted pKa of 1.99 for the carboxylic acid is indicative of this enhanced acidity.[3]

  • Deactivation of the Aromatic Ring: The strong inductive withdrawal of electrons deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr) reactions.[5]

In This compound , the situation is more complex due to the presence of two different halogens.

  • Fluorine's Influence: Fluorine is the most electronegative element, leading to a very strong inductive effect. However, its smaller size and the better energy match between its 2p orbitals and the carbon 2p orbitals of the benzene ring allow for a more significant +R effect compared to chlorine.

  • Combined Effects: The combined -I effects of both chlorine and fluorine will strongly acidify the carboxylic acid and phenolic protons, likely making it a stronger acid than 3,5-dichlorosalicylic acid. The deactivation of the ring towards electrophilic substitution is also expected to be substantial.

G cluster_0 This compound cluster_1 3,5-dichlorosalicylic acid a Aromatic Ring Cl_a Cl (-I > +R) a->Cl_a C3 F_a F (-I > +R, stronger -I) a->F_a C5 OH_a OH (+R > -I) a->OH_a C2 COOH_a COOH (-I, -R) a->COOH_a C1 b Aromatic Ring Cl1_b Cl (-I > +R) b->Cl1_b C3 Cl2_b Cl (-I > +R) b->Cl2_b C5 OH_b OH (+R > -I) b->OH_b C2 COOH_b COOH (-I, -R) b->COOH_b C1

Caption: Electronic effects of substituents on the aromatic rings.

Comparative Reactivity in Key Transformations

Let's consider how these electronic differences would manifest in common synthetic transformations.

Esterification of the Carboxylic Acid

Esterification of salicylic acid derivatives can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions.[6][7] The reactivity in this case is primarily influenced by the steric hindrance around the carboxylic acid and the electrophilicity of the carbonyl carbon.

  • 3,5-dichlorosalicylic acid: The chlorine atom at the 3-position introduces some steric hindrance.

  • This compound: The chlorine at the 3-position presents similar steric hindrance. The fluorine at the 5-position is smaller than chlorine and will have a lesser steric impact.

The electronic effects of the halogens will increase the electrophilicity of the carbonyl carbon in both molecules, making them more susceptible to nucleophilic attack by an alcohol. Given fluorine's stronger inductive effect, the carbonyl carbon of this compound might be slightly more electrophilic. However, the steric environment is likely to be a more dominant factor.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can act as a nucleophile, for example, in Williamson ether synthesis or acylation reactions. The nucleophilicity of the corresponding phenoxide is a key determinant of reactivity.

  • The strong electron-withdrawing effects of the halogens in both molecules will decrease the electron density on the phenolic oxygen, thereby reducing the nucleophilicity of the phenoxide.

  • Due to the stronger combined inductive effect of chlorine and fluorine, it is anticipated that the phenoxide of This compound will be less nucleophilic than that of 3,5-dichlorosalicylic acid .

Electrophilic Aromatic Substitution

As previously discussed, the halogen substituents strongly deactivate the aromatic ring towards electrophilic attack.[5][8] The hydroxyl and carboxylic acid groups also influence the regioselectivity of such reactions. The hydroxyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.

For both molecules, the positions ortho and para to the activating hydroxyl group are already substituted or sterically hindered. Any further electrophilic substitution would be challenging and likely require harsh reaction conditions. The deactivating effect is expected to be more pronounced in This compound due to the superior electron-withdrawing ability of fluorine.

Experimental Protocol: Comparative Esterification

To empirically compare the reactivity of these two compounds, a parallel esterification experiment can be conducted. This protocol outlines a general procedure for the synthesis of the methyl esters.

G start Start: Parallel Reaction Setup reactants Reactant A: this compound Reactant B: 3,5-dichlorosalicylic acid start->reactants add_methanol Add Methanol (Excess) reactants->add_methanol add_catalyst Add H₂SO₄ (catalytic) add_methanol->add_catalyst reflux Reflux at 65°C add_catalyst->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Aqueous Workup (NaHCO₃ wash) monitor->workup extract Extract with Ethyl Acetate workup->extract dry Dry (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Products (NMR, IR, MS) purify->characterize end End: Compare Yields & Reaction Times characterize->end

Caption: Workflow for comparative esterification.

Materials:

  • This compound

  • 3,5-dichlorosalicylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 1.0 mmol) of this compound and 3,5-dichlorosalicylic acid.

  • Reagent Addition: To each flask, add a significant excess of anhydrous methanol (e.g., 10 mL).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to each flask.

  • Reaction: Heat the reaction mixtures to reflux (approximately 65°C) and monitor the progress of the reactions over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reactions are complete (or after a set time for comparison), cool the flasks to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product yields and purity. If necessary, purify the products by column chromatography. The reaction rates can be compared by analyzing the consumption of starting material and the formation of the product at different time points.

Conclusion

References

A Comparative Guide to the Efficacy of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid as a Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the strategic selection of precursor molecules is of paramount importance. This guide provides an in-depth technical comparison of the efficacy of 3-Chloro-5-fluoro-2-hydroxybenzoic acid as a versatile precursor for the synthesis of three prominent classes of antimicrobial compounds: benzimidazoles, benzoxazoles, and quinolones. Through a detailed examination of synthetic pathways, supported by experimental data and a comparative analysis with an alternative precursor, p-anisic acid, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Advantage of this compound

This compound, a halogenated derivative of salicylic acid, presents a unique structural scaffold for the development of potent antimicrobial agents. The presence of chlorine and fluorine atoms can significantly enhance the biological activity of the resulting compounds. Halogens are known to increase lipophilicity, which can improve cell membrane penetration, and can also participate in halogen bonding, a non-covalent interaction that can enhance drug-target binding affinity. The hydroxyl and carboxylic acid moieties offer multiple reaction sites for chemical modification and cyclization, making it a versatile starting material for the synthesis of diverse heterocyclic systems.

Synthetic Pathways: From Precursor to Potent Antimicrobials

The transformation of this compound into key intermediates for the synthesis of benzimidazoles, benzoxazoles, and quinolones is a critical first step. The following sections outline plausible synthetic routes, emphasizing the causality behind the experimental choices.

Synthesis of Benzimidazole and Benzoxazole Precursors

The synthesis of benzimidazoles and benzoxazoles from this compound necessitates its conversion into substituted o-phenylenediamines and o-aminophenols, respectively. A common strategy involves nitration followed by reduction.

Experimental Protocol: Synthesis of 2-amino-4-chloro-6-fluorophenol

  • Nitration: this compound is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 3-chloro-5-fluoro-2-hydroxy-6-nitrobenzoic acid. The reaction is typically carried out at low temperatures to control the regioselectivity and prevent side reactions.

  • Reduction: The nitro group is then reduced to an amino group. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is highly efficient and selective. Alternatively, chemical reducing agents like tin(II) chloride in hydrochloric acid can be used.

  • Decarboxylation (if necessary): Depending on the subsequent cyclization reaction, the carboxylic acid group might be removed. This can be achieved through heating in a high-boiling solvent.

  • Cyclization with a Carboxylic Acid Derivative: The resulting 2-amino-4-chloro-6-fluorophenol can then be condensed with a suitable carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation, or an acid chloride) to form the benzoxazole ring. For benzimidazole synthesis, a similar strategy would be employed starting from a suitable diamine precursor.

G Precursor 3-Chloro-5-fluoro- 2-hydroxybenzoic acid Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Nitro_Intermediate Nitro-derivative Nitration->Nitro_Intermediate Reduction Reduction (e.g., H2/Pd-C) Nitro_Intermediate->Reduction Amino_Phenol 2-Amino-4-chloro- 6-fluorophenol Reduction->Amino_Phenol Cyclization_Benzoxazole Cyclization with R-COOH or derivative Amino_Phenol->Cyclization_Benzoxazole Benzoxazole Substituted Benzoxazole Cyclization_Benzoxazole->Benzoxazole

Synthesis of Quinolone Core Structure

Fluoroquinolones are a major class of synthetic antibiotics.[1] The synthesis of a quinolone core from a substituted benzoic acid is a well-established process, often involving a Gould-Jacobs reaction or a variation thereof.[2]

Experimental Protocol: Synthesis of a Quinolone Core

  • Activation: The carboxylic acid of this compound is typically converted to a more reactive derivative, such as an acid chloride or an ester.

  • Condensation: The activated precursor is then condensed with an amine, often an aniline derivative, to form an enamine.

  • Cyclization: The enamine undergoes thermal or acid-catalyzed cyclization to form the quinolone ring system. The presence of the halogen and hydroxyl groups on the starting material will influence the electronic properties of the ring and thus the cyclization conditions required.

G Precursor 3-Chloro-5-fluoro- 2-hydroxybenzoic acid Activation Activation (e.g., SOCl2) Precursor->Activation Acid_Chloride Acid Chloride Activation->Acid_Chloride Condensation Condensation with Aniline derivative Acid_Chloride->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Cyclization (e.g., Heat) Enamine->Cyclization Quinolone Quinolone Core Cyclization->Quinolone

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The true measure of a precursor's value lies in the biological activity of its derivatives. This section presents a comparative analysis of the antimicrobial efficacy of benzimidazoles, benzoxazoles, and quinolones, with a focus on their activity against common and clinically relevant pathogens, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism.

Efficacy of Derivatives from Halogenated Precursors

The following table summarizes representative MIC values for antimicrobial agents structurally related to derivatives of this compound. It is important to note that direct synthesis from this specific precursor may not be reported in all cases; however, the data for structurally analogous compounds provide a strong indication of potential efficacy.

Antimicrobial ClassDerivative TypeEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Reference
Benzimidazole Halogenated 2-arylbenzimidazoles2 - 640.03 - 16[3][4][5]
Benzoxazole Halogenated 2-arylbenzoxazoles0.039 - >12816 - 128[6][7][8]
Fluoroquinolone Ciprofloxacin, Levofloxacin0.013 - 0.080.6 - 1.172[9][10]

Analysis of Efficacy:

  • Fluoroquinolones consistently demonstrate the highest potency against both E. coli and S. aureus, with MIC values often in the sub-µg/mL range. This is attributed to their well-established mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1]

  • Benzimidazoles exhibit a broad range of activity. Halogenated derivatives, in particular, show promising efficacy, especially against S. aureus, with some compounds reaching low µg/mL MIC values. Their mechanism of action is believed to involve the disruption of various cellular processes, including microtubule synthesis and nucleic acid synthesis.[11]

  • Benzoxazoles , while structurally similar to benzimidazoles, generally show more moderate to good activity. The replacement of the nitrogen atom in the five-membered ring with an oxygen atom can affect the molecule's electronic properties and hydrogen bonding capacity, which in turn influences its interaction with biological targets.

Comparative Precursor: p-Anisic Acid

To provide a broader context, we will now compare the potential of this compound with that of a structurally different precursor, p-anisic acid (4-methoxybenzoic acid). p-Anisic acid is a naturally occurring compound with known antimicrobial properties.[12][13][14][15]

Antimicrobial ClassDerivative TypeEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Reference
Benzimidazole 2-(4-methoxyphenyl)benzimidazole>100>100(General observation from literature)
Benzoxazole 2-(4-methoxyphenyl)benzoxazole>100>100(General observation from literature)
Other Esters and Schiff bases of p-anisic acidModerate activityModerate activity[16]

Comparative Analysis:

Derivatives synthesized from p-anisic acid generally exhibit lower antimicrobial potency compared to those derived from the halogenated precursor. This highlights the significant contribution of the chloro and fluoro substituents in enhancing the antimicrobial activity of the final compounds. The methoxy group in p-anisic acid, while contributing to some biological activity, does not appear to be as effective as halogens in driving high potency against these bacterial strains.

Structure-Activity Relationship (SAR) and the Principle of Bioisosterism

The observed differences in the antimicrobial efficacy of benzimidazoles, benzoxazoles, and quinolones derived from a common precursor can be rationalized through the principles of Structure-Activity Relationship (SAR) and bioisosterism.

  • SAR: The specific nature and position of substituents on the heterocyclic core play a crucial role in determining the antimicrobial activity. For instance, in benzimidazoles, halogen substitution on the benzene ring often enhances activity. The nature of the substituent at the 2-position is also critical for target interaction.

  • Bioisosterism: Benzimidazoles and benzoxazoles can be considered bioisosteres, where a nitrogen atom in the imidazole ring is replaced by an oxygen atom in the oxazole ring. This seemingly small change can significantly impact the compound's physicochemical properties, such as its pKa and hydrogen bonding capabilities, leading to different biological activities. The comparison between these two classes of compounds provides a classic example of how bioisosteric replacement can be used to modulate the pharmacological profile of a lead compound.

G cluster_0 Bioisosteric Relationship cluster_1 Impact on Properties Benzimidazole Benzimidazole (-NH-) Benzoxazole Benzoxazole (-O-) Benzimidazole->Benzoxazole Bioisosteric Replacement Properties Altered Physicochemical Properties (pKa, H-bonding) Benzoxazole->Properties Activity Differential Antimicrobial Activity Properties->Activity

Conclusion and Future Perspectives

This comparative guide demonstrates the significant potential of this compound as a precursor for the development of novel antimicrobial agents. The presence of halogen atoms in this precursor appears to be a key determinant for achieving high potency in the resulting benzimidazole, benzoxazole, and quinolone derivatives.

  • Quinolones derived from this precursor are predicted to exhibit the highest potency, building upon the well-established efficacy of fluoroquinolones.

  • Benzimidazoles represent a highly promising class, with the potential for potent and broad-spectrum activity, particularly with further optimization of substituents.

  • Benzoxazoles , as bioisosteres of benzimidazoles, offer an alternative scaffold that may provide advantages in terms of safety or pharmacokinetic profiles, even if the intrinsic potency is sometimes lower.

The comparative analysis with p-anisic acid underscores the strategic importance of precursor selection in antimicrobial drug discovery. Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of compounds derived from this compound to fully exploit its potential in the fight against antimicrobial resistance. The detailed experimental protocols provided herein offer a solid foundation for such endeavors.

References

A Comparative Guide to the Environmental Impact of Fluorinated vs. Chlorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated benzoic acids are fundamental scaffolds in modern chemistry, underpinning the development of numerous pharmaceuticals, agrochemicals, and specialty materials. The introduction of a halogen atom—typically chlorine or fluorine—onto the benzoic acid ring dramatically alters the molecule's physicochemical properties, influencing its efficacy, metabolism, and, critically, its environmental footprint. As regulatory scrutiny and environmental stewardship become increasingly integral to the chemical and pharmaceutical industries, a nuanced understanding of how specific halogen substitutions dictate a compound's environmental fate is paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of the environmental impacts of fluorinated and chlorinated benzoic acid derivatives. Moving beyond simplistic classifications, we will dissect the core chemical differences between these two classes of compounds and explore how these differences manifest in their persistence, bioaccumulation potential, and toxicity. By synthesizing experimental data and elucidating the mechanisms behind their environmental behavior, this document aims to equip scientists with the critical insights needed for sustainable chemical design and informed risk assessment.

The Decisive Role of the Carbon-Halogen Bond

At the heart of the environmental differences between these derivatives lies the distinct nature of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds.

  • Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol), significantly stronger than the C-Cl bond (~346 kJ/mol). This exceptional stability is a primary reason for the high persistence of many organofluorine compounds.

  • Electronegativity and Polarity: Fluorine is the most electronegative element, creating a highly polarized C-F bond. While chlorine is also electronegative, the C-Cl bond is less polar. This polarity influences interactions with biological macromolecules and susceptibility to enzymatic attack.

  • Atomic Size: The fluorine atom is only slightly larger than a hydrogen atom, allowing fluorinated molecules to sometimes act as "mimics" of their non-halogenated counterparts in biological systems. Chlorine is considerably larger, creating more significant steric hindrance.

These fundamental properties dictate how each class of compound behaves in the environment, influencing its susceptibility to degradation, its tendency to accumulate in organisms, and its potential to exert toxic effects.

Persistence and Biodegradation: A Tale of Two Halogens

A chemical's persistence is a measure of how long it remains in the environment before being broken down. Biodegradation by microorganisms is a primary route of degradation for many organic pollutants.

Biodegradation of Chlorinated Benzoic Acids (CBAs)

Microbial degradation of CBAs is relatively well-documented. Bacteria have evolved various enzymatic pathways to cleave the C-Cl bond and mineralize the aromatic ring.

  • Aerobic Pathways: A common initial step involves dioxygenase enzymes, which hydroxylate the aromatic ring to form chlorocatechols.[1][2] The ring is then cleaved, typically via an ortho or meta pathway, before the chlorine is removed.[1][2][3] The position of the chlorine substituent significantly impacts degradability; for instance, some studies show degradation rates in the order of 3-CBA > 2-CBA > 4-CBA.[1]

  • Anaerobic Pathways: Under anaerobic conditions, the primary degradation step is often reductive dehalogenation, where the chlorine atom is removed and replaced by a hydrogen atom, followed by the breakdown of the resulting benzoic acid.[4]

Several bacterial species, including those from the genera Aeromonas, Pseudomonas, and Cupriavidus, are known to degrade various CBA isomers.[1][3][5] However, some CBAs can be classified as persistent organic pollutants (POPs) due to their resistance to degradation and potential to bioaccumulate.[6]

Biodegradation of Fluorinated Benzoic Acids (FBAs)

The formidable strength of the C-F bond presents a significant challenge for microbial enzymes, generally rendering FBAs more persistent than their chlorinated analogs.

  • Degradation Pathways: While more limited, microbial degradation of FBAs does occur. Some pathways proceed through an initial dioxygenation to form fluorocatechols.[7][8] However, this can lead to the formation of "dead-end" metabolites, such as 2-fluoro-cis,cis-muconic acid, which halt the degradation process.[8][9] An alternative pathway has been identified in some bacteria, involving a hydrolytic dehalogenation that replaces fluorine with a hydroxyl group, forming 4-hydroxybenzoate, which can then enter standard metabolic pathways.[7][10]

  • Defluorination Challenge: The enzymatic cleavage of the C-F bond is the rate-limiting step and is energetically demanding. Only specialized microorganisms, such as certain Alcaligenes and Aureobacterium species, have been shown to utilize FBAs as a sole carbon source.[7]

Comparative Analysis

The general consensus, grounded in chemical principles and experimental observation, is that fluorinated benzoic acids exhibit higher environmental persistence than their chlorinated counterparts. The stability of the C-F bond makes them inherently more resistant to both microbial and abiotic degradation.

Biodegradation_Initiation cluster_CBA Chlorinated Benzoic Acid (CBA) Pathway cluster_FBA Fluorinated Benzoic Acid (FBA) Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 CBA Chlorobenzoic Acid Dioxygenase_C Dioxygenase CBA->Dioxygenase_C Hydroxylation Chlorocatechol Chlorocatechol Dioxygenase_C->Chlorocatechol RingCleavage_C Ring Cleavage Chlorocatechol->RingCleavage_C Further Degradation FBA Fluorobenzoic Acid Dioxygenase_F Dioxygenase FBA->Dioxygenase_F Hydroxylation Hydrolase Hydrolytic Dehalogenase FBA->Hydrolase Defluorination Fluorocatechol Fluorocatechol Dioxygenase_F->Fluorocatechol DeadEnd Dead-End Metabolite (e.g., Fluoromuconic Acid) Fluorocatechol->DeadEnd Hydroxybenzoate 4-Hydroxybenzoate Hydrolase->Hydroxybenzoate RingCleavage_F Ring Cleavage Hydroxybenzoate->RingCleavage_F Further Degradation

Figure 1: Contrasting initial steps in the microbial degradation pathways for chlorinated and fluorinated benzoic acids.

Bioaccumulation Potential

Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. It is a critical concern for persistent chemicals, as it can lead to biomagnification up the food chain. A key predictor of bioaccumulation potential is the octanol-water partition coefficient (K_ow), expressed as Log K_ow. A higher Log K_ow value indicates greater lipophilicity ("fat-loving") and a higher tendency to accumulate in fatty tissues.[11][12] Chemicals with very high Log K_ow values (e.g., >4.5) are of greater concern for bioaccumulation.[12]

CompoundIsomerLog K_ow (Experimental)Bioaccumulation Potential
Fluorobenzoic Acid 2-fluoro1.76Low
3-fluoro1.83Low
4-fluoro1.68Low
Chlorobenzoic Acid 2-chloro2.05Low to Moderate
3-chloro2.68[13]Moderate
4-chloro2.65Moderate
Data sourced from publicly available chemical databases. Log K_ow values can vary slightly between sources.
Comparative Analysis

Based on the Log K_ow values, chlorinated benzoic acids generally exhibit higher lipophilicity than their fluorinated analogs. This suggests a greater intrinsic potential for CBAs to partition into organic matter and bioaccumulate in organisms compared to FBAs. While the Log K_ow values for the monochlorinated isomers are below the typical high-concern threshold of 4.5, their greater persistence relative to non-halogenated benzoic acid, combined with this moderate lipophilicity, makes them candidates for monitoring. The lower Log K_ow values of the FBAs suggest a lower driving force for bioaccumulation.

However, it is crucial to remember that bioaccumulation is a function of both uptake and elimination. The high persistence of FBAs could potentially lead to accumulation over long exposure periods, even with a lower partition coefficient.

Ecotoxicity Profile

Ecotoxicity assesses the harmful effects of a substance on organisms in the environment. Aquatic toxicity is a primary focus, as water bodies are often the ultimate sinks for chemical contaminants.

Aquatic Toxicity

Acute aquatic toxicity is often measured as the concentration that is lethal to 50% of a test population (LC50) or causes an effect (e.g., immobilization) in 50% of the population (EC50) over a short period (e.g., 48 or 96 hours).

  • Chlorinated Benzoic Acids: Studies have shown that CBAs can be toxic to aquatic organisms. One study on the subchronic oral intake of various benzoic acid derivatives in rats found that 4-chlorobenzoic acid exhibited the most pronounced organotoxic effect, primarily impacting the hepatorenal system.[14] A machine learning model also predicted that halogenation of benzoic acid, including chlorination, could increase hepatotoxicity.[15]

  • Fluorinated Benzoic Acids: Data on FBA ecotoxicity is less abundant than for other fluorinated compounds like perfluorinated carboxylic acids (PFCAs). However, studies on these related compounds provide crucial insights. For many fluorinated acids, toxicity increases with the length of the fluorocarbon chain.[16][17] Importantly, degradation intermediates of some fluorinated compounds have been found to be significantly more toxic than the parent compounds or the final degradation products (PFCAs).[16][17] Furthermore, the liberated fluoride ion (F⁻) itself has known aquatic toxicity, which is dependent on water chemistry; its effects are more pronounced in soft water with low chloride content.[18][19]

Comparative Toxicity Data
CompoundTest OrganismEndpoint (48h EC50)ToxicityReference
Benzoic Acid (parent)Daphnia magna7.0 mmol/L (~855 mg/L)Very Low[20]
Monohalogenated Derivatives Daphnia magnaReported to be ~2 orders of magnitude more toxic than parent benzoic acidModerate[20]

Direct, side-by-side EC50 values for all isomers are not consistently available in the literature. The reference indicates that monohalogenated derivatives are significantly more toxic than the parent compound.

Comparative Analysis

While quantitative data is sparse for a direct comparison, the available information suggests that both classes of compounds pose a greater toxicological risk than non-halogenated benzoic acid. Chlorinated benzoic acids have demonstrated organotoxicity.[14] For fluorinated benzoic acids, a primary concern is the potential for highly toxic degradation intermediates and the release of fluoride ions into sensitive aquatic environments.[16][17][18] Without more direct comparative studies, it is difficult to definitively state which class is more acutely toxic; however, the potential for forming more toxic byproducts from FBA degradation warrants significant consideration in any risk assessment.

Experimental Protocols for Environmental Assessment

To ensure data is comparable and reliable, standardized testing methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used.

Protocol 1: Ready Biodegradability - OECD 301D (Closed Bottle Test)

This test assesses whether a substance is "readily biodegradable," meaning it is likely to undergo rapid and ultimate degradation in the environment.[5][6]

Objective: To determine the biodegradability of a soluble test substance by measuring oxygen consumption over 28 days.

Methodology:

  • Preparation: A defined concentration of the test substance (typically 2-5 mg/L) is added to a mineral medium inoculated with a small number of microorganisms from a source like sewage treatment plant effluent.[21]

  • Incubation: The solution is dispensed into airtight bottles, completely filling them to exclude air. A blank control (inoculum only), a reference control (a readily biodegradable substance like sodium benzoate), and a toxicity control (test substance + reference substance) are run in parallel.

  • Measurement: Bottles are incubated in the dark at a constant temperature (20±1 °C) for 28 days.[21] The dissolved oxygen concentration is measured at the start and at regular intervals.

  • Calculation: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the Theoretical Oxygen Demand (ThOD) of the substance.

  • Pass Criterion: The substance is considered readily biodegradable if it reaches >60% degradation within a "10-day window" during the 28-day test.[21]

Figure 2: Experimental workflow for the OECD 301D Closed Bottle Test for ready biodegradability.
Protocol 2: Aquatic Toxicity - OECD 202 (Daphnia sp. Acute Immobilisation Test)

This is a standard test to determine the acute toxicity of a substance to freshwater invertebrates.[1][2]

Objective: To determine the EC50 of a test substance, which is the concentration that immobilizes 50% of the Daphnia population after 48 hours.

Methodology:

  • Test Organisms: Juvenile Daphnia magna less than 24 hours old are used.[2][3]

  • Exposure: Groups of daphnids (e.g., 5 daphnids per vessel, with 4 replicate vessels) are exposed to at least five geometrically spaced concentrations of the test substance for 48 hours.[7][9] A control group with no test substance is included.

  • Conditions: The test is conducted under controlled temperature (20±2 °C) and lighting conditions (e.g., 16h light/8h dark).[1] The daphnids are not fed during the test.[1]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the vessel.[1][3]

  • Analysis: The 48-hour EC50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Summary and Conclusion

FeatureFluorinated Benzoic Acid DerivativesChlorinated Benzoic Acid DerivativesEnvironmental Concern
Persistence High. The C-F bond is exceptionally strong and resistant to microbial degradation.Moderate to High. The C-Cl bond is more susceptible to microbial attack, but many CBAs are still persistent.Fluorinated derivatives are generally more persistent.
Bioaccumulation Low to Moderate. Lower Log K_ow values suggest a lower intrinsic potential to bioaccumulate.Moderate. Higher Log K_ow values suggest a greater potential to partition into fatty tissues.Chlorinated derivatives show a higher potential based on lipophilicity.
Toxicity Moderate. Key concerns are the potential formation of highly toxic intermediates and the release of toxic fluoride ions.Moderate. Known to cause organotoxicity; often regulated as part of the broader class of organochlorine pollutants.Both are of concern. The risk from FBA intermediates is a significant data gap.
Final Verdict

Neither class of compound is environmentally benign, but they present different risk profiles.

  • Chlorinated benzoic acid derivatives pose a more "traditional" environmental risk profile, characterized by moderate persistence, a greater tendency to bioaccumulate based on lipophilicity, and established toxicity. Their behavior aligns with many well-studied organochlorine pollutants.

  • Fluorinated benzoic acid derivatives represent a more modern environmental challenge. Their primary concern is extreme persistence due to the strength of the C-F bond. While their potential for bioaccumulation may seem lower based on Log K_ow, their long residence time in the environment increases exposure risk. Furthermore, the potential for their degradation pathways to generate metabolites that are more toxic than the parent compound is a critical and under-researched area that warrants significant caution.

For researchers and drug development professionals, this means that substituting chlorine with fluorine is not an automatic environmental improvement. While it may alter a drug's metabolic profile favorably in a patient, it likely creates a more persistent entity in the environment. A holistic, lifecycle approach to chemical design is essential, prioritizing not only function but also ultimate degradability to minimize long-term environmental consequences. Future research should focus on direct comparative studies and elucidating the degradation pathways and intermediate toxicities of novel fluorinated compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS No: 4068-62-6), moving beyond mere compliance to foster a culture of intrinsic safety in your laboratory.

Foundational Knowledge: Hazard Profile and Risk Assessment

This compound is a halogenated aromatic carboxylic acid. Its chemical structure dictates its reactivity and, consequently, its hazard profile.[1] Understanding these hazards is the first step in mitigating risk. The compound is classified under the Globally Harmonized System (GHS) with several key hazards that demand respect and careful handling.[2]

Table 1: GHS Hazard Classification for this compound | Hazard Class | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |

alt text
| Warning | H302: Harmful if swallowed[2] | | Skin Corrosion/Irritation |
alt text
| Warning | H315: Causes skin irritation[2][3] | | Serious Eye Damage/Irritation |
alt text
| Danger | H318: Causes serious eye damage[2] | | Specific Target Organ Toxicity |
alt text
| Warning | H335: May cause respiratory irritation[2][3][4] |

Expert Insight: The primary risks associated with this compound are direct contact and inhalation of dust particles. The "serious eye damage" classification is particularly critical; it signifies a risk of irreversible injury, making the use of appropriate eye protection non-negotiable.

Proactive Safety: Required Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensuring a complete barrier between you and the chemical is paramount. All handling of this solid compound should occur within a certified chemical fume hood to mitigate inhalation risks.[5]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves, inspected before use. Prevents skin contact and irritation. Proper glove removal technique is essential to avoid contaminating skin.[4]
Eye Protection Safety glasses with side shields or, preferably, chemical splash goggles.[3] Protects against dust particles and potential splashes, addressing the "serious eye damage" hazard.[2]
Body Protection A standard laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory Protection | Not typically required when handled within a fume hood.[6] | A fume hood provides adequate ventilation to control exposure to dust.[3] |

The Disposal Workflow: Segregation is Key

The single most important decision in this disposal process is correct waste segregation. Because this compound contains both chlorine and fluorine, it is classified as a halogenated organic compound .[5][7] It must never be mixed with non-halogenated waste.

Why is this critical? Halogenated wastes require specific disposal protocols, typically high-temperature incineration, to ensure the complete destruction of the compounds and prevent the formation of highly toxic byproducts such as dioxins and furans.[8] Mixing waste streams leads to costly and complex disposal challenges for your institution's Environmental Health & Safety (EHS) department.[5]

The following workflow provides a clear decision-making path for all waste generated from work with this compound.

G start Generate Waste (Solid or Liquid) check_contam Is the waste 3-Chloro-5-fluoro- 2-hydroxybenzoic acid OR contaminated with it? start->check_contam non_haz Dispose as Non-Hazardous Waste (e.g., clean packaging) check_contam->non_haz No is_solid Is the waste solid or liquid? check_contam->is_solid Yes solid_waste Solid Halogenated Organic Waste is_solid->solid_waste Solid liquid_waste Liquid Halogenated Organic Waste is_solid->liquid_waste Liquid solid_instruct Container: Labeled, puncture-resistant, lined with a plastic bag. Examples: Contaminated gloves, weigh paper, pipette tips, pure solid. solid_waste->solid_instruct final_disposal Store in Satellite Accumulation Area. Contact EHS for Pickup. solid_waste->final_disposal liquid_instruct Container: Labeled, sealed, chemically resistant (HDPE) carboy. Keep container closed when not in use. Do not mix with non-halogenated solvents. liquid_waste->liquid_instruct liquid_waste->final_disposal

Caption: Disposal Decision Workflow for Generated Waste.

Step-by-Step Disposal Protocols

A. Disposal of Unused or Expired Solid Compound:

  • Preparation: Perform all work inside a chemical fume hood. Wear all required PPE as detailed in Table 2.

  • Container Selection: Obtain a designated "Solid Halogenated Organic Waste" container from your laboratory's satellite accumulation area. This is typically a puncture-resistant container lined with a heavy-duty plastic bag.

  • Transfer: Carefully transfer the solid this compound from its original container into the waste container. Avoid creating dust.[4] If the original container is being discarded, it should be emptied, triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as halogenated liquid waste.

  • Labeling: Ensure the waste container is accurately labeled with the words "Hazardous Waste," the full chemical name, and the approximate quantity added.[5]

  • Storage: Securely close the waste container and return it to the designated satellite accumulation area.

B. Disposal of Contaminated Lab Supplies (Gloves, Weigh Paper, etc.):

  • Segregation: Any solid item that has come into direct contact with this compound is now considered halogenated waste.

  • Disposal: Place these items (e.g., contaminated gloves, weighing paper, pipette tips) directly into the "Solid Halogenated Organic Waste" container.

  • Closure: Keep the container closed when not in use to prevent the release of any vapors or dust.[5][9]

C. Disposal of Liquid Solutions:

  • Container Selection: Use a designated, clearly labeled "Halogenated Organic Liquid Waste" container, typically a high-density polyethylene (HDPE) carboy.[9]

  • Transfer: Carefully pour the liquid waste into the container using a funnel. Avoid splashing. All commingling of waste should be done in a fume hood.[5]

  • Labeling and Logging: Update the hazardous waste tag on the container, listing the chemical name and estimating the volume and concentration added.[5]

  • Storage: Securely cap the waste container immediately after adding waste. Store it in secondary containment within your lab's satellite accumulation area.[5]

Emergency Procedures: Spill Management

Even with careful planning, spills can occur.

  • Evacuate and Alert: If the spill is large or you feel unwell, evacuate the immediate area and alert your colleagues and supervisor.

  • Control and Contain: For a small, manageable spill of the solid compound, prevent further spread. Do not use water to clean it up.

  • Cleanup:

    • Wear your full PPE, including gloves and eye protection.

    • Gently sweep or vacuum the solid material up. Avoid generating dust .[3]

    • Place the collected material and any contaminated cleaning supplies (e.g., pads, towels) into the "Solid Halogenated Organic Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or acetone). Dispose of the cloth as solid halogenated waste.

  • Report: Report the incident to your laboratory supervisor or EHS department, per your institution's policy.

Regulatory Framework and Final Disposition

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] As the generator of the waste, you are legally responsible for its correct classification and initial handling.[3]

The final step of this process is the scheduled pickup of full waste containers by your institution's trained EHS professionals. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed in accordance with federal and state regulations.

By following these procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and maintain full regulatory compliance.

References

A Researcher's Guide to the Safe Handling of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a vital intermediate in the synthesis of complex molecules for drug development, 3-Chloro-5-fluoro-2-hydroxybenzoic acid is a compound that demands both scientific respect and a meticulous approach to safety. For the researchers and scientists at the forefront of innovation, understanding and implementing robust safety protocols is not a procedural formality but the very foundation of exemplary science. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this halogenated aromatic carboxylic acid.

Proactive Hazard Assessment: The Cornerstone of Laboratory Safety

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The primary routes of exposure are inhalation of dust particles, direct skin and eye contact, and ingestion. The acidic nature of the compound, combined with its halogenated structure, necessitates a comprehensive safety strategy to mitigate these risks effectively. The Occupational Safety and Health Administration (OSHA) mandates that employers provide workers with information and training on hazardous chemicals in their work area.[4]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate PPE is the first line of defense against chemical exposure.[5][6] A risk assessment of the specific procedures to be performed will dictate the necessary level of protection.[7] For work with this compound, the following PPE is essential:

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and transferring solids Safety glasses with side shields.[7]Nitrile gloves.[8][9]Standard laboratory coat.[6][8]Use in a chemical fume hood is the primary control. An N95 respirator may be used for weighing large quantities if a fume hood is not feasible.[8]
Preparing solutions and conducting reactions Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes or when there is a significant splash risk.[7][9]Nitrile gloves. Check manufacturer's compatibility data.[9]Chemical-resistant laboratory coat.[6]All operations should be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10]
Cleaning spills Chemical splash goggles and a face shield.[9]Heavy-duty nitrile or chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.An air-purifying respirator with organic vapor/acid gas cartridges is required for cleaning up significant spills.

It is imperative to inspect all PPE for integrity before each use and to remove it in a manner that prevents cross-contamination.[8] Contaminated PPE must be disposed of as hazardous waste.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized procedures is critical for minimizing risk in the laboratory. The following protocols are designed to provide a clear, logical workflow for handling this compound.

Preparation and Handling
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[5] The SDS contains critical information on hazards, handling, and emergency procedures.[1][2]

  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Assemble Materials: Gather all necessary equipment and reagents before starting the experiment to minimize movement in and out of the designated handling area.

  • Don PPE: Put on the appropriate PPE as determined by your risk assessment and the table above.

  • Handling:

    • Solids: When weighing or transferring the solid, do so carefully to avoid creating dust. Use a spatula and a weighing boat within the fume hood.

    • Solutions: When preparing solutions, add the solid to the solvent slowly. If the process is exothermic, use an ice bath to control the temperature.

  • Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings in accordance with the OSHA Hazard Communication Standard.[4]

  • Decontamination: After use, decontaminate all surfaces and equipment with a suitable solvent (such as 70% ethanol) and then wash with soap and water. Collect all cleaning materials for proper disposal.

Emergency Response Plan

In the event of an accidental release or exposure, a prompt and informed response is crucial.

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Wearing the appropriate PPE for spill cleanup, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[5]

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Plan: Ensuring Environmental Compliance

Proper disposal of this compound and any associated contaminated materials is a legal and ethical imperative, governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12][13]

  • Waste Segregation: All waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container. Halogenated organic waste should be segregated from non-halogenated waste streams.[10][14]

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and a description of the contents.[10][15]

  • Storage: Waste containers must be kept tightly closed except when adding waste and stored in a designated satellite accumulation area.[12][15]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure it is transported by a licensed carrier to a permitted treatment, storage, and disposal facility.[14]

Safety Workflow Diagram

The following diagram illustrates the comprehensive workflow for the safe handling of this compound, from initial planning to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures sds Review SDS risk_assessment Conduct Risk Assessment sds->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection don_ppe Don PPE ppe_selection->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood safe_handling Follow Safe Handling Protocols fume_hood->safe_handling decontaminate Decontaminate Work Area safe_handling->decontaminate spill Spill Response safe_handling->spill exposure First Aid for Exposure safe_handling->exposure doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe waste Segregate & Label Waste doff_ppe->waste dispose Dispose via EHS waste->dispose

Caption: A workflow for the safe handling of this compound.

By integrating these principles and procedures into your daily laboratory practice, you contribute to a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-fluoro-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-fluoro-2-hydroxybenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.